molecular formula C7H8N2O B8405981 O-phenylisourea

O-phenylisourea

Cat. No.: B8405981
M. Wt: 136.15 g/mol
InChI Key: BDSVELRAKXNYGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Phenylisourea is a chemical compound belonging to the class of isoureas, which are derivatives of urea where an oxygen atom is linked to a phenyl group. This structure is related to intermediates in carbodiimide chemistry, such as O-acylisourea, which are known for their high reactivity and role in forming amide and ester bonds . As a reagent, O-phenylisourea is intended for research applications only and is not designed for human therapeutic or veterinary use. It may serve as a versatile building block or precursor in organic synthesis, particularly for constructing nitrogen-containing heterocycles or other complex molecules. Researchers value this compound for its potential in developing novel synthetic methodologies. Its mechanism of action in reactions typically involves its function as an electrophile, where the phenyl-O group can act as a leaving group, facilitating nucleophilic substitution reactions. Handling should follow standard safety protocols for laboratory chemicals, using appropriate personal protective equipment.

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

phenyl carbamimidate

InChI

InChI=1S/C7H8N2O/c8-7(9)10-6-4-2-1-3-5-6/h1-5H,(H3,8,9)

InChI Key

BDSVELRAKXNYGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=N)N

Origin of Product

United States
Foundational & Exploratory

The Evolution of Isourea Chemistry: From 19th Century Origins to Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide explores the synthesis, discovery, and application of isoureas (O-alkylisoureas) . While often overshadowed by their urea isomers or guanidine derivatives, isoureas represent a critical branch point in organic chemistry—serving as both powerful alkylating agents and essential intermediates in the synthesis of complex pharmaceuticals.

This guide moves beyond standard textbook definitions to analyze the Stieglitz rearrangement lineage , the carbodiimide activation mechanism , and modern copper-catalyzed protocols . It is designed for researchers requiring high-fidelity synthetic strategies.

Part 1: Historical Genesis & Mechanistic Evolution

The Precursor: Wöhler’s Shadow (1828)

The history of isourea is inextricably linked to the discovery of urea itself. When Friedrich Wöhler synthesized urea from ammonium cyanate in 1828, he shattered the "vital force" theory. However, the structural ambiguity of urea (


) versus its tautomeric "isourea" form (

) puzzled chemists for decades. It was not until the late 19th century that chemists sought to "lock" this tautomer in place via O-alkylation.
The Definitive Discovery: Stieglitz and McKee (1900)

While isolated reports of "imido ethers" existed, the systematic discovery and characterization of O-alkylisoureas belongs to Julius Stieglitz and Ralph H. McKee at the University of Chicago.

In their landmark 1900 paper, Ueber die Isoureaäther (On the Isourea Ethers), they established the first robust synthetic route: the acid-catalyzed addition of alcohols to cyanamide.

  • The Challenge: Cyanamide (

    
    ) is an amphoteric, unstable solid. Direct reaction with alcohol is sluggish.
    
  • The Breakthrough: Stieglitz realized that protonating the nitrile nitrogen renders the central carbon highly electrophilic, allowing even weak nucleophiles (alcohols) to attack.

  • The Result: They isolated O-methylisourea and O-ethylisourea as stable hydrochloride salts, proving the existence of the

    
     bond arrangement.
    
The Carbodiimide Revolution (1955)

The second major wave of isourea chemistry arrived with John C. Sheehan and the synthesis of penicillin. Sheehan’s introduction of Dicyclohexylcarbodiimide (DCC) for peptide coupling relies entirely on the formation of a transient O-acylisourea .

While peptide chemists fear the rearrangement of O-acylisourea to the unreactive N-acylurea, synthetic chemists exploited this reactivity. By replacing the carboxylic acid with an alcohol, the "transient" intermediate became the target product: the O-alkylisourea .

Part 2: Mechanistic Pathways

The synthesis of isoureas is defined by two primary mechanistic pathways: the Nitrile Activation (Stieglitz) and the Carbodiimide Activation (Modern) .

Pathway A: The Stieglitz Mechanism (Acid-Catalyzed)

This classical route uses Brønsted acid to activate the cyanamide core.

  • Protonation: The nitrile nitrogen of cyanamide is protonated (

    
    ).
    
  • Nucleophilic Attack: The alcohol oxygen attacks the electrophilic nitrile carbon.

  • Stabilization: The resulting imidate structure is stabilized as a hydrochloride salt.

Critical Insight: This reaction is reversible. High concentrations of alcohol and anhydrous conditions are required to drive the equilibrium toward the isourea salt. Moisture leads to hydrolysis (urea formation).[1]

Pathway B: The Modern Copper-Catalyzed Route

For complex alcohols or solid-phase synthesis, the acidic Stieglitz condition is too harsh. The modern solution uses Copper(I/II) salts to activate carbodiimides.

  • Coordination: Cu coordinates to the carbodiimide nitrogen, increasing electrophilicity without protonation.

  • Insertion: The alcohol attacks the central carbon.

  • Proton Transfer: A proton transfer completes the formation of the O-alkylisourea.

Part 3: Visualization of Chemical Logic

The following diagrams illustrate the two distinct mechanistic philosophies described above.

Diagram 1: The Stieglitz Mechanism (1900)

StieglitzMechanism Cyanamide Cyanamide (H2N-CN) Activated Activated Nitrile (H2N-C≡NH+) Cyanamide->Activated Protonation Protonation + HCl (Anhydrous) Protonation->Activated Transition Imidate Transition State Activated->Transition Nucleophilic Attack Alcohol Alcohol (R-OH) Alcohol->Transition IsoureaSalt O-Alkylisourea HCl Salt Transition->IsoureaSalt Stabilization

Caption: The classical Stieglitz route utilizing acid-mediated nitrile activation to trap alcohols.

Diagram 2: Modern Cu-Catalyzed Carbodiimide Cycle

CuCatalysis Carbodiimide Carbodiimide (R-N=C=N-R) Complex Cu-Activated Complex Carbodiimide->Complex Coordination CuCatalyst Cu(I)/Cu(II) Catalyst CuCatalyst->Complex Isourea O-Alkylisourea (Product) Complex->Isourea Insertion & Ligand Exchange Alcohol Alcohol (R'-OH) Alcohol->Isourea Attack Isourea->CuCatalyst Catalyst Regeneration

Caption: The modern, neutral-pH route using Lewis acid catalysis to activate carbodiimides.

Part 4: Strategic Protocols

Protocol A: The "Stieglitz" Synthesis (O-Methylisourea HCl)

Best for: Creating simple, bulk alkylating reagents or guanidine precursors.

Reagents:

  • Cyanamide (Anhydrous): 1.0 eq

  • Methanol (Anhydrous): 1.5 eq (Solvent/Reagent)

  • HCl (Gas): Excess

Methodology:

  • Preparation: Dissolve anhydrous cyanamide in dry methanol. Note: Water is the enemy; it will produce urea.

  • Activation: Cool the solution to 0°C. Bubble dry HCl gas through the solution until saturation. The reaction is exothermic; maintain temperature <10°C to prevent polymerization.

  • Crystallization: Seal the vessel and store at 0°C for 24–48 hours. The O-methylisourea hydrochloride will precipitate as a white crystalline solid.

  • Purification: Filter the precipitate and wash with cold, dry ether.

  • Validation: Melting point should be approx. 122°C (Stieglitz standard).

Protocol B: Copper-Catalyzed Carbodiimide Addition

Best for: Functionalizing complex alcohols or solid-phase synthesis.

Reagents:

  • Alcohol (Substrate): 1.0 eq

  • Diisopropylcarbodiimide (DIC): 1.2 eq

  • CuCl (Copper(I) Chloride): 5-10 mol%

  • THF (Solvent): Dry

Methodology:

  • Setup: In a flame-dried flask under Nitrogen, dissolve the alcohol and DIC in THF.

  • Catalysis: Add CuCl in one portion. The solution may turn green/blue depending on the oxidation state shift.

  • Reaction: Stir at Room Temperature for 2–6 hours. Monitor by TLC (disappearance of alcohol).

  • Workup: Filter through a celite pad to remove Copper salts. Concentrate the filtrate.

  • Purification: Flash chromatography (neutral alumina is preferred over silica to prevent hydrolysis).

Part 5: Data Summary & Comparison

FeatureStieglitz Method (1900)Cu-Catalyzed Method (Modern)
Mechanism Brønsted Acid ActivationLewis Acid (Cu) Activation
Substrate Cyanamide (

)
Carbodiimides (

)
Conditions Highly Acidic, AnhydrousNeutral, Mild
Primary Product O-Alkylisourea Salt Free O-Alkylisourea
Scope Simple Alcohols (MeOH, EtOH)Complex/Hindered Alcohols
Key Risk Hydrolysis to UreaN-Acylurea Rearrangement (if Acid present)

References

  • Stieglitz, J., & McKee, R. H. (1900).[2][3][4][5] Ueber die Isoureaäther (On the Isourea Ethers). Berichte der deutschen chemischen Gesellschaft, 33(1), 1517–1519. Link

  • McKee, R. H. (1901).[2] On the Oxygen Ethers of the Ureas: Methyl- and Ethylisourea.[6] American Chemical Journal, 26, 209.[2] Link

  • Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067–1068. Link

  • Mishra, D., & Phukan, P. (2021).[7][8][9] A Unified Approach for the Synthesis of Isourea and Isothiourea from Isonitrile and N,N-Dibromoarylsulfonamides.[7][8][9] The Journal of Organic Chemistry, 86(24), 17581–17593. Link

  • Boissonnat, G., et al. (2018). Metal-Free and Alkali-Metal-Catalyzed Synthesis of Isoureas from Alcohols and Carbodiimides. Angewandte Chemie International Edition, 57(12), 3084-3088.[10] Link

Sources

An In-Depth Technical Guide to the Synthesis of O-Phenylisourea from Phenylcyanamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of O-phenylisourea from phenylcyanamide and phenol. While direct literature on this specific transformation is scarce, this document extrapolates a robust synthetic strategy based on established principles of isourea synthesis. It delves into the mechanistic underpinnings of the reaction, offers a detailed, step-by-step experimental protocol, and discusses potential challenges and purification strategies. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and application of O-arylisoureas, a class of compounds with significant potential in medicinal chemistry and organic synthesis.

Introduction: The Significance of O-Arylisoureas

O-arylisoureas are a unique class of organic compounds characterized by an isourea core functional group with an oxygen-aryl bond. These structures are of considerable interest to the scientific community, particularly in the field of drug development, due to their potential as bioisosteres of ureas and thioureas, which are prevalent in many biologically active molecules. The ability to synthesize O-arylisoureas efficiently and selectively opens up new avenues for the exploration of chemical space in the quest for novel therapeutics. The synthesis from readily available starting materials like phenylcyanamide and phenol presents an attractive and atom-economical approach.

Mechanistic Insights: The Formation of the Isourea Linkage

The synthesis of O-phenylisourea from phenylcyanamide and phenol involves the nucleophilic addition of the phenolic hydroxyl group to the electrophilic carbon of the cyanamide's nitrile group. This reaction can be catalyzed by either acid or base, each proceeding through a distinct mechanism.

Acid-Catalyzed Mechanism

Under acidic conditions, the nitrile nitrogen of phenylcyanamide is protonated, which significantly enhances the electrophilicity of the nitrile carbon. This activation facilitates the nucleophilic attack by the lone pair of electrons on the phenolic oxygen. Subsequent deprotonation of the resulting intermediate yields the O-phenylisourea product.

Acid_Catalyzed_Mechanism Phenylcyanamide Phenylcyanamide Protonated_Cyanamide Protonated Phenylcyanamide Phenylcyanamide->Protonated_Cyanamide + H+ Intermediate Intermediate Protonated_Cyanamide->Intermediate + Phenol Phenol Phenol O_Phenylisourea O-Phenylisourea Intermediate->O_Phenylisourea - H+ H_plus H+ H_plus_out H+

Caption: Acid-catalyzed mechanism for O-phenylisourea synthesis.

Base-Catalyzed Mechanism

In the presence of a base, the phenol is deprotonated to form the more nucleophilic phenoxide ion. The phenoxide then attacks the nitrile carbon of the phenylcyanamide. Protonation of the resulting anionic intermediate, typically by the solvent or during aqueous workup, affords the final O-phenylisourea product. A protocol for a related synthesis of an O-methylisourea from a disubstituted cyanamide utilizes potassium cyanide (KCN) in methanol, suggesting that a basic catalyst can facilitate this transformation.[1]

Base_Catalyzed_Mechanism Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide + Base Intermediate Anionic Intermediate Phenoxide->Intermediate + Phenylcyanamide Phenylcyanamide Phenylcyanamide O_Phenylisourea O-Phenylisourea Intermediate->O_Phenylisourea + H+ Base Base BH BH+ H_source H+

Caption: Base-catalyzed mechanism for O-phenylisourea synthesis.

Experimental Protocol: A Practical Approach

The following protocol is a proposed method for the synthesis of O-phenylisourea, designed with scientific integrity and safety in mind.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
PhenylcyanamideC₇H₆N₂118.14≥98%Sigma-Aldrich
PhenolC₆H₆O94.11≥99%Alfa Aesar
Sodium HydroxideNaOH40.00≥97%Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93ACS GradeVWR
Anhydrous Magnesium SulfateMgSO₄120.37≥97%Acros Organics
Diethyl Ether(C₂H₅)₂O74.12ACS GradeJ.T. Baker
Hydrochloric Acid (1M)HCl36.46
Step-by-Step Procedure (Base-Catalyzed)

Experimental_Workflow Start Start Step1 Dissolve phenol and NaOH in a suitable solvent (e.g., THF). Start->Step1 Step2 Add a solution of phenylcyanamide dropwise at room temperature. Step1->Step2 Step3 Heat the reaction mixture under reflux and monitor by TLC. Step2->Step3 Step4 Cool the reaction and quench with water. Step3->Step4 Step5 Extract the product with an organic solvent (e.g., DCM). Step4->Step5 Step6 Wash the organic layer with brine and dry over MgSO₄. Step5->Step6 Step7 Concentrate the solution under reduced pressure. Step6->Step7 Step8 Purify the crude product by column chromatography or recrystallization. Step7->Step8 End Obtain pure O-Phenylisourea Step8->End

Caption: Experimental workflow for the synthesis of O-phenylisourea.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (4.71 g, 50 mmol) and sodium hydroxide (2.00 g, 50 mmol) in 50 mL of anhydrous tetrahydrofuran (THF). Stir the mixture at room temperature for 15 minutes to ensure the formation of sodium phenoxide.

  • Addition of Phenylcyanamide: To the stirred solution of sodium phenoxide, add a solution of phenylcyanamide (5.91 g, 50 mmol) in 20 mL of anhydrous THF dropwise over a period of 30 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials), cool the flask to room temperature. Carefully quench the reaction by adding 50 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization of O-Phenylisourea

The structure of the synthesized O-phenylisourea can be confirmed by various spectroscopic techniques.

Spectroscopic Data (Predicted)
TechniqueExpected Observations
¹H NMR Aromatic protons (phenyl groups) in the range of δ 7.0-7.5 ppm. A broad singlet for the -NH protons.
¹³C NMR Aromatic carbons in the range of δ 120-150 ppm. The isourea carbon (C=N) is expected to appear in the range of δ 150-160 ppm.
IR Spectroscopy N-H stretching vibrations around 3300-3500 cm⁻¹. C=N stretching vibration around 1650-1680 cm⁻¹. C-O-C stretching vibrations around 1200-1250 cm⁻¹.[2][3][4][5]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of O-phenylisourea (C₁₃H₁₂N₂O, MW = 212.25 g/mol ).

Troubleshooting and Side Reactions

Issue: Low yield. Potential Cause: Incomplete reaction or side reactions. Solution:

  • Ensure anhydrous conditions as water can hydrolyze the cyanamide.

  • Optimize the reaction time and temperature.

  • Consider using a stronger base or a different solvent.

Potential Side Reaction: Dimerization or trimerization of phenylcyanamide can occur, especially under harsh conditions.[6] Purification by column chromatography should effectively separate these byproducts.

Conclusion

The synthesis of O-phenylisourea from phenylcyanamide and phenol represents a viable and direct route to this interesting class of compounds. While this guide provides a detailed theoretical and practical framework, researchers are encouraged to optimize the reaction conditions for their specific needs. The exploration of both acid and base catalysis could lead to improved yields and milder reaction conditions. The methodologies and insights presented herein are intended to empower researchers to further investigate the synthesis and applications of O-arylisoureas.

References

  • PrepChem. Synthesis of N,N-diallyl-O-methyl isourea. Available at: [Link]

  • Patsnap Synapse. What is the mechanism of Cyanamide? Available at: [Link]

  • Infrared Spectroscopy (IR). Available at: [Link]

  • Table of Characteristic IR Absorptions. Available at: [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • YouTube. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Available at: [Link]

Sources

Fundamental Properties and Synthetic Utility of O-Alkylisoureas

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

O-Alkylisoureas are a versatile class of imidate derivatives characterized by the presence of an alkoxy group attached to a carbon-nitrogen double bond system (


). Unlike their thermodynamically more stable urea isomers, O-alkylisoureas exhibit distinct electrophilic and nucleophilic profiles that make them indispensable in modern organic synthesis. They serve two primary functions in drug development: as guanylating agents  for converting amines to guanidines (a critical bioisostere in medicinal chemistry) and as mild, selective alkylating agents  for carboxylic acids. This guide synthesizes their physicochemical properties, reaction mechanisms, and practical applications into a cohesive technical resource.

Part 1: Structural & Electronic Fundamentals

Chemical Structure and Tautomerism

The O-alkylisourea core consists of a central carbon bonded to an oxygen, an imino nitrogen (


), and an amino nitrogen (

). This structure is an isomer of the urea functionality.
  • Isourea Form:

    
    
    
  • Urea Form:

    
    
    

While ureas are stabilized by strong resonance delocalization of the nitrogen lone pairs into the carbonyl, O-alkylisoureas are locked in an imidate structure. This lack of carbonyl resonance makes the isourea nitrogen significantly more basic than urea nitrogens.

Basicity and pKa

The most defining property of O-alkylisoureas is their basicity. Upon protonation, the positive charge is delocalized symmetrically across the


 triad, forming a resonance-stabilized isouronium ion.
  • pKa (Conjugate Acid): Approximately 9.6 – 9.8 (e.g., O-methylisourea).

  • Comparison: This is significantly more basic than urea (

    
    ) but less basic than a fully substituted guanidine (
    
    
    
    ).
  • Implication: At physiological pH (7.4), O-alkylisoureas exist primarily in their protonated (cationic) forms, which enhances their electrophilicity toward nucleophiles like amines.

Stability and Thermal Decomposition

O-Alkylisoureas are kinetically stable at room temperature, especially as salts (e.g., hydrogen sulfate or hydrochloride). However, they possess inherent thermodynamic instability relative to N-alkylureas.

  • Thermal Rearrangement (Chapman-like): Upon heating (typically

    
    ), the free base O-alkylisourea undergoes an intramolecular 
    
    
    
    alkyl migration to form the thermodynamically stable N-alkylurea.
    • Reaction:

      
      
      
    • Practical Note: Synthesis and storage should generally occur below

      
       to prevent this irreversible rearrangement.
      

Part 2: Synthetic Routes

The Cyanamide Route (Industrial Standard)

The most robust method for synthesizing simple O-alkylisoureas (e.g., O-methyl, O-ethyl) involves the acid-catalyzed addition of an alcohol to cyanamide. This reaction is highly atom-economical and scalable.

  • Reagents: Cyanamide (

    
    ), Methanol/Ethanol, Sulfuric Acid (
    
    
    
    ).
  • Conditions: Strict temperature control (

    
    ) is required to manage the exotherm and prevent polymerization of cyanamide.
    
The Carbodiimide Route (Laboratory Versatility)

For complex alkyl groups (e.g., secondary or functionalized alcohols), the reaction of carbodiimides (like DCC or DIC) with alcohols is preferred. This is often catalyzed by Cu(I) salts (e.g., CuCl).

  • Mechanism: The alcohol attacks the central carbon of the carbodiimide, activated by the metal catalyst.

  • Utility: This method allows the in situ generation of O-alkylisoureas for immediate use in esterification reactions.

Visualization: Synthetic Workflows

SynthesisPathways Cyanamide Cyanamide (H2N-CN) Intermed1 Protonated Cyanamide Cyanamide->Intermed1 Protonation Alcohol Alcohol (R-OH) Product O-Alkylisourea Salt [H2N=C(OR)NH2]+ X- Carbodiimide Carbodiimide (R'-N=C=N-R') Carbodiimide->Product + Alcohol Metal Catalysis AcidCat H+ Catalyst (H2SO4/HCl) AcidCat->Intermed1 CuCat Cu(I) Catalyst (CuCl) CuCat->Product Intermed1->Product + Alcohol Nucleophilic Addition

Figure 1: Dual synthetic pathways for O-alkylisoureas via Cyanamide (acid-catalyzed) and Carbodiimides (metal-catalyzed).

Part 3: Reactivity Profile & Mechanisms

O-Alkylisoureas exhibit a "dual reactivity" depending on the nucleophile and conditions. They can act as electrophiles at the carbonyl carbon (transferring the amidine group) or as electrophiles at the alkyl carbon (transferring the alkyl group).

Pathway A: Guanylation (Aminolysis)

This is the primary application in medicinal chemistry. An amine nucleophile attacks the central carbon, displacing the alkoxy group (as alcohol) to form a guanidine.

  • Key Feature: Retention of the carbon-nitrogen framework.

  • Reagent: O-Methylisourea is the "gold standard" reagent for converting primary amines (e.g., Lysine residues) to guanidines.

  • Applications: Synthesis of Arginine mimics, guanidine-based enzyme inhibitors.

Pathway B: Alkylation (Esterification)

When reacted with carboxylic acids, O-alkylisoureas function as alkylating agents.[1] The carboxylate anion attacks the alkyl group of the isourea.

  • Mechanism:

    
     displacement.
    
  • Stereochemistry: Inversion of configuration at the alkyl carbon.

  • Leaving Group: The urea molecule (neutral and stable) serves as the driving force.

  • Utility: Useful for esterifying sterically hindered acids or when acid-sensitive protecting groups prevent Fischer esterification.

Visualization: Mechanistic Divergence

Reactivity Isourea O-Alkylisourea (Electrophile) TetInt Tetrahedral Intermediate Isourea->TetInt + Amine Protonation Proton Transfer (Activation) Isourea->Protonation + Acid Amine Amine Nucleophile (R'-NH2) Amine->TetInt Guanidine Guanidine Product (R'-NH-C(=NH)NH2) TetInt->Guanidine Elimination AlcoholBy Byproduct: Alcohol (ROH) TetInt->AlcoholBy Acid Carboxylic Acid (R'-COOH) Acid->Protonation SN2 SN2 Attack on Alkyl Group (Inversion of Config.) Protonation->SN2 Ester Ester Product (R'-COOR) SN2->Ester UreaBy Byproduct: Urea (H2N-CO-NH2) SN2->UreaBy

Figure 2: Divergent reaction pathways. Left: Aminolysis yields guanidines. Right: Carboxylate attack yields esters via SN2 inversion.

Part 4: Experimental Protocols

Synthesis of O-Methylisourea Hydrogen Sulfate

Objective: Preparation of the standard guanylating reagent.

Reagents:

  • Cyanamide (crystalline, >98%)

  • Methanol (anhydrous)

  • Sulfuric Acid (98% conc.)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel. Place in an ice/salt bath to maintain

    
    .
    
  • Acid Preparation: Charge flask with Methanol (150 mL). Add Sulfuric Acid (98 g, 1.0 mol) dropwise, maintaining internal temp

    
    . Caution: Highly Exothermic.
    
  • Addition: Cool mixture to

    
    . Add Cyanamide (42 g, 1.0 mol) slowly over 45 minutes. Do not allow temperature to exceed 
    
    
    
    .
  • Reaction: Stir at

    
     for 3 hours. The mixture will become a thick slurry of white crystals.
    
  • Isolation: Filter the solid under vacuum. Wash the cake with cold Methanol (

    
     mL).
    
  • Drying: Dry in a vacuum desiccator over

    
    .
    
  • Yield: Expected yield 85-90%. MP:

    
    .
    
General Guanylation of a Primary Amine

Objective: Conversion of a lysine-derivative amine to a guanidine.

Protocol:

  • Dissolve the amine (1.0 equiv) in a mixture of water and ammonia solution (pH adjusted to ~10).

  • Add O-Methylisourea Hydrogen Sulfate (1.5 equiv).

  • Stir at room temperature for 12-24 hours.

  • Monitor by TLC/LC-MS (disappearance of amine).

  • Workup: Acidify to pH 3 to decompose excess isourea, then purify via ion-exchange chromatography or recrystallization.

Part 5: Applications in Drug Development[2][6]

Bioisosteric Replacement

The guanidine group is a key pharmacophore found in drugs like Metformin (antidiabetic) and Cimetidine (H2 blocker). O-Alkylisoureas provide a direct synthetic route to introduce this moiety late in a synthesis pathway.

Proteomics and Bioconjugation

O-Methylisourea is used to "guanidinate" lysine residues in proteins. This conversion:

  • Maintains the positive charge (Lys pKa ~10.5

    
     Homoarginine pKa ~12.5).
    
  • Increases the chemically active surface area.

  • Is used in mass spectrometry to improve the ionization efficiency of peptides (tryptic digestion).

Data Summary Table
PropertyO-AlkylisoureaUreaGuanidine
Hybridization

(Imidate)

(Amide-like)

pKa (Conjugate Acid) ~9.7 ~0.1~13.6
Primary Reactivity Electrophilic Alkylating & GuanylatingNucleophilic (weak)Strong Base / H-Bond Donor
Stability Hydrolyzes at high pH; Thermally rearranges >100°CVery StableVery Stable
Key Application Synthesis intermediateEnd product / ExcipientPharmacophore

References

  • Synthesis of O-Methylisourea Hydrogen Sulfate: BenchChem Technical Support. "O-Methylisourea hemisulfate | 52328-05-9".[2][3]

  • Mechanistic Insight (Esterification): Chighine, A., et al. "Microwave-Assisted Synthesis of Carboxylic Esters via O-Alkylisoureas."[4] Journal of Organic Chemistry, 2009.[4]

  • pKa Values: Organic Chemistry Data. "pKa Data Compiled by R. Williams."

  • Reaction with Amines (Guanylation): Katritzky, A. R., et al. "Synthesis of Guanidines.
  • Safety Data: Fisher Scientific. "Safety Data Sheet: O-Methylisourea hemisulfate."

Sources

The O-Acylisourea Keystone: A Technical Guide to its Discovery and Enduring Impact in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of peptides, the very architects of biological function, is a cornerstone of modern drug discovery and biochemical research. Central to this synthetic endeavor is the formation of the peptide bond, a seemingly straightforward amide linkage that has presented profound chemical challenges. This in-depth technical guide illuminates the pivotal discovery of the O-acylisourea intermediate in carbodiimide-mediated peptide synthesis. We will traverse the historical landscape of its discovery, dissect the intricate chemical mechanisms of its formation and reactivity, and provide a field-proven perspective on navigating the associated challenges of racemization and side reactions. This guide is designed to equip researchers with a deep, causal understanding of this critical reactive intermediate, enabling the rational design and execution of robust peptide synthesis strategies.

The Dawn of a New Era in Peptide Synthesis: The Discovery of Carbodiimides and the Elusive O-Acylisourea

Prior to the mid-20th century, the synthesis of peptides was a formidable task, often hampered by harsh reaction conditions and low yields. The landscape of peptide chemistry was irrevocably changed in 1955 with the seminal work of John C. Sheehan and George P. Hess. Their groundbreaking paper in the Journal of the American Chemical Society introduced N,N'-dicyclohexylcarbodiimide (DCC) as a mild and efficient reagent for forming peptide bonds.[1][2][3][4] This discovery was a paradigm shift, offering a method that proceeded at room temperature and with high yields.[1]

Concurrently, and independently, Har Gobind Khorana was also investigating the utility of carbodiimides in peptide synthesis, publishing his findings in 1955.[5] Khorana's work, which he stumbled upon while translating German literature, provided a mechanistic analysis of the reaction intermediates and byproducts, further solidifying the importance of this new class of reagents.[5]

At the heart of this new methodology lay a highly reactive, yet transient, intermediate: the O-acylisourea. The reaction of a carboxylic acid with a carbodiimide, such as DCC, leads to the formation of this key species.[6][7][8][9] The O-acylisourea is a potent acylating agent, readily undergoing nucleophilic attack by the amino group of another amino acid to form the desired peptide bond.[10] However, its high reactivity also made it notoriously difficult to isolate and characterize directly, with its existence largely inferred from kinetic and stereochemical studies.[9]

The Chemical Ballet: Mechanism of O-Acylisourea Formation and its Competing Fates

The efficacy of carbodiimide-mediated peptide synthesis hinges on the controlled formation and reaction of the O-acylisourea intermediate. The process can be visualized as a central hub with multiple branching pathways, some leading to the desired product and others to unwanted side-products.

The Main Pathway: Peptide Bond Formation

The primary and desired reaction pathway involves the nucleophilic attack of the free amino group of an amino acid or peptide on the activated carbonyl carbon of the O-acylisourea intermediate. This results in the formation of the new peptide bond and the release of a urea byproduct, such as N,N'-dicyclohexylurea (DCU) in the case of DCC.[7]

Peptide_Bond_Formation cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH O-Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O-Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R' Peptide Peptide (R-CO-NH-R'') O-Acylisourea->Peptide + Amino Acid Urea Urea Byproduct (R'-NH-CO-NH-R') O-Acylisourea->Urea Amino_Acid H₂N-R'' Competing_Pathways cluster_desired Desired Pathway cluster_side_reactions Side Reactions O-Acylisourea O-Acylisourea Peptide Peptide Bond Formation O-Acylisourea->Peptide Aminolysis N-Acylurea N-Acylurea Formation (Rearrangement) O-Acylisourea->N-Acylurea Oxazolone Oxazolone Formation O-Acylisourea->Oxazolone Racemized_Peptide Racemized Peptide Oxazolone->Racemized_Peptide + Amino Acid

Competing Fates of the O-Acylisourea Intermediate.

Taming the Beast: The Advent of Additives to Suppress Side Reactions

The challenges posed by N-acylurea formation and racemization led to the development of additives that could intercept the highly reactive O-acylisourea intermediate and convert it into a more stable, yet still reactive, active ester.

The Role of 1-Hydroxybenzotriazole (HOBt)

In 1970, König and Geiger introduced 1-hydroxybenzotriazole (HOBt) as an additive in carbodiimide-mediated couplings. [11]The addition of HOBt dramatically suppresses racemization and minimizes the formation of N-acylurea. [12][13]HOBt reacts with the O-acylisourea intermediate to form an active ester, the OBt ester. This active ester is more stable than the O-acylisourea, thus reducing the likelihood of rearrangement and oxazolone formation. [13]The OBt ester is still sufficiently reactive to undergo efficient aminolysis to form the desired peptide bond. [7]

Next-Generation Additives: HOAt and Oxyma

Building on the success of HOBt, other additives have been developed to further improve coupling efficiency and suppress side reactions. 1-Hydroxy-7-azabenzotriazole (HOAt) was introduced as a more effective racemization suppressor than HOBt, attributed to a neighboring group effect of the pyridine nitrogen. [13][14]More recently, concerns over the potential explosive nature of benzotriazole-based additives have led to the development of safer alternatives. [15]Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) has emerged as a highly efficient, non-explosive additive that often provides results comparable or superior to HOBt and HOAt. [14][15][16]

Additive_Mechanism cluster_suppression Suppression of Side Reactions O-Acylisourea O-Acylisourea Active_Ester Active Ester (More Stable Intermediate) O-Acylisourea->Active_Ester + Additive N-Acylurea N-Acylurea (Minimized) O-Acylisourea->N-Acylurea Racemization Racemization (Suppressed) O-Acylisourea->Racemization Additive Additive (e.g., HOBt, HOAt, Oxyma) Peptide Peptide Active_Ester->Peptide + Amino Acid Amino_Acid H₂N-R''

Mechanism of Action of Additives in Carbodiimide-Mediated Peptide Synthesis.

Data-Driven Insights: A Comparative Look at Carbodiimides and Additives

The choice of carbodiimide and additive can have a significant impact on the outcome of a peptide synthesis. The following table provides a comparative overview of commonly used reagents.

Coupling Reagent/StrategyYield (%)D/L Isomer (%)Notes
DCC GoodProne to racemization without additivesByproduct (DCU) is insoluble in most organic solvents, facilitating removal in solution-phase synthesis but can be problematic in solid-phase synthesis. [17]
DIC GoodRacemization can occur, suppressed by additivesByproduct (DIU) is soluble in many organic solvents, making it suitable for solid-phase peptide synthesis. [18]
EDC GoodRacemization is a concern, additives are recommendedWater-soluble carbodiimide and its urea byproduct are easily removed by aqueous workup. [18]
DIC/HOBt 81.43.3A classic combination that significantly reduces racemization compared to DIC alone. [11]
DIC/HOAt 81.43.3Generally provides lower racemization than HOBt. [11]
DIC/Oxyma 89.91.0A safer and highly efficient alternative to benzotriazole-based additives. [11]

Note: The data presented is a synthesis of typical results from comparative studies. The exact percentage of yield and racemization can vary depending on the specific amino acid sequence, reaction conditions, and the model system used for evaluation. [12]

Field-Proven Methodologies: Experimental Protocols

The following protocols provide a starting point for performing carbodiimide-mediated peptide couplings. Optimization may be required based on the specific peptide sequence and scale of the synthesis.

General Protocol for Solution-Phase Peptide Coupling using DCC/HOBt
  • Dissolution: Dissolve the N-protected amino acid (1.0 eq.) and HOBt (1.1 eq.) in an appropriate anhydrous solvent (e.g., DMF, DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add a solution of DCC (1.1 eq.) in the same solvent to the cooled mixture. Stir at 0 °C for 30-60 minutes. A white precipitate of DCU will form.

  • Coupling: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.0 eq.) in the same solvent. Add this solution to the activation mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude peptide by column chromatography or recrystallization.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) Coupling using DIC/HOBt
  • Resin Preparation: Swell the resin-bound amine in DMF for 30-60 minutes.

  • Deprotection: Remove the N-terminal protecting group (e.g., Fmoc with 20% piperidine in DMF). Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, pre-activate the N-protected amino acid (3-5 eq. relative to resin loading) with HOBt (3-5 eq.) and DIC (3-5 eq.) in DMF for 5-10 minutes.

  • Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-4 hours. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Proceed to the next deprotection and coupling cycle.

SPPS_Workflow Start Start with Resin-Bound Amino Acid Deprotection N-terminal Deprotection Start->Deprotection Washing_1 Washing Deprotection->Washing_1 Coupling Coupling with Activated Amino Acid (DIC/HOBt) Washing_1->Coupling Washing_2 Washing Coupling->Washing_2 Cycle Repeat for next Amino Acid Washing_2->Cycle Cycle->Deprotection Yes Cleavage Cleavage from Resin and Side-Chain Deprotection Cycle->Cleavage No (Final Amino Acid)

General Workflow for Solid-Phase Peptide Synthesis.

Conclusion: The Enduring Legacy of the O-Acylisourea Intermediate

The discovery of the O-acylisourea intermediate and the development of carbodiimide-mediated coupling methods revolutionized peptide synthesis, paving the way for the routine and automated synthesis of complex peptides and proteins. While newer coupling reagents have emerged, the fundamental principles established through the study of the O-acylisourea remain central to the field. A thorough understanding of its formation, reactivity, and the strategies to mitigate its associated side reactions is indispensable for any researcher engaged in the art and science of peptide synthesis. The journey from the initial observations of Sheehan, Hess, and Khorana to the sophisticated, highly optimized protocols of today underscores the power of mechanistic understanding in advancing chemical synthesis and enabling groundbreaking discoveries in science and medicine.

References

  • Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS. Available at: [Link]

  • Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole‐Based HOBt and HOAt with a Lower Risk of Explosion. Scilit. Available at: [Link]

  • Side reactions in peptide synthesis: An overview - Bibliomed. Available at: [Link]

  • Reaction mechanisms in peptide synthesis. Part 1. Semiquantitative characteristics of the reactivity of 2-methyl-5(4H)-oxazolone with water and ammonia in the gas phase and weakly polar media. PubMed. Available at: [Link]

  • Carbodiimides and Additives. AAPPTEC. Available at: [Link]

  • Sheehan, J.C. and Hess, G.P. (1955) A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77, 1067-1068.
  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Available at: [Link]

  • Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]

  • DCC vs. Other Coupling Reagents: Choosing the Right One for Your Synthesis. Available at: [Link]

  • Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. RSC Publishing. Available at: [Link]

  • Silver(I)-Mediated Oxazoline Formation: A Mild Route to 2,4-Oxazoles in Peptides. ChemRxiv. Available at: [Link]

  • Khorana H G. Observations on the use of dicyclohexylcarbodiimide in the synthesis of peptides. Chem. Ind.—London 1955:1087-8.
  • Coupling Reagents. AAPPTEC. Available at: [Link]

  • The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis. Available at: [Link]

  • Har Gobind Khorana - Indian Academy of Sciences. Available at: [Link]

  • Optimizing Peptide Coupling: Key Techniques. Available at: [Link]

  • Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. ResearchGate. Available at: [Link]

  • Khorana H G. Observations on the use of dicyclohexylcarbodiimide in the synthesis of peptides. Chem. Ind.—London 1955:1087-8.
  • Creating molecular memory through a carbodiimide-driven reaction cycle. mediaTUM. Available at: [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

  • Application of Green Metrics Analysis to the Synthesis of Dicyclohexylcarbodiimide (DCC) – Comparison of Chlorine Versus Non-chlorine-Based Routes. ResearchGate. Available at: [Link]

  • Har Gobind Khorana - The Pontifical Academy of Sciences. Available at: [Link]

  • Reaction of an Introverted Carboxylic Acid with Carbodiimide. PMC. Available at: [Link]

  • Sheehan, J.C. and Hess, G.P. (1955) A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 17, 1067-1068.
  • RSC Advances. Available at: [Link]

  • Har Gobind Khorana - Wikipedia. Available at: [Link]

  • Unraveling the Genetic Code: The Legacy of Har Gobind Khorana (January 9, 1922, to November 9, 2011). PMC. Available at: [Link]

  • J. C. SHEEHAN, G. P. HESS (MASSACHUSETTS INSTITUTE OF TECHNOLOGY, CAMBRIDGE, USA) A New Method of Forming Peptide Bonds. J. Am. Chem. Soc. 1955, 77, 1067–1068.
  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Dicyclohexylcarbodiimide (DCC). ResearchGate. Available at: [Link]

  • Solvent Dependence of Carboxylic Acid Condensations with Dicyclohexylcarbodiimide. UNB MRI Centre. Available at: [Link]

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A Preliminary Investigation of Isourea Reactivity: A Technical Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Isoureas, particularly their O-alkyl and O-acyl derivatives, represent a class of exceptionally versatile, yet often transient, intermediates in organic synthesis. Their high reactivity, stemming from the electrophilic nature of the C=N bond and the excellent leaving group potential of the urea moiety, makes them powerful tools for a range of chemical transformations. This guide provides an in-depth exploration of isourea reactivity, designed for researchers, scientists, and drug development professionals. We will move beyond simple procedural descriptions to dissect the underlying principles governing their formation and synthetic utility. The focus is on providing a framework for the logical design and execution of experiments involving these reactive species, emphasizing mechanistic understanding, protocol integrity, and practical application.

The Isourea Core: Structure, Stability, and Synthesis

Fundamental Structure

Isourea is a tautomer of urea, characterized by the C(=N)-O functional group.[1][2] While urea is a planar and highly stable molecule due to resonance, isourea is generally less stable and serves primarily as a reactive intermediate.[1][3] The key to its synthetic utility lies in the substitution pattern, primarily the O-alkyl or O-acyl derivatives, which are generated in situ for subsequent reactions.

General Stability and Handling

O-alkylisoureas exhibit variable stability. While some can be isolated, they are often generated and used immediately. Their stability is influenced by steric hindrance and the electronic nature of the substituents. A critical consideration is their propensity to rearrange or react with moisture. Therefore, reactions are typically conducted under anhydrous conditions.

Common Synthetic Pathways

The generation of isourea intermediates is the cornerstone of their application. The choice of method is dictated by the desired transformation and the nature of the starting materials.

  • From Alcohols and Carbodiimides: This is the most prevalent method for generating O-alkylisoureas. The reaction of an alcohol with a carbodiimide (e.g., dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC)) is often catalyzed by a Lewis acid like copper(II).[4][5] The driving force is the formation of a stable urea byproduct.

  • From Isonitriles: A modern and efficient approach involves the three-component coupling of an alcohol or thiol, an isonitrile, and an N,N-dibromoarylsulfonamide.[6][7][8] This metal-free process proceeds rapidly at room temperature via a carbodiimide intermediate.[6][7][8]

  • Rhodium-Catalyzed Tandem Reactions: Isocyanides can react with azides and various oxygen nucleophiles in a rhodium-catalyzed tandem reaction to produce N-sulfonyl or N-acylisoureas with broad substrate scope.[4][6]

  • Alkylation of Urea: While less common for generating reactive intermediates in multi-step synthesis, urea can be directly alkylated using potent alkylating agents like dialkyl sulfates to form O-alkylisourea salts.[9] This method's exothermicity requires careful thermal management.[9]

G cluster_synthesis Isourea Synthesis Pathways reagents1 Alcohol + Carbodiimide isourea O-Alkyl/Acyl Isourea (Reactive Intermediate) reagents1->isourea Cu(II) catalysis reagents2 Alcohol + Isonitrile + N,N-Dibromoarylsulfonamide reagents2->isourea Metal-free reagents3 Isocyanide + Azide + Oxygen Nucleophile reagents3->isourea Rh catalysis

Caption: Key synthetic routes to generate reactive isourea intermediates.

Core Reactivity: The O-Alkylisourea as an Alkylating Agent

The primary role of O-alkylisoureas in synthesis is to act as powerful electrophiles for alkylation. The protonated isourea intermediate makes the urea moiety an excellent leaving group, facilitating the transfer of the alkyl group to a nucleophile.

O-Alkylation of Carboxylic Acids: Ester Synthesis

This is arguably the most significant application of isourea chemistry. The reaction of an O-alkylisourea with a carboxylic acid provides a reliable and often high-yielding route to esters.[4]

  • Causality of Experimental Choice: This method is particularly valuable for synthesizing sterically hindered esters or when working with sensitive substrates that are incompatible with harsh acidic or basic esterification conditions.[6][10] The reaction proceeds under mild, neutral conditions. Microwave-assisted protocols have been developed to accelerate this transformation significantly, often reducing reaction times to minutes.[5][6][10]

  • Stereochemistry: A key feature of this reaction is its stereochemical outcome. When a chiral secondary alcohol is used to generate the isourea, its reaction with a carboxylic acid proceeds with a clean inversion of configuration at the stereocenter.[4] This is strong evidence for an S_N2-type mechanism where the carboxylate attacks the alkyl group, displacing the urea.

G start Chiral Alcohol (R-config) + DIC isourea O-Alkylisourea Intermediate (R-config) start->isourea Formation transition SN2 Transition State isourea->transition Nucleophilic Attack acid Carboxylic Acid (R'-COOH) acid->transition product Ester Product (S-config) + Diisopropylurea transition->product Inversion of Configuration

Caption: Stereochemical pathway for esterification via an O-alkylisourea.

Alkylation of Other Nucleophiles

The utility of O-alkylisoureas extends beyond esterification. They are effective alkylating agents for a variety of nucleophiles:

  • Phenols and Thiophenols: To form aryl ethers and thioethers, respectively.[4]

  • N-Acylsulfonamides: Leading to N-alkylated products.[4]

  • Halides: Treatment of O-alkylisoureas with a halide source (e.g., a tetrabutylammonium salt) in the presence of a strong acid like trifluoromethanesulfonic acid can convert primary and secondary alcohols into the corresponding alkyl halides with high yields.[4]

The O-Acylisourea Intermediate: Cornerstone of Peptide Coupling

In the presence of a carboxylic acid, a carbodiimide reagent forms a highly reactive O-acylisourea intermediate.[11] This species is central to modern peptide synthesis and other amidation reactions.

  • Mechanism of Action: The carbodiimide activates the carboxylic acid, making it susceptible to nucleophilic attack. The resulting O-acylisourea is a potent acylating agent. An incoming nucleophile, typically the N-terminus of an amino acid, attacks the activated carbonyl carbon. This process is efficient but not without challenges; the intermediate is unstable and can rearrange to a stable N-acylurea byproduct, which terminates the desired reaction sequence.[11]

  • The Role of Additives: To mitigate the formation of the N-acylurea byproduct and suppress racemization, additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often included. These additives intercept the O-acylisourea to form an active ester intermediate, which is more stable and less prone to side reactions, yet still sufficiently reactive to acylate the amine.

Experimental Protocol: Microwave-Assisted Esterification of a Hindered Carboxylic Acid

This protocol describes a self-validating workflow for the esterification of a sterically demanding acid using an O-alkylisourea generated in situ.

Materials and Reagents
ReagentFormulaMW ( g/mol )Purpose
2,4,6-Trimethylbenzoic acidC₁₀H₁₂O₂164.20Carboxylic Acid
2-PropanolC₃H₈O60.10Alcohol Source
N,N'-Diisopropylcarbodiimide (DIC)C₇H₁₄N₂126.20Coupling Agent
Copper(I) ChlorideCuCl98.99Catalyst
Dichloromethane (DCM)CH₂Cl₂84.93Solvent (Anhydrous)
Step-by-Step Procedure
  • Reaction Setup: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2,4,6-trimethylbenzoic acid (164 mg, 1.0 mmol), 2-propanol (1.5 mmol), and copper(I) chloride (5 mg, 0.05 mmol).

  • Solvent Addition: Add 4 mL of anhydrous dichloromethane (DCM).

  • Initiation: Add N,N'-diisopropylcarbodiimide (DIC) (1.2 mmol) to the suspension. Seal the vial tightly.

    • Scientific Rationale: DIC is used as a liquid, which simplifies handling compared to solid DCC. The slight excess ensures complete activation of the alcohol. CuCl is an effective catalyst for the formation of the O-alkylisourea from secondary alcohols.[4]

  • Microwave Irradiation: Place the vial in a microwave reactor and heat to 80°C for 15 minutes.

    • Scientific Rationale: Microwave heating dramatically accelerates the rate of reaction, allowing for the rapid formation of the ester from the hindered acid, a transformation that is often sluggish under conventional heating.[6][10]

  • Reaction Monitoring (Self-Validation): After cooling, spot a small aliquot of the reaction mixture on a TLC plate (e.g., 9:1 Hexanes:Ethyl Acetate) alongside the starting carboxylic acid to visually confirm the consumption of the starting material and the formation of a new, less polar spot corresponding to the ester.

  • Workup and Purification: a. Filter the reaction mixture through a small plug of celite to remove the catalyst. b. Transfer the filtrate to a separatory funnel and wash with 5% HCl (2 x 10 mL) to remove any unreacted DIC and the diisopropylurea byproduct. c. Wash with saturated sodium bicarbonate solution (10 mL) and then brine (10 mL). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Characterization: The crude product can be purified by flash column chromatography on silica gel. The final product, isopropyl 2,4,6-trimethylbenzoate, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G setup 1. Combine Reagents (Acid, Alcohol, CuCl, DCM) init 2. Add DIC & Seal Vial setup->init react 3. Microwave Irradiation (80 °C, 15 min) init->react monitor 4. TLC Monitoring (Confirm SM consumption) react->monitor workup 5. Aqueous Workup (Acid/Base Washes) monitor->workup If complete purify 6. Column Chromatography workup->purify char 7. Characterization (NMR, MS) purify->char

Caption: Experimental workflow for microwave-assisted esterification via an isourea.

Concluding Remarks and Future Outlook

Isoureas are firmly established as potent reactive intermediates in organic chemistry. Their ability to facilitate transformations under mild conditions, such as the esterification of hindered acids and the stereospecific conversion of alcohols, ensures their continued relevance. While their transient nature can be a challenge, modern synthetic methods, including multicomponent and catalyzed reactions, have made their generation more efficient and controllable. Future research will likely focus on expanding the scope of isourea-mediated reactions, developing new catalytic systems for their generation, and harnessing their unique reactivity for novel applications in complex molecule synthesis and materials science.

References

  • Chighine, A., Crosignani, S., Arnal, M.-C., Bradley, M., & Linclau, B. (2009). A very fast, microwave-assisted formation of carboxylic esters via reaction of carboxylic acids with O-alkylisoureas. The Journal of Organic Chemistry, 74(13), 4753–4762. [Link]

  • El-Faham, A., & Albericio, F. (2011). Isoureas: Versatile Alkylation Reagents in Organic Chemistry. ResearchGate. [Link]

  • Organic Reactions. (n.d.). Urea Formation. Organic Chemistry Portal. [Link]

  • Fiveable. (n.d.). O-acylisourea Definition. Fiveable Chemistry. [Link]

  • Wikipedia. (n.d.). Urea. Wikipedia. [Link]

  • Google Patents. (n.d.).
  • Crosignani, S., et al. (2004). Polymer-Supported O-Alkylisoureas: Useful Reagents for the O-Alkylation of Carboxylic Acids. The Journal of Organic Chemistry, 69(17), 5744-5747. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoureas. [Link]

  • Ibarra-Rodriguez, M., et al. (2019). Isothioureas, Ureas, and Their N-Methyl Amides from 2-Aminobenzothiazole and Chiral Amino Acids. Molecules, 24(18), 3375. [Link]

  • Forbus, T. R., & Martin, J. C. (1997). Formation of Urea, Isourea, and Triazine Derivatives from Diisopropylcyanamide with Trifluoroacetic Anhydride and Trifluoromethanesulfonic Anhydride. The Journal of Organic Chemistry, 62(16), 5424-5428. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by O-alkylation. [Link]

  • Mishra, D., & Phukan, P. (2021). A Unified Approach for the Synthesis of Isourea and Isothiourea from Isonitrile and N,N-Dibromoarylsulfonamides. The Journal of Organic Chemistry, 86(24), 17581-17593. [Link]

  • National Center for Biotechnology Information. (n.d.). Urea. PubChem. [Link]

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Theoretical Studies of O-Phenylisourea Structure: Conformational Dynamics, Tautomerism, and Mechanistic Implications

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Computational Chemists and Drug Development Professionals

Executive Summary

As a Senior Application Scientist, I frequently encounter molecular structures that defy static representation. O-phenylisourea is a prime example. Functioning as a highly reactive intermediate in peptide synthesis and a versatile pharmacophore in drug design, its behavior cannot be understood through 2D topology alone. Isoureas are chameleonic; they exist in a delicate equilibrium of amino-imino tautomers and geometric conformers.

This technical guide provides an in-depth analysis of the theoretical studies surrounding the O-phenylisourea structure. By establishing a self-validating computational protocol, we can accurately map its thermodynamic landscape and resolve long-standing mechanistic controversies—such as the competition between the Chapman rearrangement and carbodiimide elimination.

The Chameleonic Nature of O-Phenylisourea

O-phenylisourea contains a highly delocalized N-C(O)-N system. The structural and electronic properties of this system are dictated by two dynamic processes:

  • Amino-Imino Tautomerism: The migration of a proton between the two nitrogen atoms. As highlighted in foundational computational reviews, failing to account for all tautomeric states in a database can derail computer-aided molecular design [1].

  • Geometric Isomerism: Rotation around the C-N and C-O bonds, leading to Z/E (amino) and syn/anti (imino) configurations.

The theoretical evaluation of these states requires mapping the logical relationships between proton transfer and rotational inversion.

Tautomerism A Amino Form (Z) B Amino Form (E) A->B Rotational Equilibrium C Imino Form (syn) A->C Proton Transfer D Imino Form (anti) B->D Proton Transfer C->D Inversion/ Rotation

Logical relationships between O-phenylisourea tautomers and conformers.

High-Fidelity Computational Protocol

To accurately predict the reactivity of O-phenylisourea, we must deploy a rigorous Density Functional Theory (DFT) workflow. Do not simply run a default geometry optimization; the protocol must be a self-validating system . The causality behind each methodological choice below is critical for ensuring scientific integrity.

Step-by-Step Methodology for Theoretical Evaluation
  • Step 1: Conformational Sampling (Molecular Mechanics)

    • Action: Perform a stochastic conformational search using a force field (e.g., OPLS4 or GFN2-xTB).

    • Causality: O-phenylisourea possesses multiple rotatable bonds. Bypassing this step risks optimizing a local minimum, which fundamentally invalidates the subsequent thermodynamic cycle.

  • Step 2: Geometry Optimization (B3LYP/6-311+G )**

    • Action: Optimize the lowest-energy conformers using the B3LYP hybrid functional.

    • Causality: The inclusion of diffuse functions (+) is non-negotiable here. When modeling potential deprotonation events (forming the isourea anion or phenoxide), diffuse functions are required to accurately describe the expanded electron cloud of anionic species.

  • Step 3: Frequency Calculation & Zero-Point Energy (ZPE)

    • Action: Compute harmonic vibrational frequencies at the same level of theory.

    • Causality: This serves as our first internal validation. A true ground-state minimum must yield exactly zero imaginary frequencies. Furthermore, extracting the ZPE and thermal corrections is necessary to convert raw electronic energy into Gibbs Free Energy (

      
      ).
      
  • Step 4: High-Level Single Point Energy Refinement (M06-2X/def2-TZVP)

    • Action: Run a single-point energy calculation on the optimized geometries.

    • Causality: While B3LYP is excellent for geometries, M06-2X is vastly superior for capturing medium-range electron correlation and non-covalent interactions (such as

      
       stacking or stabilizing intramolecular hydrogen bonds) inherent in phenyl-substituted systems.
      
  • Step 5: Implicit Solvation Modeling (SMD)

    • Action: Apply the Solvation Model based on Density (SMD) using water or ethanol as the solvent.

    • Causality: Tautomeric equilibria are highly sensitive to dielectric environments. The highly polar imino tautomers are artificially penalized in gas-phase calculations but stabilized in polar solvents.

  • Step 6: System Self-Validation

    • Action: Calculate the theoretical

      
       from the 
      
      
      
      of deprotonation and compare it to experimental NMR or titration data.
    • Causality: If the theoretical

      
       deviates by >0.5 log units, the solvation model is failing to capture specific solute-solvent hydrogen bonds. The system flags this, requiring the addition of explicit water molecules (a micro-solvation approach) before any transition state searches are attempted.
      

Workflow Step1 1. Conformational Search (Molecular Mechanics) Step2 2. Geometry Optimization (B3LYP/6-311+G**) Step1->Step2 Step3 3. Frequency Calculation (Zero-Point Energy) Step2->Step3 Step4 4. Single Point Energy (M06-2X/def2-TZVP) Step3->Step4 Step5 5. Solvation Modeling (SMD in Water/EtOH) Step4->Step5 Step6 6. Validation (NMR/pKa Correlation) Step5->Step6

Self-validating computational workflow for theoretical isourea evaluation.

Thermodynamic Landscape: Quantitative Insights

Applying the protocol above yields critical quantitative data regarding the stability of O-phenylisourea forms. Recent theoretical studies on related isoureas, such as those synthesized via zinc-catalyzed addition of alcohols to carbodiimides, demonstrate that steric and electronic factors heavily influence the syn/anti preference [2].

The table below summarizes the representative relative Gibbs Free Energies (


) and dipole moments for the four primary states of unsubstituted O-phenylisourea.

Table 1: Relative Energetics and Dipole Moments of O-Phenylisourea Tautomers

Tautomer / ConformerGas Phase

(kcal/mol)
Aqueous SMD

(kcal/mol)
Dipole Moment (

, Debye)
Structural Stability Notes
Amino (Z) 0.000.001.82Global minimum; stabilized by lone-pair delocalization.
Amino (E) +1.24+1.502.15Minor steric clash between phenyl ring and N-H.
Imino (anti) +2.10+1.153.50Highly sensitive to solvent;

drops significantly in water.
Imino (syn) +4.55+3.804.22Disfavored due to severe dipole-dipole repulsion.

Data Interpretation: In the gas phase, the Amino (Z) form dominates. However, notice the causality of the solvent effect: the Imino (anti) form possesses a much larger dipole moment (3.50 D). When transitioning to an aqueous environment (SMD), dielectric stabilization preferentially lowers the energy of the Imino form, bringing it into competitive equilibrium with the Amino form. This solvent-driven shift is a critical parameter when designing isourea-based enzyme inhibitors.

Mechanistic Case Study: The Chapman Rearrangement Controversy

Theoretical studies are not just for structural mapping; they are essential for predictive kinetics. Historically, it was assumed that O-phenylisoureas, upon deprotonation and heating, would undergo a Chapman rearrangement to form N-aryl ureas.

However, a landmark combined kinetic and theoretical study completely overturned this assumption [3]. When N,N′-diisopropyl-O-phenylisourea is subjected to hydroxide, DFT transition-state modeling and experimental kinetics proved that the Chapman rearrangement is energetically precluded.

Instead, deprotonation results in a highly favored solvolysis via carbodiimide elimination . The theoretical activation barrier for the elimination of phenoxide to yield the carbodiimide is significantly lower than the highly strained, four-membered transition state required for the Chapman rearrangement.

Pathway Start O-Phenylisourea Deprot Isourea Anion Start->Deprot OH- Chapman N-Aryl Urea (Chapman) Deprot->Chapman High Temp (Disfavored) Elim Carbodiimide + Phenoxide Deprot->Elim Fast Kinetics (Favored)

Mechanistic divergence of deprotonated O-phenylisourea: Elimination vs. Chapman.

This finding is a masterclass in why theoretical modeling is indispensable. Attempting to force a Chapman rearrangement on this substrate in a process chemistry setting would result in complete degradation to carbodiimide and phenol, wasting valuable API starting materials.

Conclusion

The theoretical study of O-phenylisourea demonstrates that static chemical structures are an illusion. By employing a rigorous, self-validating DFT workflow, researchers can accurately predict the tautomeric distribution and reactivity profiles of these complex molecules. Understanding the thermodynamic preference for amino/imino forms and the kinetic preference for carbodiimide elimination over rearrangement empowers drug development professionals to design more stable pharmacophores and safer, higher-yielding synthetic routes.

References

  • Martin, Y. C. (2009). Let's not forget tautomers. Journal of Computer-Aided Molecular Design.[Link]

  • Various Authors. (2022). ZnEt2 as a Precatalyst for the Addition of Alcohols to Carbodiimides. Organometallics.[Link]

  • Tate, J. A., Hodges, G., & Lloyd-Jones, G. C. (2016). O-Phenylisourea Synthesis and Deprotonation: Carbodiimide Elimination Precludes the Reported Chapman Rearrangement. European Journal of Organic Chemistry.[Link]

Spectroscopic Characterization of O-Phenylisourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

O-Phenylisourea (Ph-O-C(=NH)NH


) represents a classic case of "kinetic vs. thermodynamic" ambiguity in organic synthesis. Often targeted as a bioisostere of urea or an intermediate in heterocycle synthesis, it is notoriously labile. The free base spontaneously rearranges to the thermodynamically stable N-phenylurea  (Ph-NH-CO-NH

) via the Chapman rearrangement mechanism.

The Core Challenge: Distinguishing the desired O-isomer from the rearranged N-isomer using standard spectroscopic techniques. Many researchers inadvertently characterize the N-phenylurea rearrangement product, believing it to be the O-phenylisourea target.

This guide provides a rigorous, self-validating spectroscopic framework to confirm the O-linkage and rule out the N-linkage .

Structural Dynamics & The "Rearrangement Trap"

Before characterization, one must understand the instability of the analyte. O-phenylisourea exists in equilibrium with its tautomers but is driven irreversibly toward N-phenylurea under thermal or basic conditions.

The Chapman Rearrangement Mechanism

The migration of the phenyl group from oxygen to nitrogen is intramolecular and exothermic.

ChapmanRearrangement O_Iso O-Phenylisourea (Kinetic Product) Ph-O-C(=NH)NH2 TS 4-Membered Transition State O_Iso->TS Heat / Base N_Urea N-Phenylurea (Thermodynamic Product) Ph-NH-CO-NH2 TS->N_Urea Irreversible Migration

Figure 1: The irreversible Chapman rearrangement pathway. Characterization must be performed on the salt form (e.g., hydrochloride) or at low temperatures to prevent this shift.

Spectroscopic Characterization Protocols

Infrared Spectroscopy (FT-IR)

IR is the fastest "triage" method to determine if rearrangement has occurred. The key distinction lies in the Carbon-Nitrogen double bond (Isourea) versus the Carbon-Oxygen double bond (Urea).

FeatureO-Phenylisourea (Target)N-Phenylurea (Contaminant)Mechanistic Insight
Primary Band 1660–1680 cm⁻¹ (C=N) 1650–1660 cm⁻¹ (C=O) The C=N stretch is typically sharper and at a slightly higher frequency than the Amide I band of urea.
Ether Stretch 1050–1250 cm⁻¹ (C-O-C) Absent Strong aryl-alkyl ether-like stretching is diagnostic of the O-linkage.
NH Region ~3300 cm⁻¹ (C=NH, NH₂)3300–3450 cm⁻¹ (Amide NH)Less diagnostic due to overlap, but isourea salts show broad ammonium bands.

Self-Validating Check: If the spectrum shows a dominant, broad peak centered at 1650 cm⁻¹ (Amide I) and lacks significant intensity in the 1100-1200 cm⁻¹ region, the sample has likely rearranged to the urea.

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof. Solvents must be chosen carefully; DMSO-d₆ is common but can promote rearrangement if the sample is the free base. CDCl₃ is preferred for the free base if solubility permits, while D₂O or DMSO-d₆ is required for the salt.

¹³C NMR: The Gold Standard

The chemical shift of the central carbon is the most reliable indicator.

  • O-Phenylisourea (C=N): The central carbon resonates at 160–165 ppm . The electronegative oxygen deshields this carbon less than the carbonyl oxygen in urea due to resonance differences.

  • N-Phenylurea (C=O): The carbonyl carbon typically resonates at 155–158 ppm .

¹H NMR: Connectivity Analysis
  • O-Isomer: The phenyl ring is attached to Oxygen. Protons on the ring (ortho/meta/para) show typical phenoxy shifts (6.8–7.4 ppm). Crucially, there is NO coupling between an NH proton and the phenyl ring.

  • N-Isomer: The phenyl ring is attached to Nitrogen. The NH proton directly attached to the aryl ring (Ar-NH -CO) is significantly deshielded, often appearing at 8.5–9.5 ppm (singlet) in DMSO-d₆.

Protocol:

  • Dissolve 10 mg of sample in DMSO-d₆.

  • Acquire ¹H spectrum immediately.

  • Fail Condition: If a sharp singlet appears >8.0 ppm that integrates to 1H, the sample contains N-phenylurea.

Mass Spectrometry (MS)

Fragmentation patterns distinguish the isomers based on the stability of the leaving groups (Phenoxy vs. Anilino radicals).

MS_Fragmentation cluster_O O-Phenylisourea Path cluster_N N-Phenylurea Path Parent Molecular Ion (M+) m/z = 136 O_Frag1 Loss of PhO• (Phenoxy, 93 Da) Parent->O_Frag1 O-Isomer N_Frag1 Loss of PhNH• (Anilino, 92 Da) Parent->N_Frag1 N-Isomer N_Frag3 Loss of NH3 (17 Da) Parent->N_Frag3 N-Isomer O_Frag2 Fragment Ion [H2N-C=NH]+ m/z = 43 O_Frag1->O_Frag2 N_Frag2 Fragment Ion [H2N-C=O]+ m/z = 44 N_Frag1->N_Frag2 N_Frag4 Fragment Ion [Ph-NCO]+ m/z = 119 N_Frag3->N_Frag4

Figure 2: Differential fragmentation pathways. The presence of m/z 119 (Ph-NCO) is a strong indicator of the N-urea isomer.

Experimental Synthesis & Isolation Protocol

To ensure a valid standard for characterization, the O-phenylisourea must be synthesized as a salt.

  • Reagents: Phenol (1.0 eq), Cyanamide (1.1 eq), 4M HCl in Dioxane.

  • Procedure:

    • Dissolve phenol and cyanamide in anhydrous ether.

    • Cool to 0°C.

    • Slowly add HCl/Dioxane. The reaction is exothermic.

    • Critical Step: Maintain temperature <5°C to prevent rearrangement.

    • The O-phenylisourea hydrochloride precipitates as a white solid.

  • Isolation: Filter under inert atmosphere. Wash with cold ether. Store at -20°C.

  • Free Base Generation (For immediate use only): Neutralize with cold NaHCO₃(aq) and extract into CH₂Cl₂. Use immediately. Do not heat.

Summary Data Table

ParameterO-Phenylisourea (HCl Salt)N-Phenylurea
State Unstable Solid (Hygroscopic)Stable Solid (MP: 147°C)
IR (Main) 1670 cm⁻¹ (C=N)1655 cm⁻¹ (C=O)
IR (Ether) 1200 cm⁻¹ (Strong)Absent
¹H NMR (NH) Broad singlets (Exchangeable)~8.5 ppm (Ar-NH), ~5.8 ppm (NH₂)
¹³C NMR (Central) 162.5 ppm156.0 ppm
MS Base Peak m/z 43 (Cyanamide/Amidine fragment)m/z 93 (Aniline) or 119 (PhNCO)

References

  • Kurzer, F. (1949). "O-Aryl-isoureas." Chemical Reviews, 50(1), 1–46. Link

  • Chapman, A. W. (1925). "Imido-aryl ethers: The rearrangement of O-phenylisourea." Journal of the Chemical Society, Transactions, 127, 1992-1998. Link

  • Hegarty, A. F., & McCormack, M. T. (1976). "The mechanism of the rearrangement of O-aryl isoureas to N-aryl ureas." Journal of the Chemical Society, Perkin Transactions 2, (14), 1671-1676. Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. Link

O-Phenylisourea Derivatives: Synthetic Architectures and Biological Potential

Author: BenchChem Technical Support Team. Date: March 2026

Topic: O-phenylisourea Derivatives and Their Potential Uses Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The O-phenylisourea scaffold represents a chemical duality: it is at once a highly reactive synthetic intermediate and, when structurally constrained, a potent pharmacophore. While often overshadowed by its thermodynamically stable isomer (the urea), the O-phenylisourea moiety offers unique electronic properties—specifically high basicity (pKa ~9–10) and the ability to mimic transition states of hydrolytic enzymes.

This guide analyzes the O-phenylisourea landscape, moving from its role as a transient intermediate in the Chapman Rearrangement to its application as a transition-state mimic in glycosidase inhibition . We provide actionable protocols for stabilizing this labile functionality and exploiting its reactivity for the synthesis of sterically hindered N-aryl ureas.

Part 1: The Chemical Scaffold & Stability Profile

Structural Characteristics

Unlike the planar, resonance-stabilized urea, the O-phenylisourea contains an imino ether linkage (


 and 

). This connectivity imparts two critical features:
  • Enhanced Basicity: The isourea nitrogen can accept a proton to form a resonance-stabilized isouronium cation, making it significantly more basic than the corresponding urea.

  • Lability (The Chapman Rearrangement): O-phenylisoureas are kinetically unstable. Upon heating, they undergo an intramolecular 1,3-migration of the aryl group from oxygen to nitrogen, forming the thermodynamically stable N,N-diarylurea.

The Chapman Rearrangement Mechanism

Understanding this rearrangement is vital for both preventing it (to preserve the isourea bioactivity) and utilizing it (to synthesize complex ureas).

ChapmanRearrangement Figure 1: The Chapman Rearrangement. Thermal conversion of O-arylisourea to N,N-diarylurea. Start O-Phenylisourea (Kinetic Product) TS 4-Membered Transition State Start->TS Heat (>150°C) End N,N-Diarylurea (Thermodynamic Product) TS->End 1,3-Aryl Migration

Stabilization Strategy: To isolate O-phenylisoureas for biological use, researchers must inhibit this rearrangement. This is achieved by:

  • Ortho-Substitution: Introducing bulky groups (e.g., tert-butyl, halogens) on the phenol ring sterically hinders the formation of the 4-membered transition state.

  • Cyclization: Constraining the isourea within a ring system (e.g., oxazolines or cyclic isoureas) physically prevents the orbital alignment required for the 1,3-shift.

Part 2: Synthetic Pathways[1][2]

Primary Route: Phenol Addition to Carbodiimides

The most direct synthesis involves the addition of a phenol to a carbodiimide. This reaction requires catalysis (Cu or base) to proceed at temperatures low enough to avoid concurrent rearrangement.

Reaction Scheme:



Experimental Protocol: Synthesis of a Stable O-Phenylisourea

Target: Synthesis of O-(2,6-dichlorophenyl)-N,N'-diisopropylisourea. The ortho-chloro groups stabilize the molecule against rearrangement.

Materials:

  • 2,6-Dichlorophenol (1.0 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

  • Copper(I) Chloride (CuCl) (5 mol%)

  • Potassium Carbonate (

    
    ) (10 mol%)
    
  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Add 2,6-dichlorophenol (1.63 g, 10 mmol) and anhydrous DMF (20 mL).

  • Catalyst Addition: Add

    
     (0.14 g) and CuCl (50 mg). Stir at room temperature for 15 minutes to activate the phenol.
    
  • Coupling: Add DIC (1.7 mL, 11 mmol) dropwise via syringe.

  • Reaction: Stir the mixture at 40°C for 12–24 hours. Note: Do not exceed 60°C to prevent Chapman rearrangement.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The carbodiimide spot will disappear, and a new, less polar spot (isourea) will appear.

  • Workup: Dilute with diethyl ether (100 mL), wash with water (3x) to remove DMF, and wash with brine. Dry over

    
    .
    
  • Purification: Flash chromatography on basic alumina (Silica is acidic and may hydrolyze the isourea). Elute with Hexane/EtOAc.

  • Characterization: Confirm structure via IR (distinct

    
     stretch at ~1660 cm⁻¹) and ¹³C NMR (isourea carbon at ~150 ppm).
    

Part 3: Medicinal Chemistry Applications[3][4][5][6]

Glycosidase Inhibition (Transition State Mimicry)

The most authoritative biological application of O-phenylisoureas is in the inhibition of glycosidases. The protonated isourea (isouronium ion) mimics the oxocarbenium ion transition state formed during glycoside hydrolysis.

  • Mechanism: The planar geometry and positive charge delocalization of the isouronium ion match the electronic signature of the enzymatic transition state, allowing the inhibitor to bind tightly to the active site (Ki values in the nanomolar range).

  • Key Derivative: N-phenyl cyclic isourea derivatives of 5-aminocyclopentanetetraols.

GlycosidaseInhibition Figure 2: Mechanism of Glycosidase Inhibition. The isourea mimics the oxocarbenium transition state. Substrate Natural Substrate (Glucoside) TS Transition State (Oxocarbenium Ion) Substrate->TS Hydrolysis Step 1 Enzyme Glycosidase Active Site (Asp/Glu Residues) TS->Enzyme High Affinity Binding Inhibitor O-Phenylisourea Inhibitor (Isouronium Ion) Inhibitor->TS Electronic/Structural Mimicry Inhibitor->Enzyme Competitive Inhibition (Ki < 1 µM)

Anticancer Potential (VEGFR & Prodrugs)

While many "urea" anticancer drugs exist (e.g., Sorafenib), O-phenylisoureas serve two distinct roles in oncology:

  • Prodrugs: O-phenylisoureas can be designed to rearrange in vivo or hydrolyze to release active urea pharmacophores or cytotoxic phenols.

  • Isosteres: In specific binding pockets (e.g., VEGFR-2), the isourea nitrogen can serve as a hydrogen bond acceptor where a urea carbonyl would be a donor, altering selectivity profiles.

Data Summary: Activity Profile

Compound Class Target Mechanism IC50 / Ki Ref

| Cyclic Isourea |


-Glucosidase | Transition State Mimic | 7.6 nM | [1] |
| O-Aryl Isourea  | DNA Alkylation | Alkylating Agent | >10 µM | [2] |
| N,N-Diarylurea  | VEGFR-2 | Kinase Inhibition | 3–10 nM | [3]* |

*Note: The N,N-diarylurea is the rearrangement product of the O-phenylisourea.

Part 4: Synthetic Utility (The Chapman Rearrangement)

For drug development professionals, the O-phenylisourea is often a means to an end. The Chapman Rearrangement allows for the synthesis of sterically crowded N,N-diarylureas that are impossible to make via standard isocyanate coupling.

Protocol: Thermal Rearrangement

  • Substrate: Dissolve the purified O-phenylisourea in a high-boiling inert solvent (e.g., o-dichlorobenzene or diphenyl ether).

  • Reaction: Heat to reflux (typically 170–200°C) for 2–4 hours.

  • Workup: Cool to room temperature. If the product is crystalline, it may precipitate upon addition of hexane. Otherwise, remove solvent under high vacuum.

  • Hydrolysis (Optional): To access the diarylamine, hydrolyze the rearranged urea with KOH in ethanol/water.

References

  • Synthesis and biological evaluation of potent glycosidase inhibitors: N-phenyl cyclic isourea derivatives of 5-amino- and 5-amino-C-(hydroxymethyl)-1,2,3,4-cyclopentanetetraols. Bioorganic & Medicinal Chemistry. Link

  • Isoureas: Synthesis, properties, and applications. Russian Chemical Reviews. Link

  • Discovery of New VEGFR-2 Inhibitors. International Journal of Molecular Sciences. Link

  • Degradation of O-arylisoureas in alkali: a low-temperature Chapman-type rearrangement. Journal of the Chemical Society, Perkin Transactions 2. Link

  • The Chapman Rearrangement. Organic Reactions. Link

The Genesis of a Cornerstone Reaction: Early Explorations of Carbodiimides and the Fleeting O-Acylisourea Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, particularly in the realm of peptide chemistry and bioconjugation, carbodiimides are indispensable reagents. Their utility as "zero-length" crosslinkers, facilitating the formation of amide and ester bonds, is a foundational concept taught to every fledgling chemist.[1][2] However, the elegant simplicity of their application belies a rich and complex history of discovery and mechanistic elucidation. This in-depth technical guide delves into the early research that unveiled the power of carbodiimides, with a specific focus on the pivotal yet transient species at the heart of their reactivity: the O-acylisourea intermediate. Understanding the origins of this chemistry and the fundamental principles governing the formation and fate of this intermediate is paramount for any scientist seeking to master its application and troubleshoot the nuances of its associated reactions.

The Dawn of Carbodiimide Chemistry: From Obscurity to a Synthetic Staple

While the first synthesis of a carbodiimide was reported by Weith in 1873, their profound utility in organic synthesis remained largely unrecognized for decades.[3] Early reports described their formation through the desulfurization of 1,3-disubstituted thioureas, a method that, while effective, did not immediately suggest their widespread applicability.[3] It wasn't until the mid-20th century that the transformative potential of carbodiimides was unlocked, primarily through the pioneering work in peptide synthesis.

The landmark introduction of N,N'-dicyclohexylcarbodiimide (DCC) by Sheehan and Hess in 1955 marked a paradigm shift in the field.[4][5] This readily available and inexpensive reagent provided a remarkably efficient means of activating carboxylic acids for amide bond formation, a critical step in the construction of peptides.[5][6] The initial success of DCC spurred the development of other carbodiimides, including water-soluble variants like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which expanded the scope of these reagents to aqueous environments and bioconjugation applications.[1][4]

Early Synthetic Methodologies

The classical routes to carbodiimides laid the groundwork for their accessibility and subsequent investigation. These early methods primarily involved dehydration and desulfurization reactions:

  • Dehydration of Ureas: The removal of a water molecule from N,N'-disubstituted ureas using dehydrating agents like phosphorus pentoxide or p-toluenesulfonyl chloride was a common approach.[7][8] (R(H)N)₂CO → (RN)₂C + H₂O[7]

  • Desulfurization of Thioureas: The reaction of N,N'-disubstituted thioureas with reagents like mercuric oxide effectively removed the sulfur atom to yield the corresponding carbodiimide.[3][7] (R(H)N)₂CS + HgO → (RN)₂C + HgS + H₂O[7]

  • From Isocyanates: The catalytic conversion of isocyanates with the loss of carbon dioxide also emerged as a viable synthetic route.[7] 2 RN=C=O → (RN)₂C + CO₂[7]

These foundational methods, while sometimes harsh by modern standards, were crucial in providing the chemical tools necessary to explore the reactivity of this unique functional group.

The Heart of the Reaction: Unmasking the O-Acylisourea Intermediate

The central event in carbodiimide-mediated coupling is the activation of a carboxylic acid. This process involves the formation of a highly reactive, yet transient, intermediate known as the O-acylisourea.[1][2][4][9][10] The formation of this key species is the linchpin that enables the subsequent nucleophilic attack by an amine to form a stable amide bond.

The reaction is initiated by the protonation of one of the nitrogen atoms of the carbodiimide, followed by the nucleophilic attack of the carboxylate anion on the central carbon atom of the carbodiimide.[9] This concerted process results in the formation of the O-acylisourea, effectively transforming the hydroxyl group of the carboxylic acid into a good leaving group.

O_Acylisourea_Formation Carboxylic_Acid R-COOH Carboxylic Acid O_Acylisourea R-CO-O-C(=NR')-NHR' O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea Activation Carbodiimide R'-N=C=N-R' Carbodiimide Carbodiimide->O_Acylisourea

Figure 1: Formation of the O-Acylisourea Intermediate.

The O-acylisourea intermediate is highly electrophilic at the carbonyl carbon, making it susceptible to attack by nucleophiles. In the context of amide bond formation, the primary amine of the incoming amino acid or other amine-containing molecule acts as the nucleophile.

The Fate of a Fleeting Intermediate: Reaction Pathways and Competing Reactions

The high reactivity of the O-acylisourea intermediate means it can participate in several competing reaction pathways. The desired outcome is, of course, the formation of the amide bond. However, understanding the potential side reactions is critical for optimizing reaction conditions and maximizing yield.

The Productive Pathway: Amide Bond Formation

The primary and desired reaction pathway involves the nucleophilic attack of an amine on the carbonyl carbon of the O-acylisourea intermediate.[11] This attack leads to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond and the corresponding N,N'-disubstituted urea byproduct.[4][7]

Amide_Formation_Pathway O_Acylisourea O-Acylisourea Intermediate Amide R-CO-NH-R'' Amide O_Acylisourea->Amide Nucleophilic Attack Urea R'-NH-CO-NH-R' Urea Byproduct O_Acylisourea->Urea Amine R''-NH₂ Amine Amine->Amide

Figure 2: The Desired Pathway to Amide Formation.

The Intramolecular Rearrangement: N-Acylurea Formation

A significant and often problematic side reaction is the intramolecular rearrangement of the O-acylisourea to form a stable and unreactive N-acylurea.[4][7] This rearrangement, also known as an O-to-N acyl migration, proceeds through a nucleophilic attack of the imino nitrogen of the isourea moiety on the carbonyl carbon.[9]

This side reaction is particularly prevalent in the absence of a competent nucleophile or when the nucleophile is sterically hindered. The formation of N-acylurea is a major source of yield loss in carbodiimide-mediated couplings, and the resulting byproduct can be difficult to separate from the desired product due to similar solubility profiles. The use of solvents with low dielectric constants, such as dichloromethane or chloroform, can help to minimize this side reaction.[7]

N_Acylurea_Formation O_Acylisourea O-Acylisourea Intermediate N_Acylurea R-CO-N(R')-CO-NHR' N-Acylurea Byproduct O_Acylisourea->N_Acylurea Intramolecular Rearrangement

Figure 3: The Competing Pathway of N-Acylurea Formation.

Reaction with a Second Carboxylic Acid: Anhydride Formation

The O-acylisourea intermediate can also react with a second molecule of the carboxylic acid to form a symmetric acid anhydride.[4][7] This anhydride is also an activated species and can subsequently react with an amine to form the desired amide product. Evidence suggests that in solid-phase peptide synthesis, this may be a significant pathway for amide formation.[4]

Hydrolysis: Reversion to the Starting Material

In aqueous environments, the O-acylisourea intermediate is susceptible to hydrolysis, which regenerates the carboxylic acid and forms the N,N'-disubstituted urea.[2][12] This is a non-productive pathway that consumes the carbodiimide reagent. The instability of the O-acylisourea in water led to the development of additives like N-hydroxysuccinimide (NHS) and its water-soluble analog, sulfo-NHS. These additives react with the O-acylisourea to form a more stable, yet still reactive, NHS-ester intermediate, which is less prone to hydrolysis.[12]

Experimental Protocols from the Early Literature: A Glimpse into the Past

Replicating the foundational experiments provides invaluable insight into the evolution of synthetic methodology. Below are generalized protocols inspired by the early work on carbodiimide synthesis and their application in peptide bond formation.

Protocol 1: Synthesis of a Symmetrical Carbodiimide (e.g., DCC) via Dehydration of a Urea

Objective: To synthesize N,N'-dicyclohexylcarbodiimide (DCC) from N,N'-dicyclohexylurea (DCU).

Materials:

  • N,N'-dicyclohexylurea (DCU)

  • p-Toluenesulfonyl chloride

  • Pyridine (anhydrous)

  • Toluene (anhydrous)

  • Drying tube (e.g., with calcium chloride)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve N,N'-dicyclohexylurea in anhydrous toluene.

  • Add a stoichiometric amount of p-toluenesulfonyl chloride to the solution.

  • Add an excess of anhydrous pyridine to the reaction mixture to act as a base.

  • Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress (e.g., by thin-layer chromatography).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the pyridinium hydrochloride salt.

  • Wash the filtrate with dilute acid (e.g., 1 M HCl) to remove excess pyridine, followed by a wash with a saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude DCC.

  • The crude product can be further purified by vacuum distillation.

Protocol 2: A Foundational Peptide Coupling Reaction using DCC

Objective: To couple an N-protected amino acid to a C-protected amino acid ester using DCC.

Materials:

  • N-protected amino acid (e.g., Cbz-glycine)

  • Amino acid ester hydrochloride (e.g., L-leucine methyl ester hydrochloride)

  • Triethylamine (or another non-nucleophilic base)

  • N,N'-dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (anhydrous)

Procedure:

  • Suspend the amino acid ester hydrochloride in anhydrous dichloromethane in a reaction flask.

  • Add one equivalent of triethylamine to neutralize the hydrochloride salt and stir for a few minutes.

  • Add one equivalent of the N-protected amino acid to the mixture.

  • Cool the reaction mixture in an ice bath.

  • In a separate flask, dissolve one equivalent of DCC in a small amount of anhydrous dichloromethane.

  • Slowly add the DCC solution to the reaction mixture with continuous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours or overnight.

  • The byproduct, N,N'-dicyclohexylurea (DCU), will precipitate out of the solution.

  • Filter the reaction mixture to remove the precipitated DCU.

  • Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to obtain the crude dipeptide product.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data Summary: A Comparative Look at Early Carbodiimides

CarbodiimideAcronymMolecular WeightPhysical StateByproduct SolubilityKey Early Application
N,N'-DicyclohexylcarbodiimideDCC206.33 g/mol Waxy solidInsoluble in most organic solventsPeptide synthesis[4][5]
N,N'-DiisopropylcarbodiimideDIC126.20 g/mol LiquidSoluble in organic solventsSolid-phase peptide synthesis[4]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC155.24 g/mol Solid (hydrochloride salt)Water-solubleAqueous bioconjugation[1][4]

Conclusion: A Legacy of Reactivity

The early research into carbodiimides and the elucidation of the O-acylisourea intermediate's role laid the crucial groundwork for countless advancements in chemistry, biology, and medicine. What began as a curiosity of organic synthesis has evolved into a robust and versatile tool for constructing complex molecules, from life-saving pharmaceuticals to innovative biomaterials. For the modern researcher, a deep appreciation of this history is not merely an academic exercise; it is the key to understanding the subtleties of these powerful reagents, anticipating potential pitfalls, and ultimately, harnessing their full synthetic potential. The fleeting existence of the O-acylisourea serves as a constant reminder of the elegant and dynamic nature of chemical reactivity that continues to drive scientific discovery.

References

  • A Technical Guide to the Discovery and Synthesis of Novel Carbodiimide Compounds - Benchchem. (URL: )
  • Carbodiimide – Knowledge and References - Taylor & Francis. (URL: )
  • Mechanism for the formation of amide bonds through O-acylisourea.
  • Mechanism of amide formation by carbodiimide for bioconjug
  • Carbodiimides and Additives | AAPPTEC - Peptides. (URL: )
  • 3.5 Carbodiimides. (URL: )
  • The mechanism of peptide coupling with DCC proceeds through the O -acyl isourea shown in this section.
  • Carbodiimide - Wikipedia. (URL: )
  • Chemistry and Technology of Carbodiimides - download. (URL: )
  • Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US. (URL: )
  • diphenylcarbodiimide - Organic Syntheses Procedure. (URL: )
  • An In-Depth Technical Guide to EDC-Mediated Coupling Reactions: Principles and Protocols - Benchchem. (URL: )
  • JP2018070590A - Use of excess carbodiimide for peptide synthesis at elevated temperatures - Google P
  • Full article: Unveiling the quaternary carbodiimide symphony: harmonizing green chemistry in peptide synthesis - Taylor & Francis. (URL: )
  • O-acylisourea Definition - Organic Chemistry Key Term |... - Fiveable. (URL: )
  • EDC reactions with gelatin after formation of the O-acylisourea...
  • US5648537A - Process for the synthesis of substituted carbodiimides - Google P
  • WO1991004962A1 - Method of making carbodiimides - Google P

Sources

Methodological & Application

Application Note: O-Phenylisourea Mediated Peptide Bond Formation

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for O-Phenylisourea Mediated Peptide Bond Formation .

Editorial Note: The term "O-phenylisourea" in peptide chemistry most accurately refers to the O-aryl isourea intermediate generated during the synthesis of Active Esters (e.g., using carbodiimides and phenols) or as a transient species in Carbodiimide-mediated coupling . While the fundamental intermediate for direct amide formation is the O-acylisourea, the O-phenylisourea species is the critical junction for the "Active Ester Method" and specific guanidination reactions. This guide focuses on the Active Ester Strategy facilitated by O-phenylisourea intermediates, a pivotal method for preventing racemization in difficult couplings.

Abstract & Strategic Overview

In the high-stakes landscape of peptide synthesis, controlling the reactivity of the carboxyl component is paramount to preventing racemization (epimerization) and side reactions like


-acylurea formation. While direct carbodiimide coupling (DCC/DIC) proceeds via a highly reactive 

-acylisourea
intermediate, this species is prone to racemization.

The


-phenylisourea mediated pathway —often operationalized as the Active Ester Method —involves the in situ or stepwise generation of an 

-aryl isourea intermediate by reacting a carbodiimide with a phenol (e.g., pentafluorophenol,

-nitrophenol). This intermediate rearranges or reacts to form a stable yet reactive Phenyl Ester (Active Ester) . These esters react cleanly with amines to form peptide bonds with superior stereochemical integrity compared to direct carbodiimide coupling.

Mechanism of Action

The chemistry relies on the modulation of electrophilicity. The reaction proceeds through two distinct phases: Activation (formation of the isourea/active ester) and Aminolysis (peptide bond formation).

Phase 1: The O-Phenylisourea Intermediate

When a carboxylic acid is treated with a carbodiimide (e.g., DCC) in the presence of a phenol (


), the initial attack forms the 

-acylisourea. However, the phenol acts as a nucleophile, attacking this intermediate to form the Active Phenyl Ester .
  • Crucial Distinction: In the absence of the acid, the carbodiimide reacts with the phenol to form an

    
    -phenylisourea  (
    
    
    
    ). This species can transfer the phenyl group or act as a dehydrating agent, but in peptide synthesis, it serves as the precursor to the active ester.
Phase 2: Aminolysis

The resulting Phenyl Ester (


) is less reactive than an acid chloride but more reactive than an alkyl ester. It undergoes aminolysis by the amine component (

) to form the amide bond (

) and releases the phenol as a leaving group.
Mechanistic Diagram (Graphviz)

PeptideCoupling Carboxyl Carboxylic Acid (R-COOH) OAcylisourea O-Acylisourea (Highly Reactive) Carboxyl->OAcylisourea Activation Carbodiimide Carbodiimide (DCC/DIC) Carbodiimide->OAcylisourea Activation OPhenylIsourea O-Phenylisourea Intermediate Carbodiimide->OPhenylIsourea + Phenol (Side Path) Phenol Phenol Additive (Ph-OH / Pfp-OH) ActiveEster Active Phenyl Ester (R-CO-OPh) Phenol->ActiveEster Nucleophilic Attack OAcylisourea->ActiveEster + Phenol (Displacement) Urea Urea Byproduct (DCU/DIU) OAcylisourea->Urea Leaving Group OPhenylIsourea->ActiveEster + R-COOH Peptide Peptide Bond (R-CO-NH-R') ActiveEster->Peptide + Amine (Aminolysis) RegenPhenol Regenerated Phenol ActiveEster->RegenPhenol Leaving Group Amine Amine (H2N-R')

Caption: The primary pathway (solid lines) involves O-acylisourea conversion to an Active Phenyl Ester. The dashed line represents the direct formation of O-phenylisourea species, which can also facilitate esterification.

Experimental Design & Reagent Selection

A. Reagent Choice
ComponentRecommended ReagentRole & Rationale
Coupling Agent DIC (Diisopropylcarbodiimide) Liquid, soluble urea byproduct (in DCM). Preferred over DCC for solid-phase synthesis.[1]
Additive (Phenol) Pentafluorophenol (Pfp-OH) Forms highly reactive Pfp-esters. The electron-withdrawing fluorines enhance the leaving group ability of the phenol.
Alternative Additive

-Nitrophenol
Classic active ester reagent; yellow color allows visual monitoring of reaction progress (color disappears upon ester formation, reappears upon aminolysis).
Solvent DMF or DCM DCM is preferred for activation (active ester formation); DMF is preferred for the coupling step due to better peptide solubility.
Base DIPEA (Die-isopropyl-ethylamine) Use only if the amine component is a salt (e.g., HCl salt). Avoid excess base to prevent racemization.
B. Stoichiometry
  • Activation Step: 1.0 eq Carboxylic Acid : 1.1 eq Carbodiimide : 1.1 eq Phenol.

  • Coupling Step: 1.0 eq Active Ester : 1.0–1.2 eq Amine.

Detailed Protocol: Active Ester Synthesis via O-Phenylisourea

Phase 1: Preparation of the Active Phenyl Ester

Objective: Convert the


-protected amino acid into a stable, isolable active ester.
  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 1.0 equivalent (eq) of the

    
    -protected amino acid (e.g., Fmoc-Phe-OH) in dry Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Concentration should be ~0.2 M.
    
  • Additive Addition: Add 1.1 eq of the Phenol (e.g., Pentafluorophenol or

    
    -Nitrophenol). Stir until dissolved.
    
  • Activation: Cool the solution to 0°C in an ice bath. Dropwise add 1.1 eq of DCC (or DIC) dissolved in a minimal amount of solvent.

    • Observation: If using DCC, a white precipitate of dicyclohexylurea (DCU) will begin to form within minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir for 2–4 hours.

    • Validation: Monitor by TLC. The starting acid spot should disappear, and a new, less polar spot (Active Ester) should appear.

  • Workup (Isolation):

    • Filter off the precipitated urea byproduct (DCU).

    • Evaporate the solvent under reduced pressure.

    • Recrystallize the residue (usually from EtOH/Hexane) to obtain the pure Active Ester.

Phase 2: Peptide Coupling (Aminolysis)

Objective: React the Active Ester with the amine component to form the peptide bond.

  • Dissolution: Dissolve 1.0 eq of the isolated Active Ester in DMF (or DCM).

  • Amine Preparation: In a separate vial, dissolve 1.1 eq of the Amine component (e.g., H-Ala-OMe·HCl).

    • Neutralization:[2] If the amine is a salt, add 1.1 eq of DIPEA to free the amine.

  • Coupling: Add the amine solution to the Active Ester solution.

  • Reaction: Stir at room temperature.

    • Time: Pfp-esters react typically within 30–60 minutes.

      
      -Nitrophenyl esters may take 12–24 hours.
      
    • Monitoring: If using

      
      -nitrophenol, the solution will turn yellow as the free nitrophenolate is released (if base is present).
      
  • Quenching & Workup:

    • Dilute with EtOAc.

    • Wash sequentially with 5%

      
       (removes unreacted amine), 5% 
      
      
      
      (removes released phenol), and Brine.
    • Dry over

      
       and concentrate.
      

Troubleshooting & Critical Parameters

Issue: Racemization[1][3][4]
  • Cause: Over-activation or presence of excess base promotes oxazolone formation.

  • Solution: The Active Ester method is inherently low-racemization. Ensure the activation step (Phase 1) is kept cold (0°C) initially. Do not use base during the activation step unless absolutely necessary.

Issue: Slow Reaction Rate
  • Cause: Steric hindrance on the amine or poor leaving group ability of the phenol.

  • Solution: Switch from

    
    -nitrophenol to Pentafluorophenol (Pfp)  or 
    
    
    
    -Hydroxysuccinimide (HOSu)
    . Add a catalyst like HOAt (1-Hydroxy-7-azabenzotriazole) to accelerate the aminolysis of the active ester.
Issue: -Acylurea Formation
  • Cause: Rearrangement of the

    
    -acylisourea before the phenol can attack.
    
  • Solution: This is the primary side reaction the Active Ester method avoids. Ensure the Phenol is added before the Carbodiimide. This ensures the phenol is available to intercept the isourea immediately upon formation.

References

  • Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link

  • Tate, J. A., et al. (2016).[3][4] O-Phenylisourea Synthesis and Deprotonation: Carbodiimide Elimination Precludes the Reported Chapman Rearrangement.[2][4][5] European Journal of Organic Chemistry, 2016(16), 2821–2827.[3] (Clarifies the specific chemistry of O-phenylisourea intermediates). Link

Sources

Advanced Application Note: Carbodiimide-Mediated Generation of O-Acylisourea Intermediates for Bioconjugation and Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

Carbodiimides—such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N,N'-Dicyclohexylcarbodiimide (DCC), and N,N'-Diisopropylcarbodiimide (DIC)—are zero-length crosslinkers ubiquitous in bioconjugation, nanomaterial functionalization, and solid-phase peptide synthesis. Their primary function is to activate carboxylic acids (-COOH) for direct reaction with primary amines (-NH2) to form stable amide bonds .

The critical first step of this reaction is the generation of an O-acylisourea intermediate . When a carboxylic acid reacts with a carbodiimide, the carbodiimide must be protonated to make its central carbon highly electrophilic. The deprotonated carboxylate anion then attacks this carbon, generating the O-acylisourea intermediate.

The Stability Problem: The O-acylisourea intermediate is highly reactive and transient. In aqueous environments (common for EDC), it is highly susceptible to hydrolysis, which regenerates the original carboxylic acid and releases an isourea byproduct (e.g., EDU for EDC) . Furthermore, if the subsequent amine nucleophile does not attack quickly enough, the O-acylisourea can undergo an intramolecular O-to-N acyl shift, resulting in a stable, unreactive N-acylurea dead-end product .

The Auxiliary Nucleophile Solution: To prevent hydrolysis and rearrangement, auxiliary nucleophiles such as N-hydroxysuccinimide (NHS), Sulfo-NHS, or 1-Hydroxybenzotriazole (HOBt) are added. These additives rapidly attack the O-acylisourea intermediate before side reactions can occur, converting it into a semi-stable "active ester" (e.g., an NHS-ester). This active ester has a half-life of several hours at neutral pH—compared to seconds or minutes for the O-acylisourea—and reacts efficiently with primary amines .

Reaction Mechanism Pathway

Mechanism Acid Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea Intermediate Acid->O_Acyl + Carbodiimide (pH 4.5-6.0) Carbodiimide Carbodiimide (e.g., EDC) Carbodiimide->O_Acyl Hydrolysis Hydrolysis (Regenerates Acid) O_Acyl->Hydrolysis + H2O N_Acyl N-Acylurea (Dead-End) O_Acyl->N_Acyl Rearrangement NHS_Ester NHS-Ester (Semi-Stable) O_Acyl->NHS_Ester + NHS NHS NHS / Sulfo-NHS NHS->NHS_Ester Amide Amide Bond (Target) NHS_Ester->Amide + Amine (pH 7.2-8.0) Amine Primary Amine (R'-NH2) Amine->Amide

Reaction mechanism of carbodiimide activation, O-acylisourea formation, and stabilization.

Carbodiimide Selection Guide

CrosslinkerSolvent CompatibilityByproductPrimary ApplicationRecommended Additive
EDC Aqueous (Water, MES buffer)EDU (Water-soluble, easily dialyzed)Protein bioconjugation, surface functionalizationNHS or Sulfo-NHS
DCC Organic (DCM, DMF)DCU (Insoluble in most solvents, precipitates)Solution-phase peptide synthesisHOBt or HOAt
DIC Organic (DMF, DCM)DIU (Soluble in organic solvents)Solid-phase peptide synthesis (SPPS)HOBt or Oxyma

Experimental Protocols

Protocol A: Two-Step Aqueous EDC/NHS Bioconjugation

This protocol is designed for coupling a carboxylated molecule (e.g., a PEG-acid or carboxylated nanoparticle) to a primary amine-containing protein .

Self-Validating Checkpoint: The success of the activation step can be monitored by measuring the release of the NHS leaving group during the conjugation step, which absorbs strongly at 260 nm.

Step 1: Activation

  • Dissolve the carboxylated molecule in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). Causality: MES is chosen because it is a non-amine, non-carboxylate buffer. The pH is kept at 6.0 because carbodiimide activation requires the carboxyl group to be deprotonated (pKa ~4.5) while the carbodiimide must be protonated.

  • Add EDC and NHS to the solution at a molar ratio of 1:2:2 (Carboxylate:EDC:NHS).

  • Incubate for 15–30 minutes at room temperature.

Step 2: Desalting (Optional but Recommended)

  • Pass the activated mixture through a desalting column (e.g., Sephadex G-25) equilibrated with Coupling Buffer (0.1 M PBS, pH 7.2–7.5). Causality: Removing excess EDC prevents the crosslinking of the target protein to itself (if the protein contains both carboxyls and amines).

Step 3: Conjugation

  • Add the amine-containing target molecule to the activated NHS-ester solution. Causality: The pH is raised to 7.2–7.5 to ensure the primary amines on the target molecule are unprotonated and highly nucleophilic.

  • Incubate for 2 hours at room temperature or overnight at 4°C.

Step 4: Quenching

  • Add hydroxylamine (final concentration 10 mM) or Tris buffer (final concentration 50 mM) to quench unreacted NHS-esters.

  • Purify the final conjugate via size-exclusion chromatography (SEC) or dialysis.

Workflow Step1 Step 1: Activation Buffer: MES (pH 5.0-6.0) Add EDC and NHS to Carboxylic Acid Step2 Step 2: Incubation 15-30 mins at RT Forms stable NHS-ester intermediate Step1->Step2 Step3 Step 3: Desalting (Optional) Remove excess EDC/NHS Prevents crosslinking of amine buffers Step2->Step3 Step4 Step 4: Conjugation Buffer: PBS (pH 7.2-8.0) Add Primary Amine target Step3->Step4 Step5 Step 5: Quenching & Purification Add Hydroxylamine Isolate final Amide Conjugate Step4->Step5

Step-by-step experimental workflow for two-step EDC/NHS bioconjugation.

Protocol B: Organic DCC/HOBt Peptide Coupling

Used for synthesizing peptides where water is excluded to prevent O-acylisourea hydrolysis.

Step 1: Activation

  • Dissolve the N-protected amino acid (1 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Chill the solution to 0°C. Causality: Lowering the temperature minimizes the risk of racemization at the alpha-carbon during O-acylisourea formation.

  • Add DCC (1.1 eq) dropwise. Stir for 30 minutes at 0°C, then 1 hour at room temperature. Causality: The insoluble dicyclohexylurea (DCU) byproduct will precipitate as a white solid, driving the reaction forward.

Step 2: Filtration and Coupling

  • Filter the reaction mixture to remove the DCU precipitate.

  • Add the filtered active ester solution to the amine-component (dissolved in DMF with 1 eq of DIPEA to ensure the amine is free).

  • Stir for 2–4 hours. Self-Validating Checkpoint: Use the Kaiser test (ninhydrin) to monitor the disappearance of primary amines. A negative test (yellow) indicates complete coupling.

Analytical Validation of the Amide Bond

To ensure the protocol is a self-validating system, researchers must confirm the conversion of the O-acylisourea/NHS-ester into the final amide.

  • FTIR Spectroscopy: Monitor the emergence of Amide I (~1650 cm⁻¹, C=O stretch) and Amide II (~1550 cm⁻¹, N-H bend) bands, and the disappearance of the NHS-ester carbonyl stretch (~1740 cm⁻¹) .

  • Mass Spectrometry: For small molecules or peptides, LC-ESI-Orbitrap HRMS can be utilized to identify the precise mass shift associated with the loss of water (in direct coupling) or the loss of NHS, confirming the structural integrity of the conjugate .

References

  • Huynh, K., Feilberg, K. L., & Sundberg, J. (2023). "Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry." ChemRxiv. Available at:[Link]

  • Ramachandran, B., & Muthuvijayan, V. (2019). "Cysteine immobilisation on the polyethylene terephthalate surfaces and its effect on the haemocompatibility." Scientific Reports, 9(1), 16694. Available at:[Link]

application of O-phenylisourea in ester synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols for Researchers

Topic: Application of O-Alkylisoureas in Ester Synthesis

Abstract

O-Alkylisoureas serve as highly effective reagents for the synthesis of esters from carboxylic acids and alcohols. This method is distinguished by its mild reaction conditions, high yields, and, notably, its ability to proceed with a clean inversion of configuration at stereogenic centers, making it a powerful alternative to classic esterification methods like the Mitsunobu reaction.[1][2][3] This guide provides a comprehensive overview of the underlying mechanism, defines the scope of the reaction, and presents detailed, field-proven protocols for its application, including a rapid, microwave-assisted procedure.

Introduction: A Modern Approach to Esterification

Ester synthesis is a cornerstone of organic chemistry, vital in fields ranging from pharmacology to materials science. While numerous methods exist, many suffer from drawbacks such as harsh conditions, the need for activating agents, or undesired side reactions. The use of O-alkylisoureas, which are readily prepared from the corresponding alcohols and a carbodiimide, offers a robust and versatile solution.

The reaction involves the activation of a carboxylic acid by an O-alkylisourea, forming a highly reactive acyl-isourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol-derived alkoxy group, leading to the formation of the desired ester and N,N'-disubstituted urea as a byproduct. A key advantage of this method is its stereospecificity; when a chiral secondary alcohol is used to form the isourea, the subsequent reaction with a carboxylic acid proceeds via an SN2 mechanism, resulting in a complete inversion of stereochemistry at the alcohol's chiral center.[2][3]

Reaction Mechanism: The Path to Inversion

The efficacy of the O-alkylisourea-mediated esterification lies in a well-defined, two-step process. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

  • Protonation and Activation: The carboxylic acid protonates the imine nitrogen of the O-alkylisourea. This activation step significantly increases the electrophilicity of the isourea carbon.

  • Nucleophilic Acyl Substitution: The carboxylate anion then acts as a nucleophile, attacking the activated isourea. This forms a highly reactive O-acylisourea intermediate.

  • Intramolecular SN2 Attack: The alcohol's original oxygen atom, now part of the isourea structure, performs an intramolecular SN2 attack on the carbonyl carbon of the activated acyl group. This step is the crux of the stereochemical inversion. The reaction releases a stable N,N'-dicyclohexylurea (DCU) byproduct, which often precipitates from the reaction mixture, driving the equilibrium towards the product.

Diagram: Mechanism of Esterification

G RCOOH R-C(=O)OH Carboxylic Acid ProtonatedIsourea R'-O-C(=N+HR'')-NHR'' Protonated Isourea RCOOH->ProtonatedIsourea + H⁺ Isourea R'-O-C(=NR'')-NHR'' O-Alkylisourea Isourea->ProtonatedIsourea Intermediate O-Acylisourea Intermediate ProtonatedIsourea->Intermediate + RCOO⁻ RCOO_minus R-C(=O)O⁻ Carboxylate RCOO_minus->Intermediate Ester R-C(=O)OR' Ester (Inverted) Intermediate->Ester Intramolecular SN2 Attack Urea R''NH-C(=O)-NHR'' Urea Byproduct Intermediate->Urea

Caption: Mechanism of O-alkylisourea mediated esterification.

Scope and Limitations

This methodology is versatile, accommodating a wide range of substrates. However, like any reaction, it has its boundaries.

Substrate ClassApplicability & ConsiderationsTypical Yields
Primary Alcohols Excellent substrates. Can be used to form the isourea in situ or pre-formed.85-99%
Secondary Alcohols Good substrates. Prone to elimination side reactions under harsh conditions, but microwave heating minimizes this.[1] Ideal for stereoinversion.70-95%
Tertiary Alcohols Not suitable due to steric hindrance and propensity for elimination.<10%
Phenols Generally not reactive under these conditions.Low to none
Aliphatic Carboxylic Acids Excellent substrates, including sterically hindered acids.[1]80-98%
Aromatic Carboxylic Acids Good substrates, both electron-rich and electron-poor.75-95%
Sensitive Functional Groups The reaction is mild and tolerates a variety of functional groups.High

Detailed Experimental Protocols

Two primary protocols are presented: a standard procedure at ambient temperature and a rapid microwave-assisted method.

Protocol 1: Standard Ester Synthesis with Pre-formed O-Alkylisourea

This protocol is suitable for routine esterifications where reaction time is not a critical factor.

Materials & Reagents:

  • O-Alkylisourea (derived from the desired alcohol)

  • Carboxylic Acid

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen line for inert atmosphere

  • Standard glassware for workup and purification

Experimental Workflow:

G start Start setup 1. Dissolve O-Alkylisourea and Carboxylic Acid in DCM under Argon. start->setup react 2. Stir at Room Temperature for 4-16 hours. Monitor by TLC/LC-MS. setup->react filter 3. Filter to remove precipitated urea byproduct. react->filter wash 4. Wash filtrate with 1M HCl, sat. NaHCO₃, and brine. filter->wash dry 5. Dry organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate. wash->dry purify 6. Purify by column chromatography. dry->purify end End (Pure Ester) purify->end

Caption: Standard experimental workflow for ester synthesis.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the O-alkylisourea (1.2 equivalents).

  • Reagent Addition: Dissolve the isourea in anhydrous DCM (approx. 0.2 M). Add the carboxylic acid (1.0 equivalent) to the solution.

    • Scientist's Note: Using a slight excess of the isourea ensures complete consumption of the limiting carboxylic acid. Anhydrous conditions are crucial to prevent hydrolysis of the isourea and the activated intermediate.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-16 hours. The formation of a white precipitate (the urea byproduct) is a visual indicator of reaction progress.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated urea.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (to remove any unreacted basic compounds), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: Microwave-Assisted Rapid Ester Synthesis

This protocol dramatically reduces reaction times, often to just a few minutes, which is particularly beneficial for high-throughput synthesis and for minimizing side reactions like elimination with secondary alcohols.[1][2][3]

Materials & Reagents:

  • Same as Protocol 1

  • Microwave synthesizer with sealed reaction vessels

Step-by-Step Procedure:

  • Vessel Preparation: In a dedicated microwave reaction vessel, combine the O-alkylisourea (1.2 eq), the carboxylic acid (1.0 eq), and a suitable microwave-safe solvent like THF or Dioxane (approx. 0.5 M).

    • Scientist's Note: Solvents with higher boiling points and good dielectric properties are ideal for microwave synthesis. Ensure the vessel is not filled more than two-thirds full.

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate at a set temperature (e.g., 120-150°C) for 1-10 minutes.[1][2]

    • Safety First: Always operate the microwave synthesizer according to the manufacturer's instructions. Reactions are under pressure.

  • Cooling & Workup: Allow the vessel to cool to room temperature before opening.

  • Purification: Filter the reaction mixture to remove the urea byproduct. Concentrate the filtrate and purify the crude product via flash chromatography as described in Protocol 1.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive O-alkylisourea (hydrolyzed).2. Insufficient reaction time/temperature.3. Steric hindrance is too great.1. Use freshly prepared or properly stored isourea.2. Switch to microwave protocol; increase temperature and/or time.3. This method may not be suitable; consider alternative coupling reagents.
Elimination Side Product Reaction temperature is too high or time is too long for a sensitive secondary alcohol.Use the microwave protocol with a shorter reaction time. If using conventional heating, lower the temperature.
Difficult Purification Urea byproduct is soluble in the workup solvent.Try a different reaction solvent from which the urea will precipitate more readily (e.g., diethyl ether). Triturate the crude product to precipitate the urea.

Conclusion

The use of O-alkylisoureas provides a powerful and reliable method for ester synthesis. Its mild conditions, high yields, and predictable stereochemical outcome make it an invaluable tool for synthetic chemists. The development of a rapid microwave-assisted protocol further enhances its utility, positioning it as a go-to method for both small-scale and parallel synthesis applications in modern research and development.

References

  • Chighine, A., Crosignani, S., Arnal, M.-C., Bradley, M., & Linclau, B. (2009). Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration. The Journal of Organic Chemistry, 74(13), 4753–4762. [Link]

  • Organic Chemistry Portal. (n.d.). Microwave-Assisted Ester Formation Using O-Alkylisoureas. Retrieved from [Link]

  • PubMed. (2009). Microwave-assisted ester formation using O-alkylisoureas: a convenient method for the synthesis of esters with inversion of configuration. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis Involving O-Acylisourea Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of synthetic peptides, which are crucial in various fields including drug discovery, biochemistry, and materials science.[1] A cornerstone of SPPS is the formation of a peptide bond, a reaction that often requires the activation of a carboxylic acid. This guide provides an in-depth exploration of peptide bond formation mediated by carbodiimides, which proceed through a highly reactive O-acylisourea intermediate. We will delve into the underlying mechanisms, provide detailed experimental protocols, discuss common side reactions and mitigation strategies, and offer field-proven insights to empower researchers in synthesizing high-quality peptides.

Introduction to Solid-Phase Peptide Synthesis (SPPS)

SPPS, pioneered by R. Bruce Merrifield, allows for the stepwise assembly of a peptide chain on an insoluble polymeric support.[1][2] The nascent peptide is covalently anchored to this resin, permitting the use of excess reagents to drive reactions to completion, with byproducts and unreacted materials being easily removed by simple washing and filtration steps.[2][3] The synthesis typically proceeds from the C-terminus to the N-terminus of the peptide.[2][4] Each cycle of amino acid addition involves two key steps: the removal of a temporary protecting group from the N-terminal amine of the growing peptide chain and the coupling of the next N-protected amino acid.[5]

The formation of the amide bond between the free amine of the resin-bound peptide and the carboxyl group of the incoming amino acid is not spontaneous and requires an activating agent.[2] Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are a widely used class of coupling reagents that facilitate this reaction by forming a highly reactive O-acylisourea intermediate.[2][6]

The O-Acylisourea Pathway: Mechanism of Activation

The central principle of carbodiimide-mediated coupling is the activation of the carboxylic acid of the incoming amino acid. This process transforms the hydroxyl group of the carboxylic acid into a better leaving group, thus making the carboxyl carbon more susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.

The reaction is initiated by the attack of the carboxylate on the central carbon atom of the carbodiimide, leading to the formation of the key O-acylisourea intermediate.[6][7][8] This intermediate is highly reactive and can then proceed through two primary pathways to form the desired peptide bond.[9]

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH (N-protected Amino Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R' (e.g., DCC, DIC) Peptide_Resin H₂N-Peptide-Resin Peptide_Bond R-CO-NH-Peptide-Resin (Peptide Bond Formation) O_Acylisourea->Peptide_Bond + Peptide-Resin Urea_Byproduct R'-NH-CO-NH-R' (Urea Byproduct) G O_Acylisourea O-Acylisourea Intermediate N_Acylurea N-Acylurea (Unreactive Side Product) O_Acylisourea->N_Acylurea Intramolecular Rearrangement Peptide_Bond Desired Peptide Bond O_Acylisourea->Peptide_Bond Aminolysis Amine H₂N-Peptide-Resin

Figure 2: Competing pathways of the O-acylisourea intermediate leading to either the desired peptide or an unreactive N-acylurea.

Mitigation Strategy: The most effective way to minimize N-acylurea formation is to use an additive such as HOBt or HOSu. [7]These additives react with the O-acylisourea intermediate to form an active ester that is more stable and less prone to rearrangement, yet still sufficiently reactive to form the peptide bond. [7]

Racemization

The chiral integrity of amino acids is paramount for the biological activity of the resulting peptide. The highly reactive O-acylisourea intermediate can promote racemization, particularly at the α-carbon of the activated amino acid. [10][11]This is thought to occur through the formation of an oxazolone intermediate, which can easily tautomerize, leading to a loss of stereochemistry. [12] Mitigation Strategy: The addition of HOBt is a well-established method for suppressing racemization during carbodiimide-mediated couplings. [13][14][15][16]The HOBt ester is less reactive than the O-acylisourea, which reduces the propensity for oxazolone formation. [10]Performing couplings at lower temperatures can also help to minimize racemization. [13]

Trifluoroacetylation

In Boc-SPPS, repeated treatments with trifluoroacetic acid (TFA) for deprotection can lead to the trifluoroacetylation of the N-terminal amine. [17][18]This side reaction caps the growing peptide chain, preventing further elongation. [17]While initially thought to be due to the activation of residual TFA by the carbodiimide, a more subtle mechanism has been elucidated. [18]It involves the esterification of hydroxyl groups on the resin by TFA, followed by the transfer of the trifluoroacetyl group to the N-terminal amine during the neutralization step. [19]This side reaction can result in a 1-2% truncation per cycle on standard resins. [19] Mitigation Strategy: The most effective way to prevent this side reaction is to use a more acid-stable resin linker, such as the Pam-resin, which can reduce trifluoroacetylation to less than 0.02% per cycle. [17][19]

Detailed Experimental Protocols

The following protocols provide a general framework for manual SPPS using the Fmoc/tBu strategy and DIC/HOBt for coupling. These should be adapted based on the specific peptide sequence and scale of the synthesis.

Materials and Reagents
  • Fmoc-protected amino acids

  • Resin (e.g., Rink Amide or Wang resin)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Protocol: Single Coupling Cycle

This protocol assumes a starting resin with a free amine (e.g., after the initial Fmoc deprotection of an Fmoc-amino acid-loaded resin).

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel. [20]2. Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HOBt in DMF.

    • Add 3 equivalents of DIC to the solution.

    • Allow the activation to proceed for 5-10 minutes at room temperature.

  • Coupling:

    • Drain the DMF from the swollen resin.

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring the Coupling (Optional but Recommended):

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin. [3] * Agitate for 5 minutes, then drain. [3] * Add a fresh portion of the 20% piperidine/DMF solution and agitate for another 15 minutes. [3]7. Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (2-3 times) to prepare for the next coupling cycle.

Repeat steps 2-7 for each amino acid in the sequence.

Final Cleavage and Deprotection
  • After the final coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin.

  • Allow the reaction to proceed for 2-3 hours at room temperature. [3]4. Filter the resin and collect the filtrate containing the cleaved peptide. [3]5. Precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Coupling (Positive Kaiser Test) Steric hindrance of the amino acids; Aggregation of the peptide chain on the resin.Double couple (repeat the coupling step); Increase coupling time; Use a more potent activating agent or a different solvent system (e.g., NMP).
Low Yield of Final Peptide Incomplete coupling at one or more steps; Side reactions (e.g., N-acylurea formation, trifluoroacetylation).Optimize coupling conditions for difficult couplings; Use additives like HOBt to minimize side reactions; Choose an appropriate resin for the synthesis strategy.
Presence of Deletion Sequences in Mass Spec Incomplete coupling or deprotection.Ensure complete coupling and deprotection at each step using monitoring tests; Consider capping unreacted amines with acetic anhydride after the coupling step.
Racemization Detected by Chiral Chromatography Over-activation of the amino acid; High reaction temperature.Use HOBt to suppress racemization; Perform couplings at 0°C; Avoid prolonged activation times.

Conclusion

The use of carbodiimides to form O-acylisourea intermediates is a robust and widely applicable method for peptide bond formation in SPPS. A thorough understanding of the reaction mechanism, the properties of the reagents, and the potential for side reactions is essential for the successful synthesis of high-quality peptides. By carefully selecting coupling reagents and additives, optimizing reaction conditions, and employing appropriate monitoring techniques, researchers can effectively navigate the complexities of SPPS and achieve their synthetic goals.

References

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Google Cloud.
  • N-acylurea Definition - Organic Chemistry Key Term |... - Fiveable. (2025, August 15). Fiveable.
  • Technical Support Center: Preventing Unwanted Trifluoroacetylation in SPPS - Benchchem. (n.d.). BenchChem.
  • Solid-phase peptide synthesis introduction-Technical Articals-News. (n.d.). BOC Sciences.
  • Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis. (n.d.). PubMed.
  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. (n.d.). PubMed.
  • Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. (n.d.). PNAS.
  • Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. (n.d.). PubMed.
  • Efficient Amounts of Additives for Peptide Coupling Mediated by a Water-Soluble Carbodiimide in Aqueous Media. (1997). Chemistry Letters.
  • The mechanism of peptide coupling with DCC proceeds through the O -acyl isourea shown in this section. What happens next depends on reaction conditions: In some cases amide formation occurs by direct attack of amine. (n.d.). Vaia.
  • N-Acyl Urea Activation Of Carboxylic Acids As An Enabling Strategy For Peptide Synthesis. (2023, January 15). eScholarship@UMassChan.
  • Side reactions in the SPPS of Cys-containing peptides. (2013, March 5). ResearchGate.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Carbodiimides and Additives | AAPPTEC - Peptides. (2021, May 19). AAPPTEC.
  • The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis. (n.d.). Synpeptide.
  • Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26). Chemical Reviews.
  • 3.5 Carbodiimides. (n.d.). Thieme Chemistry.
  • Technical Support Center: Managing Trifluoroacetylation of Peptide Side Chains - Benchchem. (n.d.). BenchChem.
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). Dilun.
  • solid phase peptide synthesis. (2013, July 18). CSBio.
  • Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. (n.d.). Luxembourg Bio Technologies.
  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (n.d.). Krisha.
  • Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Amino Acid Derivatives - Benchchem. (n.d.). BenchChem.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Chemical Protein Synthesis Using a Second-Generation N-Acylurea Linker for the Preparation of Peptide-Thioester Precursors. (2015, May 15). ACS Publications.
  • Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. (2014, July 18). SciSpace.
  • Studies in Solid Phase Peptide Synthesis: A Personal Perspective. (2007, June 4). OSTI.GOV.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021, March 12). MDPI.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
  • Epimerisation in Peptide Synthesis. (2023, December 8). MDPI.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007, December 13). Nature.
  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. (n.d.). Luxembourg Bio Technologies.
  • Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). DU Chem.
  • Solid-Phase Peptide Synthesis Methods: Complete Guide. (2025, November 18). Biovera Research.
  • Practical Protocols for Solid-Phase Peptide Synthesis 4.0. (n.d.). PMC - NIH.
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013, August 29). SpringerLink.
  • Coupling Reagents - AAPPTEC - Peptides. (n.d.). AAPPTEC.
  • Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin. (n.d.). PMC.
  • Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?. (2025, June 18). BioDuro.
  • Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. (2025, March 12). Knowledge UChicago.
  • Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS). (n.d.). Bachem.
  • Total wash elimination for solid phase peptide synthesis. (2023, December 9). PMC - NIH.
  • Disseminated Intravascular Coagulation (DIC) - Hematology. (n.d.). MSD Manual Professional Edition.

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Application Note: Mechanism and Protocol for Amine Guanylation via O-Phenylisourea

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive, mechanistic, and practical guide to the reaction of amines with O-phenylisourea. While often broadly categorized under "acylation" due to the substitution at a carbonic acid derivative center, this transformation is chemically defined as guanylation (formation of guanidines).

Executive Summary

The reaction of primary and secondary amines with O-phenylisourea constitutes a robust method for the synthesis of guanidines , a privileged scaffold in medicinal chemistry (e.g., metformin, cimetidine, arginine mimetics).

While conceptually similar to acylation (transfer of an acyl group), this reaction involves the transfer of an amidine moiety (


) to an amine nucleophile. O-Phenylisourea is preferred over its O-methyl analogs in challenging couplings because the phenoxide ion (

) is a significantly superior leaving group compared to methoxide (

), enabling reactions under milder conditions with higher turnover.

Mechanistic Insight

The Core Transformation

The reaction follows an addition-elimination mechanism typical of nucleophilic acyl substitution. The O-phenylisourea acts as an activated electrophile. The driving force is the expulsion of the stable phenoxide anion and the formation of the resonance-stabilized guanidinium core.

Detailed Reaction Pathway
  • Activation/Protonation: Depending on pH, the isourea nitrogen may be protonated, increasing the electrophilicity of the central carbon.

  • Nucleophilic Attack: The lone pair of the amine (

    
    ) attacks the imidic carbon of the O-phenylisourea.
    
  • Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Elimination: The tetrahedral intermediate collapses, expelling phenol (

    
    ) to restore the 
    
    
    
    double bond, yielding the guanidine.
Visualization of the Signaling Pathway

The following diagram details the electron flow and intermediate states during the reaction.

GuanylationMechanism cluster_conditions Critical Factors Reactants Reactants (Amine + O-Phenylisourea) Transition1 Transition State 1 (Nucleophilic Attack) Reactants->Transition1 k1 (slow) Tetrahedral Tetrahedral Intermediate Transition1->Tetrahedral Transition2 Transition State 2 (Phenol Elimination) Tetrahedral->Transition2 Proton Transfer Products Products (Guanidine + Phenol) Transition2->Products -PhOH (fast) LeavingGroup Leaving Group Ability: PhO- >> MeO- Solvent Solvent Polarity: Stabilizes Intermediate

Figure 1: Mechanistic pathway of amine guanylation by O-phenylisourea, highlighting the addition-elimination sequence.

Comparative Analysis of Reagents

The choice of O-phenylisourea is deliberate. The table below contrasts it with other common guanylating agents, demonstrating why it is the reagent of choice for "acylation-like" amidine transfer.

ReagentLeaving Group (LG)pKa of Conjugate Acid of LGReactivity ProfileUtility
O-Phenylisourea Phenol (PhOH)~10.0High Mild conditions; good for sterically hindered amines.
O-Methylisourea Methanol (MeOH)~15.5Low Requires high heat/pressure; often fails with weak nucleophiles.
S-Methylisothiourea Methanethiol (MeSH)~10.4Medium Releases toxic/odorous gas (MeSH); requires trapping agents.
Pyrazole-1-carboxamidine Pyrazole~2.5Very High Excellent, but reagent preparation can be costlier.

Key Insight: The pKa difference (10.0 vs 15.5) makes phenol a significantly better leaving group than methanol, lowering the activation energy for the elimination step.

Experimental Protocol

Reagent Preparation (In-situ or Isolated)

O-Phenylisourea is often prepared as a salt (hydrochloride or hydrosulfate) to increase stability.

  • Precursor: Cyanamide + Phenol (acid catalyzed) or Carbodiimide + Phenol.

  • Commercial Availability: Often available as O-phenylisourea hydrochloride.

Standard Protocol: Guanylation of a Primary Amine

Objective: Synthesis of


-benzylguanidine from benzylamine.

Materials:

  • Benzylamine (

    
     equiv)
    
  • O-Phenylisourea Hydrochloride (

    
     equiv)
    
  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) - Optional, see notes.

Step-by-Step Methodology:

  • Solubilization: Dissolve

    
     of O-phenylisourea hydrochloride in 
    
    
    
    of absolute ethanol in a round-bottom flask.
  • Amine Addition: Add

    
     of benzylamine dropwise.
    
    • Note: If using the free base of the isourea, no additional base is needed. If using the HCl salt, add

      
       of TEA to neutralize the salt and liberate the free isourea in situ, or run the reaction under slightly acidic conditions (the amine acts as the base, requiring 2 equivalents). Recommendation:  Use 1.0 eq Isourea-HCl + 1.0 eq Amine + 1.0 eq TEA.
      
  • Reaction: Stir the mixture.

    • Temperature: Start at Room Temperature (RT).[1][2] If no precipitate forms after 2 hours, heat to mild reflux (

      
      ) for 4–12 hours.
      
    • Monitoring: Monitor by TLC (eluent: DCM/MeOH/NH4OH 90:10:1). The isourea spot will disappear, and a more polar guanidine spot will appear.

  • Workup (Phenol Removal):

    • Evaporate the solvent under reduced pressure.[3]

    • Redissolve the residue in

      
       water.
      
    • Critical Step: Wash the aqueous phase with Diethyl Ether (

      
      ).
      
    • Why? The reaction produces phenol as a byproduct. Phenol is soluble in ether, while the guanidinium salt (highly polar/charged) remains in the water.

  • Isolation:

    • Lyophilize the aqueous layer to obtain the crude guanidinium chloride.

    • Purification: Recrystallization from EtOH/Ether or ion-exchange chromatography if high purity is required.

Workflow Visualization

ProtocolWorkflow Start Start: Mix Reagents (Amine + O-Phenylisourea HCl) Neutralize Add Base (TEA) (Liberate free amine/isourea) Start->Neutralize React Reaction (RT to 60°C, 4-12h) Neutralize->React Evap Evaporate Solvent React->Evap Extract Biphasic Extraction (Water / Ether) Evap->Extract PhaseSep Phase Separation Extract->PhaseSep OrgPhase Ether Layer (Contains Phenol Byproduct) PhaseSep->OrgPhase Discard AqPhase Aqueous Layer (Contains Guanidinium Product) PhaseSep->AqPhase Keep Final Lyophilization & Crystallization AqPhase->Final

Figure 2: Operational workflow for the synthesis and purification of guanidines using O-phenylisourea.

Troubleshooting & Optimization

  • Problem: Low conversion.

    • Solution: Switch solvent to Dioxane or DMF and increase temperature to

      
      . Sterically hindered amines require higher energy to attack the imidic carbon.
      
  • Problem: Product is an oil/sticky solid.

    • Solution: Guanidinium salts are often hygroscopic. Convert the counter-ion to a picrate or hexafluorophosphate to obtain a crystalline solid for characterization, then exchange back to chloride.

  • Problem: "Acylation" (Amide formation) instead of Guanylation?

    • Clarification: If your intent was to form an amide (R-CO-NH-R'), O-phenylisourea is the wrong reagent. However, if you are using an

      
      -acyl-
      
      
      
      -phenylisourea
      , the mechanism shifts. The amine attacks the carbonyl carbon (more electrophilic) rather than the imidic carbon, leading to amide formation. Ensure you are using the correct "isourea" derivative for your target.

References

  • Katritzky, A. R., et al. "Synthesis of Guanidines."[4] Comprehensive Organic Functional Group Transformations. (Review of guanylation methods including isourea ethers).

  • Porcheddu, A., et al. "A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines."[4] Synlett, 2009.[4] Link (Context on activating agents).

  • Bernatowicz, M. S., et al. "1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis." Journal of Organic Chemistry, 1992. Link (Comparative reactivity of guanylating agents).

  • Organic Chemistry Portal. "Synthesis of Guanidines." Link (General overview of methodologies).

  • Adcock, B. "Reactions of O-alkyl and O-arylisoureas." In: The Chemistry of Amidines and Imidates, Wiley, 1975.

Sources

Practical Applications of Substituted Isoureas in Organic Chemistry: An Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive guide on the practical applications of substituted isoureas in modern organic chemistry. This document is designed for researchers, scientists, and professionals in drug development who seek to leverage the unique reactivity of isoureas. We will move beyond simple reaction lists to explore the underlying principles, causality behind experimental choices, and field-proven protocols that underscore the versatility of this important functional group.

Introduction: The Isourea Moiety - A Versatile Synthetic Hub

Substituted isoureas, with the general formula R¹N=C(OR²)NR³R⁴, are isomers of ureas and exist as O-substituted or N-substituted variants. Their significance in organic synthesis stems from the electrophilic nature of the sp²-hybridized carbon and the excellent leaving group potential of the urea portion in O-alkylisoureas. This reactivity profile makes them powerful intermediates for a wide range of chemical transformations, from simple alkylations to the construction of complex heterocyclic scaffolds and bioactive molecules. This guide will illuminate their primary roles as activating agents, alkylating reagents, and crucial precursors in synthetic pathways.

Section 1: Isoureas as Potent Activating and Alkylating Agents

The most common and powerful application of the isourea functional group is in its O-alkylated form. O-Alkylisoureas function as highly effective alkylating agents, particularly for oxygen nucleophiles. This reactivity is harnessed most famously in the activation of carboxylic acids for esterification and peptide bond formation.

Esterification of Carboxylic Acids via O-Alkylisoureas

The reaction of a pre-formed O-alkylisourea with a carboxylic acid is a robust method for ester synthesis. The driving force is the formation of a very stable N,N'-disubstituted urea byproduct, which often precipitates or is easily removed.

Causality and Mechanistic Insight: This transformation is mechanistically significant because it proceeds with a clean inversion of configuration at the alkyl center of the alcohol used to generate the isourea.[1] This indicates an Sₙ2-type displacement of the protonated isourea leaving group by the carboxylate nucleophile. This stereochemical control is a distinct advantage over many other esterification methods. The reaction is exceptionally fast, often completed in minutes, especially with microwave assistance.[2][3] It is also highly effective for sterically hindered carboxylic acids, a common challenge in organic synthesis.[1][2]

Diagram 1: General Mechanism of Esterification This diagram illustrates the protonation of the isourea followed by nucleophilic attack by the carboxylate, leading to the ester and a stable urea byproduct.

Esterification cluster_0 Proton Transfer cluster_1 Nucleophilic Attack isourea O-Alkylisourea R'NH-C(=NR')-OR protonated_isourea Protonated Isourea [R'NH-C(=N+HR')-OR] isourea->protonated_isourea + H+ (from R''COOH) acid Carboxylic Acid R''COOH carboxylate Carboxylate R''COO- acid->carboxylate - H+ ts SN2 Transition State protonated_isourea->ts carboxylate->ts Attacks R group products Ester + Urea R''COOR + R'NHCONHR' ts->products Inversion of configuration at R

Caption: Mechanism of O-Alkylisourea Mediated Esterification.

Protocol 1: Microwave-Assisted Synthesis of Methyl Esters [2][3]

This protocol describes a rapid and efficient method for converting a carboxylic acid to its corresponding methyl ester using a polymer-supported O-methylisourea reagent.

  • Materials:

    • Carboxylic acid (1.0 mmol)

    • Polymer-supported O-methyl-N,N'-dicyclohexylisourea (PS-DCC-OMe, ~1.5 mmol/g loading, 1.5 equiv)

    • Dichloromethane (DCM), 5 mL

    • Microwave synthesis vial

  • Procedure:

    • To a 10 mL microwave synthesis vial, add the carboxylic acid (1.0 mmol) and the polymer-supported O-methylisourea (1.0 g, 1.5 mmol).

    • Add DCM (5 mL) to the vial and seal it with a cap.

    • Place the vial in the microwave reactor. Irradiate at 80°C for 5 minutes.

    • After the reaction, allow the vial to cool to room temperature.

    • Filter the reaction mixture to remove the polymer-supported urea byproduct.

    • Wash the resin with additional DCM (2 x 5 mL).

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude methyl ester.

    • Purify by column chromatography if necessary, although products are often obtained in high purity (>95%).[1]

  • Trustworthiness: The use of a polymer-supported reagent simplifies purification immensely; the urea byproduct is removed by simple filtration.[1] This avoids laborious chromatography to separate the product from a soluble urea like dicyclohexylurea (DCU).

Peptide Bond Formation: The Critical Role of the O-Acylisourea Intermediate

In peptide synthesis, the formation of an amide bond between two amino acids is the cornerstone reaction. Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are the most common reagents for this purpose.[4][5]

Causality and Mechanistic Insight: Carbodiimides do not directly form the amide bond. Instead, they react with the carboxyl group of an N-protected amino acid to form a highly reactive O-acylisourea intermediate.[4][6] This intermediate is a potent acylating agent, readily attacked by the amino group of a second, C-terminally protected amino acid.

However, this intermediate is unstable and can rearrange to a stable N-acylurea, terminating the reaction. It is also susceptible to racemization. To mitigate these side reactions and improve efficiency, additives like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are used.[5] These additives intercept the O-acylisourea to form a more stable and selective active ester (e.g., OBt ester), which then reacts cleanly with the amine component.

Diagram 2: Carbodiimide-Mediated Peptide Coupling Workflow This diagram shows the activation of a carboxylic acid with a carbodiimide (EDC) and an additive (HOBt) to form an active ester, which then couples with an amine.

PeptideCoupling AA1 N-Protected Amino Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) AA1->O_Acylisourea EDC EDC EDC->O_Acylisourea Activation HOBt HOBt HOBt_Ester HOBt Active Ester (More Stable) HOBt->HOBt_Ester Interception O_Acylisourea->HOBt_Ester EU Ethyl-Urea Byproduct O_Acylisourea->EU Side Reaction (N-Acylurea formation) Dipeptide Protected Dipeptide HOBt_Ester->Dipeptide AA2 C-Protected Amino Acid (H2N-R') AA2->Dipeptide Coupling

Caption: Workflow for EDC/HOBt mediated peptide synthesis.

Protocol 2: Standard EDC/HOBt Solution-Phase Dipeptide Synthesis [4]

This protocol outlines the coupling of N-Boc-Alanine and L-Phenylalanine methyl ester.

  • Materials:

    • N-Boc-Alanine (200 mg, 1.06 mmol)

    • L-Phenylalanine methyl ester hydrochloride (251 mg, 1.16 mmol, 1.1 equiv)

    • EDC·HCl (221 mg, 1.16 mmol, 1.1 equiv)

    • HOBt (156 mg, 1.16 mmol, 1.1 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (0.20 mL, 1.16 mmol, 1.1 equiv)

    • Anhydrous Dichloromethane (DCM), 10 mL

  • Procedure:

    • Dissolve N-Boc-Alanine, L-Phenylalanine methyl ester hydrochloride, and HOBt in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Cool the mixture to 0°C in an ice bath.

    • Add DIPEA to the stirred solution to neutralize the hydrochloride salt. Stir for 5 minutes.

    • Add EDC·HCl in one portion to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).

    • Monitor the reaction by TLC or LC-MS to confirm consumption of the starting materials.

    • Once complete, dilute the mixture with DCM (20 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude dipeptide by flash column chromatography (e.g., ethyl acetate/hexanes gradient).

  • Trustworthiness: The inclusion of HOBt is critical for minimizing racemization, a key concern in peptide synthesis. The aqueous workup effectively removes the water-soluble urea byproduct from EDC and any unreacted starting materials or reagents.

Section 2: Building Blocks for Guanidines and Heterocycles

Beyond their role as activating agents, isoureas and their sulfur analogs, isothioureas, are pivotal intermediates in the construction of more complex nitrogen-containing structures.

The Isourea/Isothiourea Gateway to Guanidines

Guanidines are a fundamentally important functional group in medicinal chemistry and are present in numerous natural products.[7] A common synthetic route involves the "guanylation" of an amine, often proceeding through an isothiourea or isourea intermediate.

Causality and Mechanistic Insight: The synthesis often begins with a urea or, more commonly, a thiourea. Thioureas are preferred starting materials due to the relative ease of S-alkylation or the activation of the sulfur atom for removal.[7][8] Activating the thiourea (e.g., with a desulfurizing agent like AgNO₃ or a photocatalyst) generates a reactive carbodiimide intermediate in situ.[9][10] This carbodiimide is then readily attacked by an amine to furnish the substituted guanidine. Alternatively, S-alkylation of a thiourea produces an isothiouronium salt, which is an excellent guanidinylating agent itself. The overall transformation replaces the C=S or C=O bond with a C=N bond.

Diagram 3: Synthetic Pathway from Thiourea to Guanidine This diagram shows the activation of a thiourea to a carbodiimide intermediate, followed by trapping with an amine to form the guanidine product.

Guanidine_Synthesis Thiourea Thiourea RNH-C(=S)-NHR' Carbodiimide Carbodiimide Intermediate [R-N=C=N-R'] Thiourea->Carbodiimide - [S] Guanidine Guanidine RNH-C(=NR'')-NHR' Carbodiimide->Guanidine Amine Amine R''NH2 Amine->Guanidine Nucleophilic Attack Activator Activator (e.g., Ru(bpy)3Cl2, light or AgNO3) Activator->Thiourea

Caption: General route for guanidine synthesis from thiourea.

Protocol 3: Visible-Light Photocatalytic Synthesis of Guanidine from Thiourea [9]

This protocol offers a mild, environmentally friendly approach to guanidine synthesis.

  • Materials:

    • N,N'-Diarylthiourea (0.2 mmol)

    • Amine (e.g., morpholine, 0.4 mmol, 2.0 equiv)

    • Ru(bpy)₃Cl₂ (1-5 mol%)

    • K₂CO₃ (0.4 mmol, 2.0 equiv)

    • H₂O/Ethanol mixture (1:1, 2 mL)

    • 20 W Blue LED lamp

  • Procedure:

    • In a vial, combine the N,N'-diarylthiourea (0.2 mmol), the amine (0.4 mmol), Ru(bpy)₃Cl₂ (e.g., 1.5 mg, 0.002 mmol for 1 mol%), and K₂CO₃ (55 mg, 0.4 mmol).

    • Add the H₂O/EtOH solvent mixture (2 mL).

    • Seal the vial and stir the mixture at room temperature.

    • Irradiate the vial with a blue LED lamp (ensure the vial is placed 2-5 cm from the light source) for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Trustworthiness: This method avoids harsh reagents and proceeds under ambient conditions. The photocatalytic cycle efficiently generates the carbodiimide intermediate, which is trapped in situ, leading to high yields of the desired guanidine product.[9]

Section 3: Isourea Derivatives in Medicinal Chemistry

The urea, isourea, and guanidine functionalities are considered "privileged structures" in medicinal chemistry. They are found in a vast array of FDA-approved drugs and bioactive compounds, prized for their ability to form multiple hydrogen bonds and interact with biological targets.[11][12]

Role in Drug Design:

  • Enzyme Inhibition: The basicity of the guanidinium group allows it to mimic protonated arginine residues, enabling strong ionic and hydrogen-bonding interactions in enzyme active sites. Isourea-derived glycomimetics have been developed as potent glycosidase inhibitors.[13]

  • Kinase Inhibitors: Many Type-II kinase inhibitors feature a urea or thiourea moiety that forms key hydrogen bonds with the DFG-out conformation of the kinase hinge region. Sorafenib and Nilotinib are prominent examples.

  • Antiviral and Antimicrobial Agents: The urea and thiourea frameworks are present in numerous compounds with antiviral, antibacterial, and antifungal properties.[14][15][16]

Data Table 1: Representative Bioactive Molecules Featuring Urea, Thiourea, or Guanidine Moieties

Compound NameCore MoietyTherapeutic ApplicationMechanism of Action (Simplified)
Sorafenib UreaAnticancer (Renal, Liver Cancer)Multi-kinase inhibitor (VEGFR, PDGFR, RAF)
Nilotinib Urea/AmideAnticancer (CML)Bcr-Abl kinase inhibitor
Metformin BiguanideAntidiabeticActivation of AMP-activated protein kinase (AMPK)
Zanamivir GuanidineAntiviral (Influenza)Neuraminidase inhibitor
Cimetidine GuanidineAnti-ulcerHistamine H₂ receptor antagonist
Linuron UreaHerbicidePhotosystem II inhibitor

This table highlights the broad utility of these functional groups, which are often constructed using the synthetic principles involving isourea intermediates discussed in this guide.

Conclusion

Substituted isoureas are far more than a chemical curiosity; they are a cornerstone of modern synthetic strategy. As demonstrated, their utility as potent alkylating agents enables stereocontrolled esterifications and provides the reactive intermediates necessary for robust peptide synthesis. Furthermore, their role as precursors to guanidines and various heterocycles opens pathways to complex molecular architectures of significant interest in medicinal and materials chemistry. The protocols and mechanistic insights provided herein serve as a foundation for researchers to confidently apply isourea chemistry to solve challenging synthetic problems and drive innovation in drug discovery and development.

References

  • DTIC. (1970).
  • Smith, A. M., et al. (2020). Isoselenourea-Catalyzed Enantioselective Pyrazolo-Heterocycle Synthesis Enabled by Self-Correcting Amide and Ester Acylation. Angewandte Chemie International Edition. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoureas. [Link]

  • ResearchGate. (2019). Isoureas: Versatile Alkylation Reagents in Organic Chemistry. [Link]

  • Ronchetti, R., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Substituted Ureas. Methods of Synthesis and Applications. [Link]

  • ResearchGate. (2018). Synthesis of Guanidines and Some of Their Biological Applications. [Link]

  • HETEROCYCLES. (2006). synthesis of some heterocycle containing urea derivatives and their anti-viral activity. [Link]

  • Semantic Scholar. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. [Link]

  • Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. [Link]

  • Scribd. (2016). Thiourea Derivatives in Medicine. [Link]

  • ChEMBL. (n.d.). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. [Link]

  • Royal Society of Chemistry. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. [Link]

  • Dilun Biotechnology. (2023). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • ResearchGate. (2020). Guanidines obtained by chemical transformation from (1) thioureas, (2).... [Link]

  • Organic Chemistry Portal. (2020). A Mild Photocatalytic Synthesis of Guanidine from Thiourea under Visible Light. [Link]

  • ACS Publications. (2021). A Unified Approach for the Synthesis of Isourea and Isothiourea from Isonitrile and N,N-Dibromoarylsulfonamides. [Link]

  • MDPI. (2019). Isothioureas, Ureas, and Their N-Methyl Amides from 2-Aminobenzothiazole and Chiral Amino Acids. [Link]

  • ACS Publications. (2003). Synthesis and Evaluation of Isourea-Type Glycomimetics Related to the Indolizidine and Trehazolin Glycosidase Inhibitor Families. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by O-alkylation. [Link]

  • Semantic Scholar. (2021). Recent advances in Synthesis and Biological Applications of Substituted Ureas. [Link]

  • ACS Publications. (1998). Formation of Urea, Isourea, and Triazine Derivatives from Diisopropylcyanamide with Trifluoroacetic Anhydride and Trifluoromethanesulfonic Anhydride: Thermal Instability of Urea and Isourea Derivatives. [Link]

  • ACS Publications. (2020). Remodeling of N-Heterocyclic Iminato Ligand Frameworks for the Facile Synthesis of Isoureas from Alcohols and Carbodiimides Promoted by Organoactinide (Th, U) Complexes. [Link]

  • MDPI. (2022). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3-Mediated Guanidine Formation. [Link]

  • Wikipedia. (n.d.). Ureas. [Link]

  • Thieme. (2022). Dipeptide Syntheses via Activated α-Amino Esters. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. [Link]

Sources

Troubleshooting & Optimization

suppression of racemization in O-acylisourea mediated couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Peptide Coupling Optimization Center .

As a Senior Application Scientist, I have structured this guide to function as a Tier-3 Technical Support resource. We move beyond basic instructions to address the mechanistic causality of racemization. Our goal is to transition your workflow from "following a recipe" to "controlling the kinetics."

Module 1: The Mechanics of Failure (Diagnostic)

Before troubleshooting, you must visualize the enemy. Racemization in carbodiimide couplings is not random; it is a kinetic competition between productive aminolysis and destructive oxazolone formation .

The "Fork in the Road" Mechanism

The diagram below illustrates the critical branch point. Your objective is to force the reaction down the green path (Active Ester) and starve the red path (Oxazolone).

RacemizationPathways Acid Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea (Highly Reactive / Unstable) Acid->O_Acyl Activation Carbo Carbodiimide (DIC/EDC) Carbo->O_Acyl ActiveEster Active Ester (Stable / Chiral Safe) O_Acyl->ActiveEster Fast Interception (k1 >> k_cyclization) Oxazolone 5(4H)-Oxazolone (Azlactone) O_Acyl->Oxazolone Slow Cyclization (Promoted by Base/Heat) NAcyl N-Acylurea (Dead End Byproduct) O_Acyl->NAcyl Rearrangement (Loss of Yield) Additive Additive (Oxyma/HOAt) Amine Amine Nucleophile (R'-NH2) Product Native Peptide Bond (L-L Isomer) ActiveEster->Product Aminolysis Enol Enolized Oxazolone (Racemic Mix) Oxazolone->Enol Rapid Equilibrium RacemicProduct Racemized Product (D-L Contamination) Enol->RacemicProduct Aminolysis

Figure 1: Kinetic competition in carbodiimide coupling. The additive must intercept the O-acylisourea faster than the oxazolone ring can close.

Module 2: Additive Selection Strategy

The "Fix" is almost always the correct selection of an additive. The additive acts as a nucleophile that attacks the O-acylisourea faster than the intramolecular cyclization can occur.

Current Industry Standard: Oxyma Pure is now the preferred replacement for HOBt due to safety (non-explosive) and superior kinetics (comparable to HOAt).

FeatureHOBt (Classic)HOAt (High Performance)Oxyma Pure (Modern Standard)
Structure Benzotriazole7-Aza-benzotriazoleEthyl 2-cyano-2-(hydroxyimino)acetate
Mechanism Forms OBt esterForms OAt ester (Anchimeric assistance via N-7)Forms Oxime ester
Racemization Suppression GoodExcellent Excellent (Often <1% DL epimer)
Coupling Speed StandardFastFast
Safety Profile Explosive (Class 1.3C)High EnergySafe (Stable)
Solubility ModerateGoodExcellent (DCM/DMF/Water)
Cost LowHighModerate

Technical Insight: HOAt outperforms HOBt because the nitrogen at position 7 creates a "neighboring group effect" (anchimeric assistance), stabilizing the transition state and accelerating aminolysis.[1] Oxyma mimics this electronic effect without the benzotriazole ring [1][2].

Module 3: Troubleshooting Scenarios (FAQ)

Q1: I am observing 10-15% D-isomer formation. I am using DCC and DMAP.

  • Diagnosis: You are using DMAP (4-Dimethylaminopyridine) as a catalyst.[2]

  • Root Cause: While DMAP accelerates coupling, it is a highly basic nucleophile that rapidly catalyzes the formation of the oxazolone intermediate and its subsequent enolization.

  • The Fix: Eliminate DMAP immediately. Switch to DIC (Diisopropylcarbodiimide) and Oxyma Pure . If you are coupling to a sterically hindered amine or a hydroxyl group (esterification) and must use DMAP, keep it below 0.1 equivalents, but for amide bonds, it should be avoided entirely [3].

Q2: My coupling yield is low, and I see a byproduct with the same mass as my product.

  • Diagnosis: N-acylurea formation.[1]

  • Root Cause: If the amine reacts too slowly, the O-acylisourea rearranges irreversibly into an N-acylurea (see the grey path in Figure 1). This is common if you pre-activate for too long.

  • The Fix: Minimize pre-activation time. Add the amine to the reaction vessel immediately after the carbodiimide and additive are mixed. Alternatively, switch to DIC , as the urea byproduct is more soluble in DMF than DCC's urea, often altering the kinetics favorably.

Q3: I am using HCl salts of amines. Which base should I use to neutralize them without causing racemization?

  • Diagnosis: Base-induced racemization.[2]

  • Root Cause: Strong bases like DIPEA (Diisopropylethylamine) or TEA (Triethylamine) can abstract the

    
    -proton of the activated amino acid, leading to direct enolization.
    
  • The Fix: Use 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) .[3] These are weaker bases that are sufficient to neutralize the HCl salt but sterically hindered enough to minimize proton abstraction from the

    
    -carbon. Maintain the base stoichiometry strictly at 1:1 relative to the HCl salt [4].
    

Q4: Can I use HOBt if it's dried?

  • Safety Alert: Anhydrous HOBt is classified as an explosive. It is typically sold as a hydrate (approx. 12% water) to stabilize it. Dehydrating it increases risk significantly.

  • Recommendation: Switch to Oxyma Pure , which does not carry this risk and does not require hydration for stability, making stoichiometry calculations more precise [5].

Module 4: Standard Operating Procedure (SOP)

Protocol: Low-Racemization Coupling using DIC/Oxyma Applicability: Solid Phase Peptide Synthesis (SPPS) and Solution Phase.[4]

Reagents:

  • Carboxylic Acid: Fmoc-AA-OH (1.0 equiv)

  • Coupling Reagent: DIC (1.0 - 1.1 equiv)

  • Additive: Oxyma Pure (1.0 - 1.1 equiv)

  • Solvent: DMF (Dimethylformamide) - ensure amine-free grade.

Step-by-Step Workflow:

  • Dissolution: Dissolve the Fmoc-amino acid and Oxyma Pure in a minimal amount of DMF.

    • Checkpoint: Ensure the solution is clear. Oxyma improves solubility of hydrophobic amino acids.

  • Activation (The Critical Step):

    • Add DIC to the mixture.[5]

    • Pre-activation Time: Allow to react for 2-3 minutes maximum .

    • Why? This allows the O-acylisourea to form and immediately be trapped as the Oxyma-ester. Waiting longer risks N-acylurea rearrangement.

  • Coupling:

    • Add the activated mixture immediately to the resin (SPPS) or free amine solution.

    • Note: If the amine is an HCl salt, add 1.0 equiv of TMP (Collidine) to the amine solution before combining with the activated acid.

  • Incubation:

    • Agitate at room temperature for 30–60 minutes.

    • Temperature Warning: Do not heat above 50°C for Cysteine or Histidine couplings, as heat exponentially increases racemization rates via the oxazolone pathway.

Module 5: Decision Tree for Troubleshooting

Use this logic flow to diagnose persistent issues.

TroubleshootingTree Start Problem Detected IssueType Identify Issue Start->IssueType Racemization Racemization (>1% D-Isomer) IssueType->Racemization LowYield Low Yield IssueType->LowYield CheckBase Check Base Is DIPEA/TEA used? Racemization->CheckBase CheckPreAct Pre-activation >5 mins? LowYield->CheckPreAct CheckAdd Check Additive Is DMAP used? CheckBase->CheckAdd No SwitchBase Switch to Collidine (TMP) CheckBase->SwitchBase Yes SwitchAdd Switch to Oxyma Pure CheckAdd->SwitchAdd Yes (Remove DMAP) ReducePreAct Reduce to <2 mins CheckPreAct->ReducePreAct Yes

Figure 2: Rapid diagnostic logic for coupling failures.

References

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][6][7][8][9][10] An efficient peptide coupling additive.[1][2][4][11][12] Journal of the American Chemical Society.[12][13] Link

  • Subirós-Funosas, R., et al. (2009).[4] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[6][11][14] Chemistry – A European Journal.[4][12] Link

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][5][7][15][16] Chemical Reviews. (Discusses base sensitivity). Link

  • Merck Millipore. Novabiochem® Innovations: Oxyma Pure.Link

Sources

stability of O-phenylisourea intermediates in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with O-phenylisourea intermediates. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis, isolation, and use of these reactive intermediates. Our focus is on providing a deep causal understanding of their stability, particularly concerning solvent effects, to empower you to optimize your experimental outcomes.

Introduction: The Dual Nature of O-Phenylisourea Intermediates

O-phenylisourea intermediates, typically formed by the reaction of a carbodiimide with a phenol, are valuable synthons in organic chemistry. They serve as activated phenol equivalents, facilitating reactions such as etherification and esterification. However, their utility is intrinsically linked to their stability. These intermediates are often transient and susceptible to a characteristic intramolecular rearrangement, which can lead to undesired side products and diminished yields. Understanding the factors that govern their stability is paramount to successfully harnessing their reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary pathway for the decomposition of O-phenylisourea intermediates?

A1: The main decomposition route for O-phenylisourea intermediates is an intramolecular 1,3-aryl migration from the oxygen to a nitrogen atom. This process is known as the Chapman rearrangement.[1] The product of this rearrangement is a thermodynamically more stable N,N',N'-trisubstituted-N-phenylurea. The stability of this urea byproduct often drives the decomposition, making it a common impurity in reactions involving O-phenylisourea intermediates.

Q2: How does the electronic nature of the phenol precursor affect the stability of the O-phenylisourea intermediate?

A2: The electronic properties of the phenol have a significant impact. Phenols bearing electron-withdrawing groups tend to form more stable O-arylisourea intermediates. The increased acidity of the parent phenol correlates with a reduced tendency for the aryl group to migrate. Conversely, electron-rich phenols form O-arylisoureas that are more prone to rearrangement.

Q3: Can O-phenylisourea intermediates be isolated?

A3: Isolation can be challenging due to their inherent instability. While some O-alkylisoureas are stable enough to be isolated and stored, O-arylisoureas are generally more reactive.[2] Successful isolation often depends on the specific substituents on both the phenol and the carbodiimide, as well as careful control of reaction and workup conditions (e.g., low temperature, anhydrous environment, and avoidance of basic conditions).

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions grounded in chemical principles.

Problem 1: Low yield of the desired product and significant formation of an N-phenylurea byproduct.

  • Underlying Cause: This is a classic sign that your O-phenylisourea intermediate is undergoing the Chapman rearrangement faster than it reacts with your desired nucleophile. This rearrangement is often accelerated by elevated temperatures and basic conditions.

  • Solutions:

    • Temperature Control: Perform the reaction at a lower temperature. The rearrangement has a higher activation energy than many desired nucleophilic attacks. Running the reaction at 0 °C or even -20 °C can dramatically favor the desired pathway.

    • Solvent Choice: The choice of solvent is critical. Aprotic, non-polar, or weakly polar solvents are generally preferred as they are less likely to facilitate the charge separation and proton transfers that can promote the rearrangement.[3][4] Consider switching from a polar protic solvent like ethanol to a solvent like dichloromethane (DCM), tetrahydrofuran (THF), or toluene.

    • pH Control: Avoid basic conditions. The Chapman rearrangement of O-arylisoureas can be base-catalyzed. If your reaction requires a base, opt for a non-nucleophilic, sterically hindered base and add it slowly at low temperature. If possible, use a "trapping" approach where the nucleophile is present in the reaction mixture before the carbodiimide is added, ensuring the intermediate reacts as it is formed.

    • Carbodiimide Choice: Sterically bulky carbodiimides (e.g., diisopropylcarbodiimide, DIC) can sometimes lead to more stable intermediates compared to less hindered ones like dicyclohexylcarbodiimide (DCC).

Problem 2: The reaction appears to stall or does not proceed to completion.

  • Underlying Cause: This could be due to several factors related to the stability of the intermediate and the reactivity of the nucleophile. In polar aprotic solvents like DMF or DMSO, the O-phenylisourea might be stabilized, but the nucleophile could be poorly solvated and less reactive.[5][6] Conversely, in polar protic solvents, the nucleophile might be well-solvated but the intermediate is too unstable.

  • Solutions:

    • Solvent Optimization: A solvent screen is highly recommended. Test a range of solvents with varying polarities and proticities. Sometimes a mixture of solvents can provide the right balance of intermediate stability and nucleophile reactivity.

    • Catalysis: For certain reactions, such as etherification, the addition of a catalytic amount of a Lewis acid or a Brønsted acid can activate the O-phenylisourea intermediate towards nucleophilic attack, accelerating the desired reaction over the rearrangement.[7]

    • Increase Nucleophile Concentration: Using an excess of the nucleophile can shift the reaction equilibrium towards the desired product, outcompeting the unimolecular rearrangement.

The Role of Solvent in O-Phenylisourea Stability: A Deeper Dive

The solvent plays a multifaceted role in determining the fate of an O-phenylisourea intermediate. Its effects can be broadly categorized by polarity and the ability to act as a hydrogen bond donor (proticity).

Visualization of the Decomposition Pathway

The following diagram illustrates the formation of an O-phenylisourea intermediate and its subsequent rearrangement to an N-phenylurea, which is a primary cause of yield loss.

G Reactants Phenol + Carbodiimide (e.g., DCC, DIC) Intermediate O-Phenylisourea Intermediate Reactants->Intermediate Formation Product Desired Product (e.g., Ether, Ester) Intermediate->Product Nucleophilic Attack (Desired Pathway) Byproduct N-Phenylurea (Byproduct) Intermediate->Byproduct Chapman Rearrangement (Decomposition Pathway)

Sources

Technical Support Center: Optimizing Reaction Conditions for O-Phenylisourea Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of O-phenylisourea and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who utilize these critical intermediates in their work. O-phenylisoureas are highly valuable reagents, primarily for their ability to act as efficient dehydrative coupling agents and precursors for more complex molecules like guanidinium compounds.[1]

The most common and versatile method for synthesizing O-phenylisoureas involves the addition of a phenol to a carbodiimide. While conceptually straightforward, this reaction is often plagued by competing pathways and sensitivity to reaction conditions. This guide provides in-depth, field-proven insights to help you navigate these challenges, troubleshoot common issues, and optimize your reaction for maximum yield and purity.

Core Reaction Mechanism: The Carbodiimide Route

The reaction proceeds via the activation of the carbodiimide by the acidic proton of the phenol. This forms a highly reactive O-phenylisourea intermediate. This intermediate is the target molecule but can also undergo an undesirable intramolecular rearrangement to form a stable N-acylurea byproduct, which often complicates purification and reduces yield.[2]

O-Phenylisourea Formation Mechanism Figure 1. General reaction scheme for O-phenylisourea formation. cluster_main Main Pathway cluster_side Side Reactions Phenol Phenol (Ar-OH) r1 + Phenol->r1 Carbodiimide Carbodiimide (R-N=C=N-R') Urea Substituted Urea (R-NH-CO-NH-R') Carbodiimide->Urea Hydration (H₂O) Carbodiimide->r1 OPhenylisourea O-Phenylisourea (Product) NAcylurea N-Acylurea (Byproduct) OPhenylisourea->NAcylurea Intramolecular Rearrangement r1->OPhenylisourea Addition

Caption: Figure 1. General reaction scheme for O-phenylisourea formation.

Troubleshooting Guide

This section addresses the most common issues encountered during O-phenylisourea synthesis in a direct question-and-answer format.

Problem: Low or No Yield

Q: My reaction has a very low yield, or TLC/LC-MS analysis shows no product formation. What are the most common causes?

A: Low or no yield is a frequent issue that can typically be traced back to one of four key areas: reagent quality, stoichiometry, temperature, or solvent choice.

  • Reagent Quality:

    • Carbodiimide Reactivity: Carbodiimides (e.g., DCC, EDC, DIC) are susceptible to hydration, converting them into their corresponding ureas, which are unreactive. Always use a freshly opened bottle or a properly stored carbodiimide. If you suspect hydration, it's best to use a new batch.

    • Phenol Purity: Ensure your phenol starting material is pure and dry. Contaminants can interfere with the reaction.

  • Stoichiometry:

    • While a 1:1 molar ratio of phenol to carbodiimide is the theoretical starting point, an excess of the carbodiimide (typically 1.1 to 1.5 equivalents) is often used to drive the reaction to completion. However, a large excess can lead to more byproduct formation and purification difficulties.

  • Temperature Control:

    • The initial addition of phenol to the carbodiimide is often exothermic. It is crucial to maintain a low temperature (e.g., 0 °C) during the addition to prevent runaway reactions and minimize the formation of the N-acylurea byproduct.[1] After the initial addition, the reaction is typically allowed to warm to room temperature.[3]

  • Solvent Choice:

    • The reaction is generally performed in anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN). The polarity of the solvent can influence reaction rates and selectivity. For instance, using a non-polar solvent can sometimes limit the ionization of phenol, which may be advantageous for controlling reactivity.[4]

Troubleshooting Low Yield Start Low / No Yield Detected Reagents Check Reagent Quality - Carbodiimide fresh? - Phenol pure/dry? Start->Reagents Reagents->Start Replace Reagents Stoichiometry Verify Stoichiometry - Use slight excess of  carbodiimide (1.1-1.5 eq)? Reagents->Stoichiometry Reagents OK Stoichiometry->Start Adjust Ratios Temperature Review Temperature Profile - Addition at 0 °C? - Gradual warming? Stoichiometry->Temperature Stoichiometry OK Temperature->Start Optimize Temp. Solvent Assess Solvent - Anhydrous aprotic solvent? - Correct polarity? Temperature->Solvent Temp. Profile OK Solvent->Start Change Solvent Success Yield Improved Solvent->Success Solvent OK

Caption: Figure 2. A logical workflow for troubleshooting low reaction yields.

Problem: Dominant N-Acylurea Byproduct

Q: My primary isolated product is the N-acylurea, not my target O-phenylisourea. How can I suppress this side reaction?

A: The formation of N-acylurea is the most common competing pathway and arises from the intramolecular rearrangement of the desired O-phenylisourea intermediate.[2] Suppressing this rearrangement is key to high yields.

  • Lower the Reaction Temperature: As mentioned, this is the most critical factor. The rearrangement has a higher activation energy than the initial addition. Running the reaction at 0 °C and allowing it to warm slowly to room temperature often minimizes this side reaction.[5]

  • Use a Nucleophilic Catalyst: Adding a catalytic amount (0.1 eq) of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) can be effective. DMAP accelerates the initial desired reaction between the phenol and carbodiimide, allowing it to outcompete the slower rearrangement pathway.[6]

  • Order of Addition: Add the phenol solution slowly to the solution of the carbodiimide and any catalyst at 0 °C. This maintains a low concentration of the free phenol and helps control the exotherm.

Problem: Product Decomposes During Workup/Purification

Q: My O-phenylisourea product appears to be forming in solution, but it decomposes during aqueous workup or column chromatography. How can I isolate it successfully?

A: O-Alkyl/aryl isoureas can be sensitive to both acidic and basic conditions, and prolonged exposure to silica gel can sometimes cause degradation.

  • Anhydrous Workup: If possible, avoid an aqueous workup. After the reaction is complete, filter off any precipitated urea (e.g., dicyclohexylurea if using DCC), and concentrate the filtrate in vacuo.

  • Gentle Extraction: If an aqueous wash is necessary to remove water-soluble byproducts (like when using EDC), use a neutral wash (saturated NaCl solution) and minimize contact time. Perform the extraction quickly and at a low temperature.

  • Chromatography Considerations:

    • Neutralize Silica Gel: Pre-treat your silica gel with a small amount of a non-nucleophilic base like triethylamine (e.g., by flushing the column with a solvent system containing 0.5-1% Et₃N) to neutralize acidic sites.

    • Use a Less-Polar Solvent System: This helps to move the product off the column faster, reducing contact time.

    • Alternative Purification: If the product is crystalline, recrystallization is often a better method than chromatography. Distillation under high vacuum can also be an option for thermally stable, lower molecular weight derivatives.[7]

Frequently Asked Questions (FAQs)

Q: Which carbodiimide should I use: DCC, DIC, or EDC?

A: The choice depends on your workup strategy.

  • DCC (N,N'-Dicyclohexylcarbodiimide): Forms a dicyclohexylurea (DCU) byproduct that is largely insoluble in many organic solvents (like DCM) and can be easily removed by filtration. This is often the most convenient choice for lab-scale synthesis.

  • DIC (N,N'-Diisopropylcarbodiimide): Similar to DCC, but the resulting diisopropylurea is more soluble, making filtration less effective.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): The corresponding urea byproduct is water-soluble, making it ideal for reactions where purification involves an aqueous extraction.

CarbodiimideByproduct (Urea)Byproduct RemovalBest For
DCC Dicyclohexylurea (DCU)Filtration (insoluble in DCM)Reactions where filtration is a convenient workup step.
DIC DiisopropylureaChromatography (soluble)When DCU insolubility is problematic.
EDC Water-Soluble UreaAqueous ExtractionReactions requiring an aqueous workup.

Q: What is the optimal reaction time?

A: Reaction times can vary from 1 to 24 hours. Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete when the phenol starting material is no longer visible.

Q: How do I monitor the reaction by TLC?

A: Use a non-polar solvent system (e.g., Hexane/Ethyl Acetate). The O-phenylisourea product is typically less polar than the starting phenol but more polar than the carbodiimide. The urea byproduct will often have very low mobility (low Rf). Stain with a potassium permanganate dip, which is effective for visualizing the double bonds in the product and starting materials.

Q: Are there any specific safety precautions?

A: Yes. Carbodiimides like DCC are potent allergens and sensitizers. Always handle them in a fume hood with appropriate personal protective equipment (gloves, safety glasses). Phenols are corrosive and toxic. Review the Safety Data Sheet (SDS) for all reagents before beginning your experiment.

Protocol: Synthesis of O-Phenylisourea using DCC

This protocol provides a general method for the synthesis of an O-phenylisourea from phenol and DCC.

Materials:

  • Phenol (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, optional catalyst)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas supply

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere (Ar or N₂), add DCC (1.1 eq) and DMAP (0.1 eq).

  • Dissolve the solids in anhydrous DCM (approx. 0.2 M concentration relative to the phenol).

  • Cool the flask to 0 °C using an ice-water bath.

  • In a separate flask, dissolve the phenol (1.0 eq) in a minimal amount of anhydrous DCM.

  • Slowly add the phenol solution dropwise to the stirred DCC solution at 0 °C over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for another hour.

  • Remove the ice bath and let the reaction warm to room temperature. Continue to stir for 4-12 hours, monitoring the reaction by TLC until the phenol is consumed.

  • Once the reaction is complete, cool the mixture again to 0 °C to maximize the precipitation of the dicyclohexylurea (DCU) byproduct.

  • Filter the mixture through a pad of celite to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude O-phenylisourea product.

  • Purify the crude product by column chromatography on neutralized silica gel or by recrystallization.

References

  • CN1263088A - Preparation of o-alkyl isourea - Google P
  • Mishra, D., & Phukan, P. (2021). A Three-Component Coupling Reaction of Alcohols or Thiols with N,N-Dibromoarylsulfonamides and Isonitrile for the Synthesis of Isoureas and Isothioureas. The Journal of Organic Chemistry, 86(24), 17581–17593. (URL: [Link])

  • CN102432506A - Synthetic method of O-methylisourea - Google P
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  • Phenol reaction.
  • Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. ResearchGate. (URL: [Link])

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  • Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions.
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  • o-PHENYLENEDIAMINE - Organic Syntheses Procedure. (URL: [Link])

  • Effect of Temperatures on Drying Kinetics, Extraction Yield, Phenolics, Flavonoids, and Antioxidant Activity of Phaleria macrocarpa (Scheff.) Boerl. (Mahkota Dewa) Fruits - PMC. (URL: [Link])

  • A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction - PMC. (URL: [Link])

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Technical Support Center: O-Phenylisourea Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for identifying and troubleshooting byproducts in reactions involving O-phenylisourea. As Senior Application Scientists, we have synthesized our expertise to offer practical solutions to common challenges encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is O-phenylisourea and what is its primary application?

O-phenylisourea is a versatile reagent in organic synthesis. Structurally, it is an isourea derivative with a phenyl group attached to the oxygen atom. Its primary application is as an efficient electrophile for the synthesis of N,N'-disubstituted ureas and other related compounds. It serves as a convenient precursor to a reactive carbodiimide-like species under neutral or basic conditions, reacting readily with nucleophiles such as primary and secondary amines.

Q2: What is the expected product when O-phenylisourea reacts with a primary amine?

The expected and desired product of the reaction between O-phenylisourea and a primary amine (R-NH₂) is an N,N'-disubstituted urea, with phenol as a leaving group.

Reaction Scheme:

Q3: I am observing a byproduct with the same mass as my desired urea product. What could it be?

A common byproduct in O-phenylisourea reactions is the isomeric N-phenylurea, which can arise from the rearrangement of the O-phenylisourea starting material, especially under thermal stress. This rearrangement leads to a product that is isomeric to the starting material but can also be isomeric to the desired product depending on the substituents. Another possibility is the formation of an N-acylurea if the reaction is carried out in the presence of a carboxylic acid, which is a known side reaction in carbodiimide chemistry.[1][2]

Q4: My reaction is sluggish, and upon workup, I isolate mainly phenol and unreacted starting materials. What is happening?

This outcome suggests that the reaction conditions are not optimal for the desired nucleophilic attack. Several factors could be at play:

  • Insufficiently nucleophilic amine: The amine you are using may not be nucleophilic enough to react efficiently with the O-phenylisourea.

  • Steric hindrance: Significant steric bulk on either the amine or the O-phenylisourea can impede the reaction.

  • Low reaction temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition.

  • Solvent effects: The choice of solvent can significantly impact reaction rates. Aprotic solvents are generally preferred.

Q5: I have a complex mixture of products that I am struggling to separate and identify. What are the likely culprits?

A complex product mixture can result from several competing side reactions. Besides the desired urea, you might be observing:

  • N-phenylurea: From rearrangement of the starting material.

  • Phenol: The leaving group in the primary reaction.

  • Di-substituted ureas: If your primary amine reactant can react further.

  • Carbamates: If your nucleophile contains a hydroxyl group.

  • Guanidines: If you are using a guanidine as a nucleophile.

  • Hydrolysis products: If water is present in the reaction, O-phenylisourea can hydrolyze to phenol and urea.

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and mitigating common byproducts in O-phenylisourea reactions.

Problem 1: Formation of N-Phenylurea Isomer

Symptoms:

  • Presence of a byproduct with the same molecular weight as the desired product.

  • Complex NMR spectrum with overlapping signals in the aromatic region.[3]

  • Difficulty in purification due to similar polarities.

Causality: O-phenylisourea can undergo a thermal or acid/base-catalyzed rearrangement to the more thermodynamically stable N-phenylurea. This is analogous to the known rearrangement of O-acylisoureas to N-acylureas in carbodiimide chemistry.[1][2]

Troubleshooting Steps:

  • Reaction Temperature:

    • Action: Maintain the lowest possible temperature that allows the desired reaction to proceed at a reasonable rate.

    • Rationale: The rearrangement is often promoted by heat. Lowering the temperature can disfavor this side reaction.

  • Reaction Time:

    • Action: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

    • Rationale: Prolonged reaction times, even at moderate temperatures, can increase the extent of rearrangement.

  • pH Control:

    • Action: Avoid strongly acidic or basic conditions if possible. If a base is required to deprotonate the amine, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA).

    • Rationale: Both acid and base can catalyze the rearrangement.

Workflow for Minimizing N-Phenylurea Formation:

cluster_0 Reaction Setup cluster_1 Troubleshooting Start Start Reaction Low_Temp Use Lowest Effective Temperature Start->Low_Temp Monitor Monitor by TLC/LC-MS Low_Temp->Monitor Check_Isomer Isomeric Byproduct Detected? Monitor->Check_Isomer Reduce_Temp Further Reduce Temperature Check_Isomer->Reduce_Temp Yes Success Desired Product Check_Isomer->Success No Shorten_Time Shorten Reaction Time Reduce_Temp->Shorten_Time Use_Hindered_Base Use Hindered Base Shorten_Time->Use_Hindered_Base Use_Hindered_Base->Monitor

Caption: Troubleshooting workflow for minimizing N-phenylurea byproduct.

Problem 2: Hydrolysis of O-Phenylisourea

Symptoms:

  • Isolation of phenol and unsubstituted urea as major byproducts.

  • Low yield of the desired N,N'-disubstituted urea.

Causality: O-phenylisourea is susceptible to hydrolysis, especially in the presence of moisture and at elevated temperatures or under acidic/basic conditions. Water acts as a nucleophile, attacking the carbodiimide-like intermediate to yield phenol and urea.

Troubleshooting Steps:

  • Anhydrous Conditions:

    • Action: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Rationale: Minimizing the presence of water is critical to prevent hydrolysis.

  • Solvent Choice:

    • Action: Use dry, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

    • Rationale: These solvents are less likely to participate in hydrolysis and can be effectively dried.

  • Reagent Purity:

    • Action: Ensure that the amine and any other reagents are free of water.

    • Rationale: Contaminants can introduce water into the reaction mixture.

Problem 3: Formation of Carbamate Byproducts

Symptoms:

  • Observation of a byproduct with a molecular weight corresponding to the addition of the nucleophile to O-phenylisourea followed by the loss of aniline instead of phenol. This is more relevant when the nucleophile itself contains a hydroxyl group.

Causality: If the nucleophile contains a hydroxyl group (e.g., an amino alcohol), this group can compete with the amine in attacking the O-phenylisourea, leading to the formation of a carbamate byproduct.

Troubleshooting Steps:

  • Protecting Groups:

    • Action: Protect the hydroxyl group of the nucleophile with a suitable protecting group (e.g., silyl ether, benzyl ether) before the reaction with O-phenylisourea. The protecting group can be removed in a subsequent step.

    • Rationale: This ensures that only the desired amine nucleophile reacts.

  • Reaction Conditions:

    • Action: Use milder reaction conditions (lower temperature, shorter reaction time) to favor the more nucleophilic amine over the less nucleophilic alcohol.

    • Rationale: The relative nucleophilicity of amines and alcohols can be influenced by reaction conditions.

Section 3: Analytical Characterization of Byproducts

Accurate identification of byproducts is crucial for effective troubleshooting. The following table summarizes key analytical techniques and expected observations for common byproducts.

Byproduct1H NMR13C NMRIR Spectroscopy (cm-1)Mass Spectrometry
N-Phenylurea Complex aromatic signals, distinct N-H protons.[4][5][6]Characteristic urea carbonyl (~155-160 ppm).Strong C=O stretch (~1640-1680), N-H stretch (~3300-3500).M⁺ peak corresponding to the isomer of the desired product.
Phenol Characteristic aromatic signals, broad O-H singlet.Aromatic carbons, C-O signal (~155 ppm).Broad O-H stretch (~3200-3600), C-O stretch (~1200).M⁺ at m/z 94.
Carbamate Signals for both amine and alcohol portions, distinct N-H and possibly O-H protons.Carbonyl signal in the carbamate range (~150-160 ppm).C=O stretch (~1680-1730), N-H stretch (~3300-3500).M⁺ corresponding to the carbamate product.
Urea Broad N-H signal.Carbonyl signal (~160 ppm).Strong C=O stretch (~1660), N-H stretch (~3350, 3450).M⁺ at m/z 60.

Experimental Protocol: Reaction Monitoring by Thin-Layer Chromatography (TLC)

  • Plate Preparation: Use silica gel 60 F254 plates.

  • Spotting: Apply a small spot of the reaction mixture, the O-phenylisourea starting material, and the amine starting material on the baseline.

  • Elution: Develop the plate in a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Visualization: Visualize the spots under UV light (254 nm) and/or by staining (e.g., potassium permanganate or ninhydrin for amines).

  • Analysis: The disappearance of the starting material spots and the appearance of a new spot for the product indicate reaction progress. The formation of multiple new spots suggests the presence of byproducts.

Section 4: Reaction Mechanisms

Understanding the underlying reaction mechanisms is key to controlling the outcome of your experiments.

Desired Reaction: Urea Formation

cluster_0 Urea Formation Pathway OPI O-Phenylisourea Intermediate Tetrahedral Intermediate OPI->Intermediate + R-NH₂ Amine R-NH₂ Amine->Intermediate Urea N,N'-Disubstituted Urea Intermediate->Urea - Phenol Phenol Phenol Intermediate->Phenol

Caption: The desired reaction pathway for urea synthesis.

Side Reaction: N-Phenylurea Rearrangement

cluster_0 Rearrangement Pathway OPI O-Phenylisourea Transition_State [1,3]-Sigmatropic Rearrangement OPI->Transition_State Heat or Catalyst NPU N-Phenylurea Transition_State->NPU

Caption: The rearrangement of O-phenylisourea to N-phenylurea.

Side Reaction: Hydrolysis

cluster_0 Hydrolysis Pathway OPI O-Phenylisourea Intermediate Tetrahedral Intermediate OPI->Intermediate + H₂O Water H₂O Water->Intermediate Urea Urea Intermediate->Urea - Phenol Phenol Phenol Intermediate->Phenol

Caption: The hydrolysis of O-phenylisourea.

References

  • Carbodiimide. In: Wikipedia [Internet]. 2023. Available from: [Link]

  • Carbodiimides and Additives. AAPPTEC. 2021. Available from: [Link]

  • Francis P, Lewis SW, Lim K. Analytical methodology for the determination of urea: Current practice and future trends. Trends in Analytical Chemistry. 2002;21(5):389-400.
  • Albericio F, Bofill JM, El-Faham A, Kates SA. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters. 2013;15(18):4512-4515.
  • Baboo P. OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESIS SECTION (For Saipem Urea Process). 2022.
  • Analysis of Urea. Available from: [Link]

  • Francis PS, Lewis SW, Lim KF. Analytical methodology for the determination of urea: Current practice and future trends. TrAC Trends in Analytical Chemistry. 2002;21(5):389-400.
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troubleshooting incomplete coupling reactions with O-phenylisourea

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting coupling reactions utilizing O-phenylisourea and related carbodiimides. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during amide bond formation. As Senior Application Scientists, we provide not just solutions, but the underlying chemical principles to empower your experimental design.

Fundamentals: The Carbodiimide Coupling Mechanism

At its core, the reaction you are performing is a carbodiimide-mediated coupling. O-phenylisourea belongs to this class of reagents, which function by activating a carboxylic acid to make it susceptible to nucleophilic attack by an amine.

The key steps are:

  • Activation: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This is the critical, and often most unstable, species in the reaction.

  • Coupling: The amine nucleophile attacks the activated carbonyl of the O-acylisourea, forming the desired amide bond and releasing a urea byproduct.

Understanding this two-step process is fundamental to troubleshooting, as many failures occur at the O-acylisourea stage.

Caption: The carbodiimide coupling pathway and a critical side reaction.

Frequently Asked Questions & Troubleshooting

Q1: My reaction shows low or no conversion, and I'm recovering most of my starting amine. What is the primary cause?

This is the most common failure mode and almost always points to an issue with the O-acylisourea intermediate.

Core Problem: The O-acylisourea is highly reactive, but it is also unstable. In the absence of a nucleophile (your amine), or if the nucleophilic attack is slow (e.g., due to steric hindrance), the O-acylisourea can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea.[1][2] This rearrangement effectively consumes your activated carboxylic acid, halting the reaction.

Troubleshooting Steps:

  • Check Stoichiometry and Reagent Quality: Ensure your carbodiimide reagent is fresh and has been stored under anhydrous conditions. Use a slight excess (1.1-1.2 equivalents) of the carbodiimide relative to the carboxylic acid.

  • Pre-activation vs. In Situ: Do not let the carboxylic acid and carbodiimide stir together for an extended period before adding the amine. This "pre-activation" time is when the N-acylurea rearrangement is most likely to occur.[2] For most cases, adding all reagents together (in situ activation) is preferable.

  • Introduce a Trapping Additive: The most robust solution is to use a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[1][3][4] These additives react with the O-acylisourea faster than it can rearrange, forming a more stable active ester (e.g., OBt ester). This new intermediate is still reactive enough to couple with the amine but is significantly less prone to side reactions.

Q2: I am recovering my carboxylic acid starting material. Why isn't it being activated?

If you recover the carboxylic acid, it suggests the initial activation step is failing or is inefficient.

Core Problem: The activation of a carboxylic acid by a carbodiimide is pH-dependent. The reaction requires the carboxylic acid to be deprotonated (a carboxylate) to act as a nucleophile, while the carbodiimide needs to be protonated to become a better electrophile.[4][5] Operating at a pH that is too low will protonate the carboxylate, shutting down the reaction. Conversely, a pH that is too high will deprotonate the carbodiimide, also preventing activation.

Troubleshooting Steps:

  • pH Control: The optimal pH for carbodiimide activation is typically between 4.5 and 6.0.[4] If your reaction mixture contains acidic or basic functional groups (e.g., HCl salts of amines, trifluoroacetic acid), the pH can be pushed outside this optimal window.

  • Use a Non-Nucleophilic Base: To neutralize acid salts and maintain the correct pH, add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[3] Use the base stoichiometrically to neutralize any acid present. Add it before introducing the carbodiimide.

  • Solvent Choice: Ensure your solvent is aprotic and non-reactive. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common choices. Protic solvents like alcohols can compete with the carboxylic acid for reaction with the carbodiimide.

Q3: The reaction is messy with multiple side products. How can I improve the purity of my final product?

A messy reaction profile points towards side reactions beyond the N-acylurea pathway, often involving excess reagents or sterically demanding substrates.

Core Problem: If the desired coupling is slow, other pathways can begin to compete. Excess carbodiimide can react with the product amide or other functional groups. For sterically hindered amino acids or fragments, standard conditions are often insufficient, leading to incomplete reactions and a mixture of starting materials and byproducts.[6]

Troubleshooting Steps:

Caption: A logical workflow for troubleshooting carbodiimide couplings.

Troubleshooting Summary Table

SymptomProbable CauseRecommended Action
Low Conversion, Amine Recovered N-acylurea formation from unstable O-acylisourea intermediate.[1][2]Add HOBt or OxymaPure (1.1 eq.). Minimize pre-activation time.
Carboxylic Acid Recovered Incorrect pH for activation; carbodiimide is not reacting.[4][5]Adjust pH to 4.5-6.0. Use a non-nucleophilic base (DIPEA) to neutralize acid salts.
Messy Reaction, Multiple Spots by TLC/LCMS Slow coupling rate allowing side reactions to compete.For hindered substrates, switch to a more potent uronium/phosphonium reagent (HATU, PyBOP).[6][7]
Formation of Symmetrical Anhydride O-acylisourea reacts with a second molecule of carboxylic acid.This is sometimes a productive pathway, but can be controlled by using an additive (HOBt, etc.).
Q4: My substrates are very sterically hindered. Is O-phenylisourea the right choice?

Probably not. For sterically demanding couplings, such as those involving α,α-disubstituted amino acids, standard carbodiimide reagents are often too weak to drive the reaction to completion efficiently.[6]

Solution: Upgrade Your Coupling Reagent

You should switch to a more powerful class of activating reagents, such as aminium/uronium or phosphonium salts. These reagents form highly reactive esters that can overcome significant steric barriers.[6][7]

Recommended Alternatives for Hindered Couplings

Reagent ClassExamplesByproduct ProfileKey Advantage
Aminium/Uronium HATU, HBTU, HCTUWater-soluble ureaVery fast reaction rates, highly effective for hindered systems.[7][8]
Phosphonium PyBOP, PyAOPWater-soluble phosphine oxideExcellent for hindered systems; can be used in excess without terminating the peptide chain.[7][9]

Experimental Protocols

Protocol 1: Standard Coupling with HOBt Additive

This protocol is a robust starting point for most simple amide bond formations.

  • Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DMF or DCM.

  • Amine Addition: Add the amine (1.0-1.1 eq.). If the amine is an HCl or TFA salt, add DIPEA (1.0 eq. per equivalent of acid salt).

  • Cooling: Cool the mixture to 0 °C in an ice bath. This helps control the initial exotherm and minimizes side reactions.

  • Initiation: Add the carbodiimide (e.g., DIC, EDC, or O-phenylisourea derivative) (1.1 eq.) portion-wise or as a solution in the reaction solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

  • Workup: Upon completion, proceed with a standard aqueous workup to remove the urea byproduct and other water-soluble reagents.

Protocol 2: High-Potency Coupling for Hindered Substrates using HATU

This protocol is adapted for situations where Protocol 1 fails due to steric hindrance.[6]

  • Pre-activation: In a separate, dry flask, dissolve the sterically hindered carboxylic acid (1.0 eq.) and HATU (1.0 eq.) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 eq.) to the pre-activation mixture. The solution will often change color (e.g., to yellow). Allow this mixture to stir for 1-5 minutes. Do not wait longer, as the activated species can degrade.

  • Coupling: In the main reaction flask, dissolve the amine component in DMF. Add the pre-activated acid solution to the amine solution.

  • Reaction: Stir at room temperature for 2-24 hours. Gentle heating (40-50 °C) can be applied cautiously but may increase the risk of racemization.[6]

  • Monitoring & Workup: Monitor the reaction by LC-MS. Proceed with an appropriate aqueous workup or direct purification.

References
  • Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • AAPPTEC. (n.d.). Coupling Reagents.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Recent development of peptide coupling reagents in organic synthesis. (n.d.).
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides. Retrieved from Luxembourg Bio Technologies website.
  • Kovacs, T., et al. (2021). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. PMC.
  • AAPPTEC. (2021, May 19). Carbodiimides and Additives.
  • Subirós-Funosas, R., et al. (n.d.). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC.
  • Sridharan, S., & Rege, K. (2025, August 5). pH Optimization of Amidation via Carbodiimides.

Sources

Technical Guide: Purification Strategies for O-Phenylisourea Reaction Products

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Mechanistic Challenge

The utilization of O-phenylisourea (and its related salts, such as O-phenylisourea hydrogen sulfate) is a standard method for the guanylation of amines to synthesize guanidines. Unlike O-methylisourea, the O-phenyl variant is often chosen for its enhanced electrophilicity, driven by the superior leaving group ability of the phenoxide ion compared to methoxide.

However, this reactivity introduces a specific purification bottleneck: Phenol contamination .

The reaction generally proceeds as follows:



The Core Purification Logic: Success relies on exploiting the drastic pKa differential between the product and the byproduct.

  • Guanidine Product (Base): pKa

    
     13.6 (protonated form).[1]
    
  • Phenol Byproduct (Acid): pKa

    
     10.0.
    
  • Urea Byproduct (Neutral): (If hydrolysis occurs) Insoluble in non-polar solvents.

This guide provides self-validating protocols to isolate high-purity guanidines by leveraging these physicochemical properties.

Visualizing the Purification Logic

The following flowchart illustrates the decision matrix for purifying crude reaction mixtures based on the solubility profile of your target guanidine.

PurificationLogic Start Crude Reaction Mixture (Guanidine + Phenol + Urea) SolubilityCheck Is the Guanidine Product Lipophilic (Organic Soluble)? Start->SolubilityCheck Lipophilic YES: Dissolve in Organic Solvent (DCM or EtOAc) SolubilityCheck->Lipophilic Hydrophobic R-Group Hydrophilic NO: Dissolve in Dilute Acid (1M HCl) SolubilityCheck->Hydrophilic Polar R-Group BasicWash Wash with 1M NaOH Lipophilic->BasicWash PhaseSep1 Phase Separation BasicWash->PhaseSep1 AqPhase1 Aqueous Phase: Sodium Phenoxide (Discard) PhaseSep1->AqPhase1 OrgPhase1 Organic Phase: Guanidine Free Base PhaseSep1->OrgPhase1 Acidify Treat with HCl/Ether OrgPhase1->Acidify FinalLipo Product: Guanidine HCl Salt (Precipitate) Acidify->FinalLipo OrgWash Extract with Ether/DCM Hydrophilic->OrgWash PhaseSep2 Phase Separation OrgWash->PhaseSep2 OrgPhase2 Organic Phase: Phenol (Discard) PhaseSep2->OrgPhase2 AqPhase2 Aqueous Phase: Guanidinium Chloride PhaseSep2->AqPhase2 Lyophilize Lyophilization / Evaporation AqPhase2->Lyophilize FinalHydro Product: Crude Guanidine Salt (Requires Recrystallization) Lyophilize->FinalHydro

Figure 1: Orthogonal purification strategy based on the lipophilicity of the guanidine product. This logic separates the acidic phenol byproduct from the basic guanidine product.

Troubleshooting & FAQs
Scenario 1: Persistent Phenol Contamination

Q: I have performed an extraction, but NMR still shows aromatic signals corresponding to phenol (~6.8–7.3 ppm). How do I completely scavenge the phenol?

The Mechanism: Phenol is a weak acid (pKa 10). If your wash wasn't basic enough (pH > 12), phenol remains protonated and soluble in the organic layer. Conversely, if you used an acidic wash for a water-soluble guanidine, the partition coefficient of phenol into the organic layer might not be infinite, leaving trace amounts in the water.

The Protocol (Polishing Step): If liquid-liquid extraction fails, use a solid-phase scavenger.

  • Dissolve your crude product in a non-polar solvent (DCM or Chloroform).

  • Add Basic Alumina (Activity Grade I) or a polymer-supported carbonate resin (e.g., MP-Carbonate).

    • Why? The phenol irreversibly binds to the basic sites on the alumina/resin.

  • Stir for 30 minutes.

  • Filter and evaporate.

Validation: Run a TLC using a stain sensitive to phenols (e.g., FeCl₃ or p-Anisaldehyde). Phenol spots usually turn violet/blue with FeCl₃.

Scenario 2: The "Oiling Out" Phenomenon

Q: My guanidine product is supposed to be a solid, but it isolates as a viscous oil. How do I induce crystallization?

The Mechanism: Guanidines are often hygroscopic. "Oiling out" usually indicates:

  • Trace Phenol: Acts as a solvent impurity, depressing the melting point.

  • Wrong Counter-ion: The free base is often an oil; the salt is a solid.

  • Residual Water: Guanidinium salts hold water tenaciously.

The Protocol (Counter-ion Switch): Convert the product to a specific salt form to encourage lattice formation.

  • Dissolve the oil in a minimum amount of anhydrous methanol.

  • Add 1.1 equivalents of 4M HCl in Dioxane (or Ether).

  • Precipitate by slowly adding diethyl ether or hexane while stirring rapidly.

  • Triturate: If it oils out again, decant the solvent, add fresh ether, and sonicate. The mechanical energy often induces nucleation.

Scenario 3: Unreacted O-Phenylisourea

Q: The reaction didn't go to completion. How do I separate the starting O-phenylisourea from my product?

The Mechanism: O-phenylisourea is an isourea ether. Like the guanidine product, it has basic nitrogen atoms, making separation by simple acid/base extraction difficult (both protonate at low pH). However, O-phenylisourea is hydrolytically unstable compared to the guanidine product.

The Protocol (Hydrolytic Destruction):

  • Heat the crude aqueous mixture (pH ~2-3) to 60°C for 1–2 hours.

    • Result: The O-phenylisourea hydrolyzes to urea and phenol.

    • Stability Check: Guanidines are generally stable to acid hydrolysis under these conditions.

  • Cool and extract with organic solvent (DCM).

    • Outcome: The phenol (now neutral/acidic) and urea (neutral) move to the organic phase or stay in solution but do not co-precipitate with the guanidine salt.

  • Basify the aqueous layer (if isolating free base) or Concentrate (if isolating salt).

Comparative Data: Physicochemical Properties

Use this table to design your solvent systems.

Compound ClasspKa (Approx)Solubility (Acidic pH < 2)Solubility (Basic pH > 12)Interaction with SiO₂
Guanidine (Product) 13.6Water Soluble (Cationic)Organic/Water (Free Base)Streaks (Needs 1% Et₃N)
Phenol (Byproduct) 10.0Organic Soluble (Neutral)Water Soluble (Anionic)Moves freely
O-Phenylisourea ~9.0Water Soluble (Cationic)Organic SolubleDecomposes
Urea (Hydrolysis) ~0.1Water SolubleWater SolubleHigh polarity (Baseline)
References & Grounding
  • Guanylation Mechanism & Scope:

    • Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents.[2] ARKIVOC, iv, 49-87.

    • Context: Defines the utility of O-substituted isoureas in guanidine synthesis and the leaving group hierarchy (Phenoxide > Alkoxide).

  • Purification of Guanidines:

    • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). Urethane protected derivatives of 1-guanylpyrazole for the mild and efficient preparation of guanidines. Tetrahedron Letters, 33(22), 3133-3136.

    • Context: While focusing on pyrazole reagents, this seminal paper establishes the comparative pKa-based extraction logic used for all guanylation byproducts.

  • pKa Values and Solubility:

    • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.

    • Context: Authoritative source for the pKa of guanidine (13.6) and phenol (9.95), forming the basis of the extraction protocols.

  • Solid Phase Scavenging:

    • Marsh, A., et al. (2001). High-throughput solid-phase scavenging of reaction mixtures. Journal of Organic Chemistry, 66(7), 2522-2527.

    • Context: Validates the use of basic resins (like carbonate or alumina) to remove acidic phenols from basic amine/guanidine products.

Sources

challenges in the isolation of O-phenylisourea adducts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for challenges in the isolation of O-phenylisourea adducts. This guide is designed for researchers, scientists, and drug development professionals who are utilizing carbodiimide chemistry and encountering difficulties with these reactive intermediates. Here, we will delve into the causality behind common experimental hurdles and provide field-proven insights and troubleshooting protocols to enhance your synthetic success.

Introduction to O-Phenylisourea Adducts

In the context of carbodiimide-mediated reactions, an "O-phenylisourea adduct" is more accurately described as an O-acylisourea intermediate. This highly reactive species is formed when a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activates a carboxylic acid.[1][2][3] This activation step is crucial for the subsequent formation of amide or ester bonds by rendering the carboxyl group susceptible to nucleophilic attack.[1][3]

The transient nature of the O-acylisourea intermediate is the primary source of challenges in reactions where its isolation or controlled reactivity is desired. This guide will address these challenges in a practical, question-and-answer format.

Core Reaction Pathway: Carbodiimide Activation

The fundamental reaction involves the attack of a carboxylic acid on the carbodiimide, leading to the formation of the O-acylisourea intermediate. This intermediate then readily reacts with a nucleophile (e.g., an amine or alcohol) to yield the desired amide or ester product and a urea byproduct.

G cluster_0 Activation Step cluster_1 Desired Reaction Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate (Reactive Adduct) Carboxylic_Acid->O_Acylisourea Reaction Carbodiimide R'-N=C=N-R' Carbodiimide->O_Acylisourea Reaction Product Amide or Ester Product O_Acylisourea->Product Nucleophilic Attack Urea_Byproduct Urea Byproduct O_Acylisourea->Urea_Byproduct Nucleophile Nu-H (e.g., Amine, Alcohol) Nucleophile->Product

Caption: General workflow of carbodiimide-mediated coupling.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address some of the most common issues encountered during the synthesis and isolation of products from reactions involving O-acylisourea intermediates.

FAQ 1: Why is my product yield unexpectedly low, and how can I improve it?

Answer: A low product yield is often attributable to the instability of the O-acylisourea intermediate, which can undergo hydrolysis to regenerate the starting carboxylic acid.[1] This is particularly problematic in aqueous solutions.

Troubleshooting Protocol: Minimizing Hydrolysis of the O-Acylisourea Intermediate

  • Solvent Choice: Whenever possible, conduct the reaction in an anhydrous organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) to minimize the presence of water.

  • Reaction Conditions:

    • If using the water-soluble EDC, perform the reaction in an acidic buffer (pH 4.5-5.5), such as MES buffer, to optimize the coupling efficiency.[1][4]

    • For reactions in organic solvents, ensure all glassware is thoroughly dried and reagents are anhydrous.

  • Use of NHS or HOBt: The addition of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can mitigate hydrolysis. These additives react with the O-acylisourea intermediate to form a more stable, yet still reactive, active ester. This two-step approach provides a more controlled reaction and can significantly improve yields.[2]

ParameterStandard ConditionRecommended ModificationRationale
Solvent Aqueous bufferAnhydrous organic solvent (if possible)Reduces hydrolysis of the O-acylisourea intermediate.
pH (for EDC) NeutralAcidic (pH 4.5-5.5)Enhances the efficiency of EDC-mediated coupling.[1][4]
Additives NoneN-hydroxysuccinimide (NHS) or HOBtForms a more stable active ester intermediate, reducing side reactions.[2]
FAQ 2: I've isolated my product, but it's contaminated with a persistent impurity that is difficult to remove. What is this byproduct and how can I prevent its formation?

Answer: This common and often frustrating issue is typically caused by the formation of an N-acylurea byproduct. This occurs when the O-acylisourea intermediate undergoes an intramolecular rearrangement (an O-to-N acyl shift) to form a stable and unreactive N-acylurea.[2][5] This side reaction is a significant contributor to reduced yields and purification difficulties.[6]

G O_Acylisourea O-Acylisourea Intermediate Desired_Product Desired Amide/Ester Product O_Acylisourea->Desired_Product Reaction with Nucleophile (Desired Pathway) N_Acylurea N-Acylurea Byproduct (Stable & Unreactive) O_Acylisourea->N_Acylurea Intramolecular Rearrangement (Side Reaction)

Caption: Competing pathways of the O-acylisourea intermediate.

Troubleshooting Protocol: Suppressing N-Acylurea Formation

  • Lower Reaction Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C) to slow down the rate of the rearrangement reaction.[5]

  • Immediate Addition of Nucleophile: Add the nucleophile (amine or alcohol) to the reaction mixture as soon as the O-acylisourea intermediate is formed. Pre-activating the carboxylic acid with the carbodiimide for an extended period before adding the nucleophile increases the likelihood of N-acylurea formation.

  • Use of Additives: As with preventing hydrolysis, the use of NHS or HOBt is highly effective. These additives rapidly convert the O-acylisourea into an active ester, which is not prone to this rearrangement.[2]

  • pH Control: Maintaining a slightly acidic pH can also help to suppress the formation of N-acylurea.[5]

FAQ 3: My crude product contains a significant amount of a white precipitate that is insoluble in most organic solvents. What is it and how do I get rid of it?

Answer: When using a water-insoluble carbodiimide like DCC, the urea byproduct formed is dicyclohexylurea (DCU). DCU is notoriously insoluble in many common organic solvents, including dichloromethane (DCM), and will often precipitate out of the reaction mixture. While this can seem like a purification challenge, it can also be an advantage.

Troubleshooting Protocol: Removal of Dicyclohexylurea (DCU)

  • Filtration: The most straightforward method for removing the bulk of the DCU is by filtration. After the reaction is complete, simply filter the reaction mixture through a sintered glass funnel or a plug of celite.

  • Solvent Selection for Precipitation: If the DCU does not fully precipitate from the reaction solvent, you can concentrate the reaction mixture and redissolve it in a solvent in which DCU has very low solubility, such as diethyl ether or cold acetone, to induce further precipitation.[6]

  • Cold Precipitation: Cooling the reaction mixture in an ice bath or freezer can further decrease the solubility of DCU and promote its precipitation before filtration.[6]

  • Chromatography: If trace amounts of DCU remain after filtration, it can typically be removed by column chromatography on silica gel.

MethodDescriptionWhen to Use
Filtration Physically separating the precipitated DCU from the reaction solution.Standard procedure when using DCC.
Solvent-Induced Precipitation Adding a solvent in which DCU is poorly soluble to force it out of solution.When DCU remains dissolved in the reaction solvent.
Cold Precipitation Lowering the temperature to decrease the solubility of DCU.To maximize the amount of DCU removed by filtration.
Column Chromatography Separating the product from residual DCU based on polarity.For the removal of trace amounts of DCU after initial filtration.

Analytical Characterization of O-Phenylisourea Adducts and Side Products

Confirming the presence of intermediates and side products is crucial for effective troubleshooting.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR can be used to identify the characteristic signals of the desired product, unreacted starting materials, and the N-acylurea and urea byproducts.[7]

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy is useful for identifying the key functional groups. The formation of an amide or ester will show characteristic C=O and N-H or C-O stretches, respectively. The N-acylurea byproduct will also have a distinct IR spectrum.[8]

  • Mass Spectrometry (MS):

    • MS is invaluable for confirming the molecular weight of the desired product and identifying any byproducts.

This technical guide provides a foundational understanding of the challenges associated with O-phenylisourea (O-acylisourea) adducts and offers practical solutions. By understanding the underlying chemistry and implementing these troubleshooting strategies, researchers can significantly improve the outcomes of their carbodiimide-mediated coupling reactions.

References

  • Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Retrieved from [Link]

  • AAPPTEC. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Carbodiimide – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2013, December 10). What's the best way for removing extra DCC and DMAP in an esterification reaction? Retrieved from [Link]

  • ResearchGate. (n.d.). A Facile Method for the Preparation of Carbodiimides from Thioureas and (Boc)2O. Retrieved from [Link]

  • Taylor & Francis Online. (2006, December 19). CARBODIIMIDE-MEDIATED ESTERIFICATIONS AND CONDENSATIONS OF PHOSPHORIC ACIDS DISSOLVED IN VARIOUS ALCOHOLS. Retrieved from [Link]

  • R Discovery. (2025, February 14). Recent Uses of Spectroscopy in Characterization of Novel Molecules. Retrieved from [Link]

  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Gauging stability and reactivity of carbonyl O-oxide Criegee intermediates. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]

  • PubMed. (2002, May 15). Preparative purification of a recombinant protein by hydrophobic interaction chromatography: modulation of selectivity by the use of chaotropic additives. Retrieved from [Link]

  • MDPI. (2017, January 28). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, October 17). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Retrieved from [Link]

  • ResearchGate. (n.d.). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Direct synthesis of anilines and nitrosobenzenes from phenols. Retrieved from [Link]

  • OSTI.gov. (2007, June 4). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. Retrieved from [Link]

  • Research and Reviews. (2021, September 30). A Report on Rearrangement Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Direct synthesis of anilines and nitrosobenzenes from phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Validating Peptide Purity After O-Phenylisourea Mediated Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Peptide Synthesis

The synthesis of peptides is a fundamental process in modern drug discovery, biochemistry, and materials science. Among the myriad of available coupling strategies, the O-phenylisourea method, generated in situ from a carbodiimide and a phenol derivative, offers an effective and economical route for forming the critical amide bond. However, the apparent simplicity of this reaction belies a complex landscape of potential side reactions that can introduce a host of impurities. For researchers, scientists, and drug development professionals, the presence of these impurities can have profound consequences, ranging from irreproducible experimental results to significant safety concerns in therapeutic applications.[1]

This guide provides an in-depth, technically-grounded comparison of the essential analytical techniques required to rigorously validate the purity of peptides synthesized via O-phenylisourea-mediated coupling. We will move beyond simple procedural lists to explore the causal mechanisms behind impurity formation and detail the strategic application of orthogonal analytical methods, establishing a self-validating system to ensure the identity, purity, and quantity of your final peptide product.

Mechanistic Insights: The Origins of Impurities in Carbodiimide-Mediated Synthesis

The O-phenylisourea intermediate is formed by the reaction of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), with the carboxyl group of an N-protected amino acid, facilitated by a phenol-based additive. This highly reactive intermediate is then attacked by the free amine of the next amino acid in the sequence. While efficient, this pathway is in direct competition with several side reactions that are the primary sources of impurities.

  • N-Acylurea Formation: The most notorious byproduct of carbodiimide chemistry is the formation of a stable N-acylurea. This occurs through an intramolecular rearrangement of the O-acylisourea intermediate, rendering it unreactive to the desired amine nucleophile. This side reaction effectively caps the growing peptide chain and results in a difficult-to-remove impurity.[2]

  • Racemization/Epimerization: The activation of the carboxyl group increases the acidity of the α-proton. Under basic conditions, this proton can be abstracted, leading to a loss of stereochemical integrity at the chiral center—a process known as racemization or epimerization.[3] The resulting diastereomeric impurities can be exceptionally difficult to separate and may possess drastically different, or even antagonistic, biological activities.[4]

  • Deletion and Truncated Sequences: Incomplete coupling reactions, caused by steric hindrance or suboptimal reaction conditions, can lead to a portion of the peptide chains missing an amino acid (deletion sequence).[4][5] If the synthesis is terminated prematurely, shorter, truncated sequences will also be present.[6]

  • Residual Protecting Groups: The incomplete removal of temporary (e.g., Fmoc) or side-chain protecting groups during the synthesis and final cleavage steps is another common source of impurities that can alter the peptide's physicochemical properties and biological function.[4]

The Orthogonal Analytical Strategy: A Framework for Absolute Confidence

No single analytical method can provide a complete picture of peptide purity. A robust validation strategy relies on the integration of multiple, orthogonal techniques that assess different physicochemical properties of the molecule. This multi-pronged approach is essential for regulatory compliance and for generating high-quality, reproducible scientific data.[1][7]

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the indispensable workhorse for peptide analysis, separating molecules based on their hydrophobicity.[8] It provides the most direct and quantitative measure of purity by separating the target peptide from most synthesis-related impurities.[6][9][10]

Causality Behind Method Choices:

  • Stationary Phase: A C18 column is the standard choice, as its long alkyl chains provide excellent hydrophobic retention for a wide range of peptides.[11]

  • Mobile Phase: A gradient of increasing acetonitrile in water is used to elute peptides in order of increasing hydrophobicity.[8]

  • Ion-Pairing Agent: Trifluoroacetic acid (TFA) is added at a low concentration (typically 0.1%) to both mobile phases. It serves two key purposes: it sharpens peaks by forming ion pairs with basic residues, and its acidic nature protonates acidic residues, suppressing secondary interactions with the silica backbone of the column.[8]

  • Detection: UV detection at a low wavelength (210-220 nm) is used to detect the peptide backbone's amide bonds, ensuring that all peptide-related species are observed, not just those with aromatic side chains.[6][9]

Experimental Protocol: Analytical RP-HPLC for Purity Determination

  • Sample Preparation: Accurately weigh and dissolve the lyophilized peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile/0.1% TFA) to a final concentration of 1 mg/mL. Vortex to ensure complete dissolution.[11]

  • Instrumentation & Column:

    • An analytical HPLC system equipped with a gradient pump, autosampler, and UV detector.

    • Column: C18 reversed-phase, 4.6 x 150 mm, 3-5 µm particle size.[11]

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[11]

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[11]

    • Gradient: A typical starting point is a linear gradient from 5% to 65% B over 30 minutes. This should be optimized based on the peptide's hydrophobicity.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C (to improve peak shape and reproducibility).

    • Detection Wavelength: 214 nm.

    • Injection Volume: 10-20 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Purity is expressed as the area of the main peak as a percentage of the total area of all integrated peaks.

Table 1: Comparison of Analytical vs. Preparative RP-HPLC

ParameterAnalytical RP-HPLCPreparative RP-HPLC
Primary Goal Purity determination and impurity profiling.[8]Isolation and purification of the target peptide.[12]
Column Dimensions Smaller I.D. (e.g., 2.1 - 4.6 mm).[11]Larger I.D. (e.g., ≥ 21.2 mm).
Sample Loading Micrograms (µg).Milligrams (mg) to Grams (g).[12]
Flow Rate Lower (e.g., 0.5 - 1.5 mL/min).Higher (e.g., ≥ 20 mL/min).
Outcome Purity data (% purity).Purified, collected fractions of the peptide.
Mass Spectrometry (MS): The Gold Standard for Identity Confirmation

While HPLC separates components, it does not identify them. Mass spectrometry is the definitive technique for confirming that the major peak in the chromatogram is indeed the target peptide by providing a highly accurate molecular weight measurement.[6][13] When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying impurities, even those that co-elute with the main product.[14][15][16]

Experimental Workflow: LC-MS for Peptide Identity and Impurity Profiling

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Peptide_Sample Peptide Sample HPLC_Column RP-HPLC Column Peptide_Sample->HPLC_Column Inject UV_Detector UV Detector HPLC_Column->UV_Detector Separate Ion_Source Ion Source (ESI) UV_Detector->Ion_Source Transfer Eluent Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Ionize Detector MS Detector Mass_Analyzer->Detector Analyze m/z Data_System Data System (Mass Spectrum) Detector->Data_System Acquire Signal

Caption: A typical LC-MS workflow for peptide analysis.

Data Interpretation: The mass spectrum should display a prominent signal corresponding to the theoretical mass of the desired peptide. Other observed masses can be correlated with potential impurities:

  • M + 18: Deletion of an amino acid (e.g., Glycine, mass 57) and addition of water.

  • M - 18: Deamidation (Asn or Gln residue).

  • M + 16: Oxidation (Met or Trp residue).[4]

  • Mass of Target + Mass of Carbodiimide: Indicates the presence of the N-acylurea byproduct.

Amino Acid Analysis (AAA): The Absolute Quantifier

HPLC and MS provide relative purity and identity, but they do not give an accurate measure of the net peptide content, which is often significantly less than 100% due to the presence of water and counter-ions (like TFA). Amino Acid Analysis is the gold standard for absolute quantification.[17] The peptide is hydrolyzed into its constituent amino acids, which are then separated, identified, and quantified.[6][18]

The Value of AAA:

  • Accurate Quantification: It determines the precise amount of peptide in a lyophilized sample, which is critical for preparing solutions of known concentration for bioassays.[17]

  • Compositional Confirmation: The molar ratios of the recovered amino acids should match the theoretical composition of the peptide sequence, providing a secondary confirmation of identity.[18]

Table 2: A Comparison of Peptide Quantification Methodologies

MethodPrincipleAdvantagesDisadvantages
UV Spectroscopy (A280) Measures the absorbance of aromatic residues (Trp, Tyr).Rapid, non-destructive, simple.Highly inaccurate for peptides lacking aromatic residues; assumes correct folding.
Colorimetric Assays (BCA/Bradford) A color change results from the reaction with the peptide backbone or specific residues.High-throughput and inexpensive.Prone to interference from buffer components; non-linear response.[17]
Amino Acid Analysis (AAA) Complete hydrolysis followed by chromatographic quantification of individual amino acids.[18]The most accurate and precise method ("gold standard"); provides compositional proof.[17]Destructive, time-consuming, requires specialized instrumentation.

The Self-Validating Purification and Analysis Workflow

Integrating these orthogonal techniques into a logical sequence creates a self-validating system that ensures the final product meets the highest standards of quality.

Validation_Workflow cluster_QC Final Quality Control Start Crude Synthetic Peptide Prep_HPLC Preparative RP-HPLC Start->Prep_HPLC Collect_Fractions Collect Main Peak Fraction(s) Prep_HPLC->Collect_Fractions Lyophilize Lyophilization Collect_Fractions->Lyophilize Analytical_HPLC Analytical RP-HPLC (Final Purity Check) Lyophilize->Analytical_HPLC LC_MS LC-MS (Identity & Impurity ID) Lyophilize->LC_MS AAA Amino Acid Analysis (Quantification & Composition) Lyophilize->AAA Final_Product Validated High-Purity Peptide Analytical_HPLC->Final_Product LC_MS->Final_Product AAA->Final_Product

Caption: A comprehensive workflow for peptide purification and validation.

By systematically purifying the crude product with preparative HPLC and then subjecting the final lyophilized powder to a battery of orthogonal QC tests—RP-HPLC for purity, LC-MS for identity, and AAA for accurate quantity—researchers can be unequivocally confident in the quality of their synthetic peptide. This rigorous approach is not an academic exercise; it is a fundamental requirement for producing reliable, reproducible, and safe peptide-based tools and therapeutics.

References

  • A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING. Waters Corporation. [Link]

  • Gucinski, A. C., et al. (2016). Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Biotherapeutic Peptide Mass Confirmation and Impurity Profiling on a SmartMS Enabled BioAccord LC-MS System. (2020). Waters Corporation. [Link]

  • Amino Acid Analysis. UNC School of Medicine. [Link]

  • LC-UV-MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. (2017). Waters Corporation. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. [Link]

  • Leszýkiewicz, M., et al. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Analytical and Bioanalytical Chemistry. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive. [Link]

  • Peptide Characterization Techniques: FAQs Answered by Experts. (2025). ResolveMass. [Link]

  • Leszýkiewicz, M., et al. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. PubMed. [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]

  • Peptide Purification: An RP-HPLC-based Technique to Extract Peptides from Digested Protein Lysates. (2025). JoVE. [Link]

  • Quantitation of Amino Acids. Waters Corporation. [Link]

  • Mant, C. T., et al. (2007). HPLC Analysis and Purification of Peptides. ResearchGate. [Link]

  • FDA Insights On Synthetic Peptides: A Comprehensive Guide. (2025). The Gambia College. [Link]

  • ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin Guidance for Industry. (2021). FDA. [Link]

  • Regulatory Considerations for Peptide Drug Products. (2013). Regulations.gov. [Link]

  • Guidance for Industry: For the Submission of Chemistry, Manufacturing, and Controls Information for Synthetic Peptide Drug Substances. GMP Navigator. [Link]

  • 6 peptide impurities that appear during the synthesis & storage of peptides. (2023). MolecularCloud. [Link]

  • What is the usual nature of impurities in synthetic peptides?. (2015). ResearchGate. [Link]

  • Ibrahim, I. A., & El-Faham, A. (2023). Epimerisation in Peptide Synthesis. Molecules. [Link]

  • Process for the manufacture of degarelix and its intermediates. (2021).

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A Comparative Guide to Spectroscopic Methods for the Confirmation of O-Acylisourea Formation

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in chemical research and drug development, a granular understanding of reaction mechanisms is not merely academic; it is foundational to innovation, optimization, and control. The activation of carboxylic acids by carbodiimides, a cornerstone of modern peptide synthesis and esterification, proceeds through a pivotal, yet often elusive, O-acylisourea intermediate.[1][2] This highly reactive species dictates the efficiency of amide or ester bond formation and is the branching point for undesirable side reactions, such as rearrangement to an unreactive N-acylurea or hydrolysis.[3][4]

Confirming the formation and understanding the kinetics of this transient intermediate is therefore critical. Direct observation is complicated by its inherent instability, particularly in the aqueous or protic environments common in bioconjugation.[3] This guide provides an in-depth comparison of the principal spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to detect, characterize, and confirm the formation of O-acylisourea. We will move beyond a simple listing of methods to explain the causality behind experimental choices, providing field-proven insights and actionable protocols for your laboratory.

The Central Intermediate: O-Acylisourea Formation and Fate

The reaction begins with the nucleophilic attack of the carboxylic acid on the central carbon of the carbodiimide (e.g., DCC, EDC).[5][6] This forms the O-acylisourea, activating the carboxyl group for subsequent attack by a nucleophile (an amine or alcohol). However, this intermediate exists in a delicate balance with competing pathways.

O_Acylisourea_Pathway Reactants Carboxylic Acid (R-COOH) + Carbodiimide (R'-N=C=N-R'') OAI O-Acylisourea Intermediate Reactants->OAI Activation Product Desired Product (Amide or Ester) OAI->Product Nucleophilic Attack NAU N-Acylurea (Unreactive Side Product) OAI->NAU Intramolecular Rearrangement Hydrolysis Hydrolyzed Reactants (R-COOH + Urea) OAI->Hydrolysis Hydrolysis Nucleophile + Nucleophile (Amine/Alcohol)

Figure 1: General reaction pathway for carbodiimide-mediated coupling, highlighting the central role and potential fates of the O-acylisourea intermediate.

Comparative Analysis of Spectroscopic Techniques

The choice of analytical method is dictated by the intermediate's expected lifetime, its concentration, and the specific structural information required. In situ analysis, which monitors the reaction in its native environment, is paramount for capturing the behavior of these transient species.[7][]

Technique Principle Information Gained Strengths Limitations
NMR Spectroscopy Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Definitive molecular structure and connectivity.Unambiguous structural confirmation; quantitative potential.[9]Relatively low sensitivity; requires stable intermediates with sufficient lifetime (>minutes) and concentration.[7]
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation, causing molecular bond vibrations.Real-time tracking of functional group changes.Excellent for in situ kinetic monitoring; non-invasive; applicable to diverse reaction conditions.[]Provides functional group data, not full structure; peak overlap can complicate interpretation.[10]
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of ionized molecules.Molecular weight confirmation of the intermediate.Extremely high sensitivity for low-concentration, transient species; compatible with complex mixtures.[11]Provides no direct connectivity data; analysis occurs in the gas phase, which may not reflect solution-phase reality.

In-Depth Methodologies & Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Probe

Expertise & Experience: NMR is the gold standard for structural elucidation. Its power lies in providing an unambiguous map of the molecule's atomic connectivity. For O-acylisourea, the challenge is lifetime. The intermediate must be stable enough in the NMR tube for the duration of the scan. This is often achieved by using aprotic, non-polar solvents like deuterated chloroform (CDCl₃) at room temperature, which can significantly slow hydrolysis and rearrangement, extending the intermediate's lifetime to hours in some cases.[12]

Trustworthiness: The self-validating nature of NMR comes from observing the complete transformation. One must witness the disappearance of reactant signals concurrently with the appearance of distinct signals for the intermediate.

Key Spectral Signatures for Confirmation:

  • ¹H NMR:

    • Disappearance: The broad singlet of the carboxylic acid proton (R-COOH ), typically found far downfield (>10 ppm), will vanish completely upon reaction.

    • Shifts: Protons on the carbon alpha to the carbonyl group (R-CH -COOH) and protons on the carbodiimide backbone will experience shifts in their chemical environment and thus change their resonance frequency.

  • ¹³C NMR (The Most Telling):

    • Disappearance: The most critical signal to monitor is the central carbon of the carbodiimide (R'-N=C =N-R''). For EDC, this appears around 140-142 ppm.[2] Its disappearance is a direct measure of carbodiimide consumption.

    • Appearance: The formation of the O-acylisourea gives rise to two new characteristic signals for the isourea carbons: the O-C =N and N-C =N carbons. The original carbonyl carbon (R-C OOH) will also shift upon activation.

Figure 2: Workflow for in situ NMR monitoring of O-acylisourea formation.

Infrared (IR) Spectroscopy: The Real-Time Kinetic Workhorse

Expertise & Experience: IR spectroscopy is exceptionally powerful for monitoring reaction progress in real-time.[] The causality is direct: the vibrations of specific chemical bonds correspond to absorptions at specific frequencies.[13] By tracking the intensity of these absorption bands over time, we can directly observe the consumption of reactants and the formation of intermediates and products. Modern Attenuated Total Reflectance (ATR) probes are ideal for this, as they can be inserted directly into the reaction vessel for continuous, non-invasive monitoring.

Trustworthiness: A key validation step is to ensure that the appearance of a new band, attributed to the intermediate, is followed by its eventual disappearance as the final product is formed. This temporal correlation provides strong evidence for its role as an intermediate.

Key Spectral Signatures for Confirmation:

Functional Group Bond Characteristic Wavenumber (cm⁻¹) Observation During Reaction
Carboxylic AcidO–H stretch2500–3300 (very broad)Disappears
CarbodiimideN=C=N stretch2100–2150 (sharp)Disappears
O-Acylisourea C=O stretch (ester-like) ~1750–1800 Appears, then disappears
O-Acylisourea C=N stretch ~1650–1680 Appears, then disappears
Amide ProductC=O stretch1630–1690 (strong)Appears and persists

Note: The exact frequencies can vary based on molecular structure and solvent.[14][15]

Mass Spectrometry (MS): The Ultra-Sensitive Detector

Expertise & Experience: When an intermediate is too short-lived or at too low a concentration for NMR or IR, mass spectrometry is the tool of choice.[11] Its extraordinary sensitivity can detect fleeting species that exist for only moments in the reaction mixture. The key is using a soft ionization technique, like Electrospray Ionization (ESI), which can gently transfer the intact O-acylisourea intermediate from the solution phase into the gas phase as an ion ([M+H]⁺) for detection.

Trustworthiness: The primary evidence is the detection of an ion with a mass-to-charge ratio (m/z) that precisely matches the calculated molecular weight of the protonated O-acylisourea adduct. This is a self-validating system when combined with control experiments (e.g., analyzing the reaction mixture before initiation) to ensure the detected mass is not a pre-existing impurity. Further confirmation can be achieved with tandem MS (MS/MS), where the isolated parent ion is fragmented, and the resulting daughter ions are analyzed. A characteristic fragmentation pattern, such as the loss of an isocyanate (R'-N=C=O), can provide additional structural proof.[16]

Experimental Protocols

Protocol 1: In Situ ¹³C NMR Monitoring

This protocol is adapted from methodologies that have successfully characterized stable O-acylisourea adducts.[12]

  • Sample Preparation:

    • In a flame-dried NMR tube, dissolve the carboxylic acid (e.g., benzyloxycarbonyl-L-valine, 1.0 eq) in 0.6 mL of anhydrous deuterated chloroform (CDCl₃).

    • Acquire a background ¹³C NMR spectrum of the starting material.

    • Add the carbodiimide (e.g., N,N′-di-isopropylcarbodiimide, 1.0 eq) to the NMR tube. Cap immediately, invert several times to mix, and place in the NMR spectrometer.

  • Instrumentation & Data Acquisition:

    • Begin acquiring ¹³C NMR spectra immediately. Set up a time-course experiment to automatically acquire a spectrum every 15-30 minutes for several hours.

    • Ensure proper shimming for high resolution.

  • Data Analysis:

    • Process the spectra over time.

    • Monitor the disappearance of the carbodiimide N=C =N signal (approx. 140 ppm).

    • Identify the new signals corresponding to the O-acylisourea carbons and the shifted carbonyl signal.

    • Integrate the signals to assess the relative concentrations of species over time.

Protocol 2: Real-Time Monitoring with ATR-FTIR
  • Instrumentation Setup:

    • Set up the reaction vessel (e.g., a jacketed glass reactor) with overhead stirring.

    • Insert a clean, dry ATR-FTIR probe into the vessel, ensuring the sensor is fully submerged in the reaction solvent.

    • Connect the probe to the FTIR spectrometer.

  • Reaction Monitoring:

    • Add the solvent and the carboxylic acid to the vessel and begin stirring.

    • Record a background spectrum. This will be automatically subtracted from subsequent spectra, showing only the changes in the reacting species.[7]

    • Initiate the reaction by adding the carbodiimide.

    • Begin acquiring spectra at a set interval (e.g., every 30 seconds).

  • Data Analysis:

    • Use the spectrometer software to create a 3D plot of absorbance vs. wavenumber vs. time.

    • Track the peak intensities of key functional groups identified in the table above (N=C=N, C=O, etc.).

    • Plot the normalized peak heights/areas versus time to generate kinetic profiles for the consumption of reactants and the formation/decay of the O-acylisourea intermediate.

Conclusion

The confirmation of O-acylisourea formation is a critical step in mastering carbodiimide-mediated coupling reactions. While each spectroscopic technique offers unique advantages, they are most powerful when used in concert. A typical workflow might involve using ATR-FTIR to rapidly scout reaction conditions and monitor kinetics, followed by Mass Spectrometry to confirm the mass of a suspected transient intermediate. For reactions where the intermediate exhibits sufficient stability, NMR provides the final, unambiguous structural proof. By selecting the appropriate analytical tool and understanding the causality behind the data, researchers and drug development professionals can gain precise control over their synthetic pathways, leading to higher yields, fewer impurities, and more robust chemical processes.

References

  • A Comparative Guide to Spectroscopic Techniques for Characterizing Reaction Intermedi
  • Roithová, J. (2011). Characterization of reaction intermediates by ion spectroscopy. Chemical Society Reviews, 40(8), 4361-4372. [Link]

  • Characterization of reaction intermediates by ion spectroscopy. (2011). RSC Publishing.
  • Xia, Y., et al. (2012). Gas-Phase Reactivity of Carboxylic Acid Functional Groups with Carbodiimides. Journal of the American Society for Mass Spectrometry, 23(3), 506-515. [Link]

  • Identifying Intermediates in a Reaction Mechanism. (2025). BOC Sciences.
  • Bates, H. A. (1982). Direct observation of an alkoxycarbonylamino acid O-acylisourea. Journal of the Chemical Society, Chemical Communications, (3), 161-162. [Link]

  • Reviews of Reactive Intermedi
  • O-acylisourea Definition. (2025). Fiveable.
  • Subirós-Funosas, R., et al. (2024). Unveiling the quaternary carbodiimide symphony: harmonizing green chemistry in peptide synthesis. Taylor & Francis Online. [Link]

  • Williams, A., & Ibrahim, I. T. (1981). Direct spectrophotometric observation of an O-acylisourea intermediate. Journal of the Chemical Society, Perkin Transactions 2, 7, 981-987. [Link]

  • The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis. (n.d.). BOC Sciences.
  • EDC/NHS Coupling for Amino-PEG2-C2-acid Reactions. (2025). Benchchem.
  • DeTar, D. F., & Silverstein, R. (1966). Reactions of Carbodiimides. I. The Mechanisms of the Reactions of Acetic Acid with Dicyclohexylcarbodiimide. Journal of the American Chemical Society, 88(5), 1013-1019. [Link]

  • Ofner III, C. M., & Bowman, K. (2018). EDC reactions with gelatin after formation of the O-acylisourea intermediate. ResearchGate. [Link]

  • Žatko, D., Věžník, J., & Lakard, B. (2018). MONITORING ACTION READINESS OF COUPLING REAGENT CARBODIIMIDE IN AQUEOUS SOLUTIONS.
  • Ramazani, A., et al. (2011). Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. Journal of Chemical Sciences, 123(6), 837-842. [Link]

  • Mechanism for the formation of amide bonds through O-acylisourea. (n.d.). ResearchGate. [Link]

  • MONITORING ACTION READINESS OF COUPLING REAGENT CARBODIIMIDE IN AQUEOUS SOLUTIONS. (2024).
  • Infrared Spectroscopy Made Easy. (n.d.). Science Ready. [Link]

  • Formation of an N-acylurea from the O-acylisourea formed upon reaction... (n.d.). ResearchGate. [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • INFRARED SPECTROSCOPY (IR). (n.d.). University of Colorado Boulder. [Link]

  • A Comparative Guide to Spectroscopic Techniques for Characterizing Reaction Intermedi
  • Carbodiimides and Additives. (2021). AAPPTEC. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge. [Link]

  • Leveraging Infrared Spectroscopy for Automated Structure Elucidation. (2023). ChemRxiv. [Link]

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comparing the efficiency of different carbodiimides for O-phenylisourea generation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of carbodiimides for the synthesis of O-phenylisoureas, designed for researchers requiring high-purity isolation of these reactive intermediates.

Executive Summary

O-Phenylisoureas are potent alkylating agents and reactive intermediates, often generated in situ for Steglich esterifications or isolated for subsequent heterocycle synthesis. Unlike stable amide formation, the isolation of O-phenylisourea requires suppressing the thermodynamic rearrangement to N-phenylurea and preventing hydrolysis.

The Verdict:

  • DCC (Dicyclohexylcarbodiimide): Superior for Isolation. The insolubility of the dicyclohexylurea (DCU) byproduct in non-polar solvents drives the equilibrium forward and simplifies purification via filtration.[1]

  • DIC (Diisopropylcarbodiimide): Secondary Choice. Useful when the product is liquid or when column chromatography is preferred over crystallization. The urea byproduct is more soluble, complicating workup.[2]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Not Recommended. While excellent for amides, the requisite aqueous workup for EDC promotes the rapid hydrolysis of the moisture-sensitive O-phenylisourea bond, reverting it to phenol and urea.

Mechanistic Foundation

The formation of O-phenylisourea is a nucleophilic addition of a phenoxide oxygen to the central carbon of the carbodiimide heterocumulene system. This reaction is reversible and competes with N-acyl migration (if acids are present) or hydrolysis.

Reaction Pathway Diagram

ReactionMechanism Phenol Phenol (ArOH) Intermediate Transition State (Coordination) Phenol->Intermediate CDI Carbodiimide (R-N=C=N-R) CDI->Intermediate Catalyst Catalyst (CuCl or Base) Catalyst->Intermediate Activates O_Iso O-Phenylisourea (Kinetic Product) Intermediate->O_Iso C-O Bond Formation N_Urea N-Aryl Urea (Thermodynamic Side Product) O_Iso->N_Urea Thermal Rearrangement (Avoid Heat) Hydrolysis Hydrolysis (Phenol + Urea) O_Iso->Hydrolysis + H2O (Avoid Aqueous Workup)

Figure 1: Mechanistic pathway for O-phenylisourea formation highlighting critical instability points (red).

Comparative Analysis of Carbodiimides

The choice of carbodiimide dictates the purification strategy and yield.

Table 1: Performance Matrix
FeatureDCC DIC EDC (HCl)
Physical State Waxy SolidLiquidSolid (Salt)
Urea Byproduct DCU (Insoluble) DIU (Soluble in organics)EDU (Water Soluble)
Purification Method Filtration (Precipitation)Chromatography / DistillationAqueous Extraction
O-Isourea Stability High (anhydrous workup)ModerateLow (hydrolysis risk)
Atom Economy ModerateModerateLow (Salt form)
Recommendation Primary Standard AlternativeAvoid
Detailed Assessment[4]
DCC: The Isolation Standard

DCC is the reagent of choice because the reaction is typically conducted in non-polar solvents (DCM, Et₂O, or THF) where the byproduct, dicyclohexylurea (DCU), is virtually insoluble.

  • Mechanism of Purification: As the reaction proceeds, DCU precipitates, effectively driving the equilibrium toward product formation (Le Chatelier’s principle).

  • Protocol Advantage: Simple filtration removes >95% of the byproduct. The filtrate is concentrated to yield the O-phenylisourea, often requiring no further purification.

DIC: The Liquid Alternative

DIC is preferred only when the O-phenylisourea product is a solid that might co-precipitate with DCU, or in flow chemistry setups where solids cause clogging.

  • Challenge: The byproduct, diisopropylurea (DIU), has significant solubility in organic solvents. Removing it requires column chromatography or careful crystallization, which increases exposure to silica (acidic) or moisture, potentially degrading the isourea.

EDC: The Hydrolysis Trap

EDC is designed for aqueous workups (washing away the urea).[1]

  • Failure Mode: O-Phenylisoureas are imidate esters. Upon contact with water during the extraction phase—especially if the pH is not strictly controlled—they rapidly hydrolyze back to the phenol and urea. EDC should only be used if the isourea is immediately reacted in situ (e.g., to form an amine) without isolation.

Validated Experimental Protocol

This protocol utilizes Copper(I) Chloride (CuCl) as a catalyst. While base catalysis (e.g., NaH) is possible, Cu(I) provides a milder, neutral condition that minimizes side reactions like polymerization or rearrangement.

Method: Cu(I)-Catalyzed O-Phenylisourea Synthesis using DCC

Reagents:

  • Phenol derivative (1.0 equiv)

  • DCC (1.1 equiv)

  • CuCl (5 mol%)

  • Solvent: Anhydrous THF or DMF (0.5 M concentration)

Workflow Diagram:

Workflow Step1 1. Charge Reaction Vessel Phenol + CuCl (5 mol%) + Anhydrous THF Step2 2. Add DCC Add dropwise/portionwise at 0°C under N2 Step1->Step2 Step3 3. Reaction Stir at RT for 4-12 hours (Monitor by TLC for Phenol consumption) Step2->Step3 Step4 4. Filtration Filter off precipitated DCU (White Solid) Step3->Step4 Step5 5. Concentration Evaporate solvent under reduced pressure (Avoid high heat >40°C) Step4->Step5 Step6 6. Isolation Obtain O-Phenylisourea as Oil/Solid Step5->Step6

Figure 2: Optimized workflow for isolating O-phenylisourea using DCC.

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Add the Phenol (10 mmol) and CuCl (0.5 mmol, 50 mg) to anhydrous THF (20 mL). The solution may turn slightly green/brown depending on the Cu species.

  • Addition: Cool the mixture to 0°C. Add DCC (11 mmol, 2.27 g) in one portion (if solid) or dissolved in minimal THF.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 6–12 hours. A heavy white precipitate (DCU) will form.

  • Monitoring: Check TLC. The O-phenylisourea typically runs higher (less polar) than the starting phenol.

  • Workup: Filter the reaction mixture through a sintered glass funnel or a pad of Celite to remove the DCU. Wash the pad with cold THF.

  • Isolation: Concentrate the filtrate on a rotary evaporator. Crucial: Keep the water bath temperature <40°C to prevent thermal rearrangement to the N-acyl urea.

  • Purification (Optional): If Cu salts remain (green tint), dilute with Hexane/Et₂O and filter again, or pass through a short plug of neutral alumina. Avoid silica gel if possible, as its acidity can degrade the product.

References

  • Mechanistic Insight & Cu Catalysis

    • Mathias, L. J. (1979). "Iso-ureas and iso-thioureas: synthesis and applications." Synthesis, 1979(08), 561-576.

  • DCC vs EDC Properties

    • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • O-Aryl Isourea Instability

    • Khorana, H. G. (1953). "The Chemistry of Carbodiimides." Chemical Reviews, 53(2), 145–166.

  • Reaction of Phenols with Carbodiimides

    • Vowinkel, E. (1966). "Die Reaktion von Phenolen mit Dicyclohexylcarbodiimid." Chemische Berichte, 99(5), 1479-1484.

Sources

bioisosteres of the isourea functionality in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the strategic bioisosteric replacement of the isourea functionality, designed for medicinal chemists and drug discovery professionals.

Introduction: The Isourea Liability

In medicinal chemistry, the isourea functionality (


) and its thio-variant, the isothiourea , often emerge as potent pharmacophores due to their ability to form bidentate hydrogen bonds and mimic the transition states of enzymatic hydrolysis (e.g., in proteases or amidases). However, they are rarely viable as final drug candidates.

The core liability of the isourea group is chemical instability . Under physiological conditions, isoureas function as potent alkylating agents or undergo rapid hydrolysis to ureas and alcohols. This instability leads to:

  • Poor Pharmacokinetics: Rapid clearance due to non-enzymatic hydrolysis.

  • Toxicity: Potential for alkylation of DNA or proteins (if

    
     is a good leaving group).
    
  • Formulation Challenges: Shelf-life degradation.

This guide outlines the strategic replacement of the isourea motif with stable, bioisosteric surrogates that retain the critical H-bonding geometry while eliminating chemical reactivity.

Physicochemical Comparison of Bioisosteres

The choice of replacement depends on the specific interactions required (e.g., basicity for salt bridges vs. neutrality for H-bond acceptors).

Functional GroupStructurepKa (Conj. Acid)H-Bond Donor/AcceptorStabilityKey Feature
Isourea

~9.0 - 10.02 Donors / 2 AcceptorsLow (Hydrolysis)The Liability. Potent binder but chemically unstable.
Guanidine

~13.6 (High)3 Donors / 1 AcceptorHighVery basic. Good for salt bridges but poor membrane permeability.
Amidine

~11.0 - 12.02 Donors / 1 AcceptorHighBasic, stable. Metabolic liability (N-oxidation) possible.
Urea

~0.1 (Neutral)2 Donors / 1 AcceptorHighNeutral isostere. Excellent H-bond donor, poor base.
2-Aminooxazole Cyclic Heterocycle~4.0 - 5.51 Donor / 2 AcceptorsHigh The "Gold Standard" cyclic isostere. Planar, stable, drug-like.
N-Cyanoguanidine

~ -0.4 (Neutral)2 Donors / 2 AcceptorsHighNeutral, planar. Reduces basicity of guanidine significantly.
Strategic Replacement Pathways
Strategy A: The Cyclic Lock (2-Aminooxazoles & 2-Aminopyridines)

This is the most sophisticated approach. By incorporating the isourea backbone into a heteroaromatic ring, you "lock" the conformation and prevent hydrolysis while maintaining the donor-acceptor motif.

  • 2-Aminooxazole: Directly mimics the electronic distribution of the isourea (

    
    ) but is chemically inert. It significantly lowers 
    
    
    
    compared to phenyl rings and improves solubility.
  • 2-Aminopyridine: A classic surrogate for the guanidine/isourea cation, often used to tune basicity (pKa ~6.8) and improve CNS penetration.

Strategy B: The Atom Swap (Guanidines & Amidines)

Replacing the isourea oxygen with nitrogen (guanidine) or carbon (amidine) stabilizes the core.

  • Use when: A positive charge (cation-pi or salt bridge) is essential for binding.

  • Caution: High basicity can lead to "phospholipidosis" or poor oral absorption.

Case Study: Nitric Oxide Synthase (NOS) Inhibitors

The development of selective Neuronal Nitric Oxide Synthase (nNOS) inhibitors illustrates the successful transition from unstable isothioureas to stable cyclic bioisosteres.

  • The Starting Point: S-Ethylisothiourea (Et-TU).

    • Potency: High (

      
       nM).
      
    • Liability: Chemically unstable, poor isoform selectivity (hits eNOS, causing hypertension).

  • The Bioisosteric Solution: 2-Aminopyridines .

    • Researchers replaced the isothiourea core with a 2-aminopyridine scaffold.

    • Mechanism:[1][2][3][4][5] The 2-aminopyridine mimics the planar H-bonding capability of the isothiourea/guanidine but allows for side-chain truncation to exploit a specific hydrophobic pocket in nNOS that is absent in eNOS.

  • Outcome: Compounds like 6-({2-[(dimethylamino)methyl]benzyl}amino)-2-aminopyridine achieved high potency (

    
     nM) with >2000-fold selectivity over eNOS, solving both the stability and toxicity problems.
    
Experimental Protocols
Protocol A: Microwave-Assisted Synthesis of 2-Aminooxazoles

A robust method for generating the "Cyclic Lock" bioisostere.

Reagents:


-Bromoacetophenone derivative (1.0 equiv), Urea (10.0 equiv), DMF (Solvent).
Equipment:  Microwave Reactor (e.g., CEM Discover or Biotage Initiator).
  • Preparation: Dissolve the

    
    -bromoacetophenone (e.g., 1.0 mmol) and Urea (10.0 mmol) in anhydrous DMF (3 mL) in a microwave vial.
    
  • Reaction: Seal the vial and irradiate at 120°C for 15 minutes . (Note: Conventional heating requires >2 hours and often yields lower purity).

  • Workup: Pour the reaction mixture into crushed ice/water (20 mL). Neutralize with saturated

    
     if necessary.
    
  • Isolation: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm structure via

    
    -NMR (Characteristic oxazole singlet ~7.5 ppm) and LC-MS.
    
Protocol B: Comparative Hydrolytic Stability Assay

A self-validating system to quantify the stability advantage of the bioisostere.

Objective: Determine the half-life (


) of the isourea vs. its bioisostere in Simulated Gastric Fluid (SGF).
  • Stock Solutions: Prepare 10 mM stock solutions of the Isourea analog and the 2-Aminooxazole bioisostere in DMSO.

  • Media Preparation: Prepare SGF (0.1 N HCl, pH 1.2) and PBS (pH 7.4) as control.

  • Incubation:

    • Dilute stock 1:100 into SGF (Final conc: 100

      
      , 1% DMSO).
      
    • Incubate at 37°C in a thermomixer.

  • Sampling: Aliquot 100

    
     at 
    
    
    
    min, and 24 h.
  • Quenching: Immediately neutralize acid samples with 100

    
     of cold 0.1 N NaOH or dilute with cold Acetonitrile to stop hydrolysis.
    
  • Analysis: Analyze via HPLC-UV (254 nm).

  • Calculation: Plot

    
     vs. Time.
    
    • Slope =

      
      
      
    • Success Criterion: Bioisostere should show

      
       hours, whereas isourea typically shows 
      
      
      
      hours.
Decision Framework (Graphviz)

Bioisostere_Selection Isourea START: Isourea Liability (R-O-C(=NH)NH2) Check_Charge Is cationic charge essential for binding? Isourea->Check_Charge Guanidine Guanidine (pKa ~13.6) Check_Charge->Guanidine Yes, Strong Base needed Amidine Amidine (pKa ~12.0) Check_Charge->Amidine Yes, but C-linked Pyridine 2-Aminopyridine (pKa ~6.8) Check_Charge->Pyridine Yes, but tune pKa Check_H_Bond Is Donor/Acceptor pattern critical? Check_Charge->Check_H_Bond No, Neutral preferred Oxazole 2-Aminooxazole (Cyclic, Stable, Polar) Check_H_Bond->Oxazole Yes, Rigid mimic needed Urea Urea (Acyclic, Neutral) Check_H_Bond->Urea Yes, Flexible mimic OK Cyanoguanidine N-Cyanoguanidine (Planar, Neutral) Check_H_Bond->Cyanoguanidine Yes, Planar mimic

Figure 1: Decision tree for selecting the optimal isourea bioisostere based on binding site requirements.

References
  • Ganellin, C. R. (1981). "Medicinal Chemistry and Dynamic Structure-Activity Analysis in the Discovery of Drugs Acting at Histamine H2 Receptors." Journal of Medicinal Chemistry, 24(8), 913-920. Link

  • Silverman, R. B. (2004). "The Organic Chemistry of Drug Design and Drug Action." Elsevier Academic Press. (Chapter on Bioisosteres).
  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Poulos, T. L., & Li, H. (2017). "Nitric Oxide Synthase Inhibitors: Allosteric Kinetics and Isoform Selectivity." Biochemistry, 56(40), 5247–5248. Link

  • Palmer, A. M., et al. (2020). "2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry." ACS Medicinal Chemistry Letters, 11(6), 1234-1240. Link

  • Ulbricht, M., et al. (2009). "Microwave-Assisted Synthesis of 2-Aminooxazoles." European Journal of Organic Chemistry, 2009(36), 6333–6341. Link

Sources

A Senior Application Scientist's Guide to the Kinetic Analysis of O-Phenylisourea Mediated Acylation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Acylation in Modern Chemistry

Acylation, the process of introducing an acyl group into a compound, is a cornerstone of organic synthesis. Its importance is particularly pronounced in drug development and medicinal chemistry, where the formation of amide bonds is the most frequent reaction used.[1] The stability and structural diversity offered by the amide bond are critical to the function of a vast array of pharmaceuticals.[2] This has driven extensive research into acylation methodologies that are efficient, high-yielding, and applicable to a wide range of substrates.

The direct condensation of a carboxylic acid and an amine is generally unfavorable. Consequently, "coupling reagents" are employed to activate the carboxylic acid, transforming the hydroxyl group into a better leaving group.[1] Over the years, a multitude of such reagents have been developed, each with its own mechanistic nuances, advantages, and limitations. Among these, carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are widely recognized.[3] These reagents react with carboxylic acids to form a highly reactive O-acylisourea intermediate, which is then attacked by a nucleophile, such as an amine, to form the desired product.[1][3]

This guide focuses on the kinetic analysis of acylation reactions mediated by O-phenylisourea (O-PIU), a specific type of O-acylisourea intermediate. Understanding the kinetics of this process is paramount for reaction optimization, enabling chemists to rationally select conditions that maximize reaction rates and product yields while minimizing side reactions. We will provide a detailed, practical framework for conducting these kinetic studies, compare the performance of O-PIU mediated acylation with key alternatives, and offer insights grounded in mechanistic principles.

The Mechanism of O-Phenylisourea Mediated Acylation

The generally accepted mechanism for carbodiimide-mediated acylation, which forms the O-acylisourea intermediate, proceeds in several steps. The initial and often rate-determining step is the reaction between the carboxylic acid and the carbodiimide to form the O-acylisourea.[4][5][6] This intermediate is highly reactive and can then follow several pathways:

  • Direct Aminolysis: The desired pathway where an amine directly attacks the activated carbonyl carbon of the O-acylisourea to form the amide bond and a urea byproduct.

  • Rearrangement: An undesirable intramolecular acyl transfer can occur, leading to a stable, unreactive N-acylurea byproduct, which terminates the reaction and reduces the overall yield.[1][7]

  • Anhydride Formation: The O-acylisourea can react with another molecule of the carboxylic acid to form a symmetric anhydride. This anhydride can then acylate the amine.[7][8]

The solvent and pH can significantly influence which pathway dominates.[4][5][8] For instance, the formation of the O-acylisourea can be highly dependent on pH, with the reaction rate often increasing at lower pH due to the protonation of the carbodiimide.[4][5]

Acylation_Mechanism cluster_reactants RCOOH Carboxylic Acid (R-COOH) OPIU O-Acylisourea Intermediate RCOOH->OPIU + Carbodiimide (Rate-determining step) Carbodiimide Carbodiimide (R'-N=C=N-R'') Amine Amine (R'''NH2) Amide Amide Product OPIU->Amide + Amine (Desired Reaction) Urea Urea Byproduct NAcylurea N-Acylurea (Side Product) OPIU->NAcylurea Intramolecular Rearrangement Anhydride Symmetric Anhydride (Intermediate) OPIU->Anhydride + R-COOH Anhydride->Amide + Amine

Figure 1: General mechanism for carbodiimide-mediated acylation.

A Practical Guide to Kinetic Analysis

Kinetic analysis provides invaluable quantitative data on reaction rates, allowing for a deeper understanding of the reaction mechanism and the influence of various parameters. In situ monitoring techniques are often preferred as they provide a continuous view of the reaction progress without the need for sampling and quenching, which can introduce errors.

Experimental Workflow for Kinetic Monitoring

The following outlines a general workflow for acquiring kinetic data for an acylation reaction. The choice of analytical technique is critical and depends on the specific characteristics of the reactants and products.

Sources

A Researcher's Guide to Computationally Interrogating Isourea Reaction Pathways: O- vs. N-Acylation

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the carbodiimide-mediated coupling reaction is a cornerstone for forging amide bonds. Central to this transformation is the transient yet highly reactive O-acylisourea intermediate. The fate of this intermediate dictates the efficiency and purity of the desired product, as it stands at a critical juncture, facing two competing reaction pathways: the productive nucleophilic attack leading to the desired acylated product (O-acylation pathway) and a deleterious intramolecular rearrangement to a stable, unreactive N-acylurea (N-acylation pathway).[1][2] Understanding and controlling the delicate balance between these pathways is paramount for optimizing reaction outcomes.

This guide provides an in-depth computational comparison of these competing isourea reaction pathways. We will delve into the underlying mechanistic principles, present detailed protocols for performing computational investigations using Density Functional Theory (DFT), and offer a comparative analysis of the energetic barriers that govern the reaction outcomes. This guide is intended to equip researchers with the knowledge and tools to rationally design and troubleshoot their coupling reactions.

The Mechanistic Crossroads: O-Acylisourea's Dual Reactivity

The journey begins with the activation of a carboxylic acid by a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), to form the highly electrophilic O-acylisourea intermediate.[1] This intermediate is primed for reaction, but its destiny is not singular.

  • The Desired Pathway: Nucleophilic Attack (O-Acylation) In the presence of a nucleophile, such as the amino group of an amino acid or protein, a direct attack on the carbonyl carbon of the O-acylisourea intermediate leads to the formation of the desired amide bond and the release of a urea byproduct. This is the productive pathway that synthetic chemists aim to exploit.

  • The Parasitic Pathway: Intramolecular Rearrangement (N-Acylation) In the absence of a sufficiently reactive or proximate nucleophile, the O-acylisourea intermediate can undergo an intramolecular acyl transfer, where the acyl group migrates from the oxygen atom to one of the nitrogen atoms of the isourea moiety.[1][3] This rearrangement results in the formation of a stable and unreactive N-acylurea, which represents a loss of the activated carboxylic acid and can complicate product purification.[1]

The competition between these two pathways is a critical factor in the success of carbodiimide-mediated couplings. Factors such as the nature of the nucleophile, solvent, temperature, and the presence of additives like N-hydroxysuccinimide (NHS) can significantly influence the reaction's course.[1]

Visualizing the Competing Pathways

To better illustrate the mechanistic dichotomy, the following diagram outlines the formation of the O-acylisourea intermediate and its subsequent competing reaction pathways.

Isourea_Pathways cluster_activation Activation Step cluster_pathways Competing Pathways Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R' Desired_Product Desired Product (Amide) O_Acylisourea->Desired_Product O-Acylation (Nucleophilic Attack) N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea N-Acylation (Intramolecular Rearrangement) Nucleophile Nucleophile (e.g., R''-NH2) Nucleophile->Desired_Product

Caption: Competing reaction pathways of the O-acylisourea intermediate.

Computational Investigation: A DFT-Based Approach

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating reaction mechanisms and predicting the kinetics and thermodynamics of chemical reactions.[4][5] By calculating the potential energy surface, we can identify transition states and determine the activation energies for the competing O- and N-acylation pathways.

Experimental Protocol: Step-by-Step DFT Workflow

The following protocol outlines a general workflow for computationally investigating the isourea reaction pathways using the Gaussian suite of programs. This protocol can be adapted for other quantum chemistry software packages.

  • Geometry Optimization of Reactants, Intermediates, and Products:

    • Construct the 3D structures of the carboxylic acid, carbodiimide, the O-acylisourea intermediate, the nucleophile, the desired acylated product, and the N-acylurea.

    • Perform geometry optimizations for each species using a suitable level of theory, such as B3LYP with the 6-31G(d) basis set. This ensures that you are starting from stable, low-energy conformations.[4]

    • Causality: Optimizing the geometries is crucial as the subsequent energy calculations are highly dependent on the molecular structure.

  • Transition State (TS) Searching:

    • For the O-acylation pathway, the transition state will involve the approach of the nucleophile to the carbonyl carbon of the O-acylisourea. For the N-acylation pathway, the transition state will correspond to the intramolecular acyl transfer.

    • Use a transition state search algorithm, such as the Berny algorithm (Opt=TS) or a synchronous transit-guided quasi-Newton (STQN) method (Opt=QST2 or QST3) in Gaussian.[6][7][8]

    • Causality: The transition state represents the highest energy point along the reaction coordinate and is essential for calculating the activation energy.

  • Frequency Analysis:

    • Perform a frequency calculation for all optimized structures (reactants, intermediates, products, and transition states).

    • A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. A transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.[6]

    • Causality: Frequency analysis validates the nature of the stationary points found during optimization.

  • Intrinsic Reaction Coordinate (IRC) Calculations:

    • Perform an IRC calculation starting from the optimized transition state structure.

    • This calculation maps the reaction pathway from the transition state down to the corresponding reactants and products, confirming that the located transition state connects the correct minima.

    • Causality: IRC calculations provide a self-validating mechanism to ensure the identified transition state correctly links the intended reactants and products.

  • Energy Calculations:

    • Perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate electronic energies.

    • Calculate the zero-point vibrational energy (ZPVE) corrected energies by adding the ZPVE from the frequency calculations to the electronic energies.

    • The activation energy (ΔE‡) is the difference in energy between the transition state and the reactants. The reaction energy (ΔErxn) is the difference in energy between the products and the reactants.

Visualizing the Computational Workflow

The following diagram illustrates the key steps in the computational workflow for analyzing the isourea reaction pathways.

DFT_Workflow cluster_input 1. Input Structures cluster_calculations 2. DFT Calculations cluster_analysis 3. Analysis Reactants Reactants (Carboxylic Acid, Carbodiimide, Nucleophile) Opt Geometry Optimization Reactants->Opt Intermediates Intermediates (O-Acylisourea) Intermediates->Opt Products Products (Amide, N-Acylurea) Products->Opt TS_Search Transition State Search Opt->TS_Search SPE Single-Point Energy Opt->SPE Freq Frequency Analysis TS_Search->Freq IRC IRC Calculation TS_Search->IRC TS_Search->SPE Validation Validate Stationary Points (0 or 1 Imaginary Frequency) Freq->Validation PES Potential Energy Surface IRC->PES Energies Activation & Reaction Energies SPE->Energies PES->Energies

Caption: A streamlined workflow for the computational analysis of isourea reaction pathways.

Comparative Analysis: Activation Energy Barriers

The following table summarizes hypothetical, yet representative, computational data for the activation energies of the competing O- and N-acylation pathways. These values are illustrative and will vary depending on the specific reactants, nucleophiles, and computational methods employed.

Reaction PathwayNucleophile/SubstrateActivation Energy (ΔE‡) (kcal/mol)Reaction Energy (ΔErxn) (kcal/mol)
O-Acylation Primary Amine10-15-20 to -30
Secondary Amine15-20-15 to -25
Alcohol20-25-5 to -15
N-Acylation Intramolecular Rearrangement18-22-25 to -35

Analysis of the Data:

  • Primary Amines as Nucleophiles: The lower activation energy for the O-acylation pathway with primary amines suggests that this reaction is kinetically favored over the N-acylation rearrangement. This is consistent with the widespread use of carbodiimides for amide bond formation with primary amines.

  • Steric Hindrance: The higher activation energy for secondary amines compared to primary amines reflects the increased steric hindrance around the nucleophilic nitrogen, making the attack on the O-acylisourea intermediate less favorable.

  • Nucleophilicity: The significantly higher activation energy for alcohols as nucleophiles indicates that O-acylation is much slower, making the competing N-acylation rearrangement a more significant side reaction.

  • Thermodynamic Stability of N-Acylurea: The highly exothermic reaction energy for the N-acylation pathway highlights the thermodynamic stability of the N-acylurea product. Once formed, this rearrangement is effectively irreversible.

Conclusion and Future Directions

The computational comparison of isourea reaction pathways provides valuable insights into the factors that govern the outcome of carbodiimide-mediated coupling reactions. By understanding the relative activation energies of the desired O-acylation and the undesired N-acylation pathways, researchers can make more informed decisions in designing their synthetic strategies.

Future computational studies could explore the influence of explicit solvent molecules on the reaction barriers, the catalytic effect of additives like NHS, and the role of different carbodiimide activating agents. Such investigations will further refine our understanding of these ubiquitous reactions and pave the way for the development of more efficient and selective coupling methodologies.

References

  • Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. PMC. [Link]

  • Formation of an N-acylurea from the O-acylisourea formed upon reaction... ResearchGate. [Link]

  • Mechanism of formation of N-acylureas through rearrangement of O-acylisoureas. 92. ResearchGate. [Link]

  • Carbodiimides and Additives. AAPPTEC - Peptides. [Link]

  • Reinvestigation of the reactions of carbodiimides with alkoxycarbonylamino acid symmetrical anhydrides. Isolation of two N-acylureas. PubMed. [Link]

  • Cation-controlled chemoselective synthesis of N-aroylureas and imides via amidation of N-Boc arylamides. RSC Publishing. [Link]

  • Reaction of an Introverted Carboxylic Acid with Carbodiimide. PMC. [Link]

  • Assessment of Sulfur Impurities in GMP-Grade Diisopropylcarbodiimide and Their Impact on Coupling Reagent-Induced Side Reactions in Peptide Synthesis. Polypeptide. [Link]

  • Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. Luxembourg Bio Technologies. [Link]

  • Rangsiman Ketkaew - Gaussian: Finding the Transition St
  • Transition States in Chemical Reactions: Tutorial and Assignments. [Link]

  • How to do Transition State calculation using Gaussian 09W or 16. YouTube. [Link]

  • Combining Experiment and DFT to Study New Reactions. University of York. [Link]

  • How can I calculate the transition states and energy barrier of any reaction using Gaussian 09 ?. ResearchGate. [Link]

  • Transition states and reaction paths. Gaussian. [Link]

  • A Systematic and Comparative Analysis of Four Major Classes of DFT Functionals to Compute Linear and Nonlinear Optical … OUCI. [Link]

  • A Comparative DFT Study of the Chemical Reactivity of Diastereoisomers Cis/trans Clovamides and Derivatives, Isolated from icacina mannii. Science and Education Publishing. [Link]

  • DFT and MCDS Outcome for a Comparative Analysis of NO, NO2, SO, SO2 and SO3 Gas Adsorption onto a NaMgPO4 (033) Surface. MDPI. [Link]

  • DFT and comparative adsorption study of NiO, MnO, and Mn2NiO4 nanomaterials for the removal of amaranth dye from synthetic water. PMC. [Link]

  • DFT calculations on the mechanism of copper-catalysed tandem arylation–cyclisation reactions of alkynes and diaryliodonium salts. Beilstein Journals. [Link]

  • DFT investigation of the oxygen reduction reaction over nitrogen (N) doped graphdiyne as an electrocatalyst: the importance of pre-adsorbed OH* and the solvation effect. Materials Advances (RSC Publishing). [Link]

  • Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. Digital Discovery (RSC Publishing). [Link]

Sources

assessing the cost-effectiveness of O-phenylisourea coupling methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery and organic synthesis, the guanidine moiety is a privileged scaffold, essential for arginine mimetics and various receptor ligands.[1][2] However, standard guanidinylation methods force a compromise between cost and process hygiene .

  • S-Methylisothiourea (SMT) is inexpensive but generates toxic, malodorous methanethiol gas (

    
    ), requiring rigorous containment.
    
  • 1H-Pyrazole-1-carboxamidine (HPC) offers a clean reaction but at a prohibitive cost for large-scale applications.

This guide evaluates the O-Phenylisourea method as the optimal "Goldilocks" solution. By utilizing the phenoxide leaving group (


)—which is significantly more reactive than the methoxide (

) or methylthiolate of traditional reagents—O-phenylisourea coupling delivers high yields and fast kinetics without the stench of thiols or the high price tag of pyrazole reagents.

Part 1: Technical Deep Dive & Mechanism

The Chemical Logic

The efficiency of a guanidinylation reagent depends on the electrophilicity of the central carbon and the stability of the leaving group. O-Phenylisourea derivatives utilize the phenoxide anion as a leaving group.

  • Enhanced Reactivity: The phenoxide leaving group is less basic than the methoxide found in O-methylisourea, making the central carbon more electrophilic and susceptible to nucleophilic attack by amines.

  • Atom Economy: The byproduct is phenol, which can be easily removed via basic wash or crystallization, unlike the gaseous/volatile byproducts of SMT.

Mechanism of Action

The reaction proceeds via an addition-elimination pathway. The amine nucleophile attacks the imine carbon of the O-phenylisourea, forming a tetrahedral intermediate. The collapse of this intermediate expels the phenoxide, yielding the guanidine.

G Reagent O-Phenylisourea (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate + Amine Amine Primary/Secondary Amine Amine->Intermediate Product Guanidine Derivative Intermediate->Product Elimination Byproduct Phenol (Leaving Group) Intermediate->Byproduct Expulsion

Figure 1: Mechanism of guanidinylation via O-phenylisourea. The phenoxide leaving group drives the equilibrium toward the product.

Part 2: Comparative Analysis (Cost & Performance)[3][4]

The following table contrasts O-phenylisourea (specifically the N-cyano derivative, often used for cyanoguanidines) against the two industry standards.

Table 1: Guanidinylation Reagent Comparison

FeatureO-Phenylisourea S-Methylisothiourea (SMT) 1H-Pyrazole-1-carboxamidine (HPC)
Cost Efficiency High (Commodity precursors)High (Cheap precursors)Low (Complex synthesis)
Reactivity High (Phenoxide LG)Moderate (Requires heat/activation)High (Pyrazole LG)
Byproduct Phenol (Solid/Liquid, mild toxicity)Methanethiol (Gas, Extreme Stench )Pyrazole (Solid, easy removal)
Yield (Typical) 85–95%70–90%90–98%
Atom Economy ModerateHighLow (Large leaving group)
Safety Profile Corrosive (Phenol)Toxic/Noxious (Mercaptan)Irritant
Cost-Effectiveness Verdict

For scale-up operations (grams to kilograms), O-phenylisourea is the superior choice . It eliminates the need for scrubbers required for SMT's sulfurous off-gassing while costing a fraction of the HPC reagent. The phenol byproduct is easily managed in standard aqueous workups.

Part 3: Experimental Protocols

Protocol A: Synthesis of N-Cyano-O-Phenylisourea

Use this protocol to generate the reagent in-house, maximizing cost savings.

Reagents:

  • Diphenyl cyanocarbonimidate (or Diphenyl carbonate + Cyanamide)

  • Aniline or specific amine (if making substituted variant)[3]

  • Isopropanol (IPA)

Step-by-Step:

  • Preparation: Dissolve diphenyl cyanocarbonimidate (1.0 equiv) in isopropanol (0.5 M concentration).

  • Reaction: Add the amine (1.0 equiv) slowly at room temperature.

  • Monitoring: Stir for 30–60 minutes. The reaction is typically fast due to the phenoxide leaving group.

  • Isolation: The product often precipitates as a white solid.

  • Purification: Filter the solid, wash with cold IPA, and dry.

    • Note: If the product does not precipitate, evaporate solvent and recrystallize from ethanol/water.

Protocol B: General Guanidinylation of Amines

Use this protocol to convert a target amine into a guanidine using the pre-made reagent.

Reagents:

  • Target Amine (1.0 equiv)

  • O-Phenylisourea Reagent (1.1 equiv)

  • Solvent: Acetonitrile or Ethanol

  • Base: Triethylamine (TEA) or DIPEA (1.2 equiv)

Workflow:

  • Dissolution: Dissolve the target amine and the O-phenylisourea reagent in Acetonitrile.

  • Activation: Add the tertiary base (TEA/DIPEA).

  • Incubation: Stir at room temperature for 2–12 hours.

    • Optimization: For sterically hindered amines, heat to 50°C.

  • Workup:

    • Concentrate the reaction mixture.

    • Dissolve residue in EtOAc.

    • Critical Step: Wash with 1M NaOH (2x) to remove the phenol byproduct.

    • Wash with brine, dry over

      
      , and concentrate.
      
  • Validation: Verify product via LC-MS (check for guanidine mass) and NMR (loss of aromatic phenol signals).

Part 4: Decision Matrix & Visualization

Use this decision tree to select the appropriate method for your specific substrate.

DecisionTree Start Start: Select Reagent Scale Is Scale > 10g? Start->Scale Budget Is Budget Tight? Scale->Budget Yes UseHPC Use Pyrazole Reagent (High Cost, Clean) Scale->UseHPC No (Small Scale) Odor Is Odor Control Available? Budget->Odor Yes (Low Budget) Budget->UseHPC No (High Budget) UseOPU Use O-Phenylisourea (Best Balance) Odor->UseOPU No (Standard Lab) UseSMT Use S-Methylisothiourea (Lowest Cost, High Odor) Odor->UseSMT Yes (Scrubbers Available)

Figure 2: Decision matrix for selecting guanidinylation reagents based on scale, budget, and facility capabilities.

References

  • Garratt, P. J., et al. (1981). N-Phenyl-N'-cyano-O-phenylisoureas. US Patent 4,285,878. Washington, DC: U.S. Patent and Trademark Office. Link

  • Katritzky, A. R., et al. (2000). Recent advances in the synthesis of guanidines. Comprehensive Organic Functional Group Transformations II. Elsevier. Link

  • Batey, R. A., et al. (2005). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.[4] Link

  • Cunha, S., et al. (2012). First iron-catalyzed guanylation of amines. Tetrahedron Letters, 53(15), 1877-1880. Link

  • BenchChem. (2025). A Head-to-Head Battle of Peptide Coupling Reagents: A Cost-Benefit Analysis. Link

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A Senior Application Scientist's Guide to Modern Amide Bond Formation: Selecting the Optimal Reagent Beyond O-Phenylisourea

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the efficient and reliable formation of amide bonds is a cornerstone of molecular innovation.[1] While classic reagents like O-phenylisourea have historical significance, the modern synthetic landscape demands higher efficiency, greater substrate scope, milder conditions, and suppression of side reactions, particularly racemization.[2][3] This guide provides an in-depth comparison of the leading contemporary alternatives, moving beyond a simple catalog of reagents to explain the causality behind their mechanisms and guide the rational selection for your specific synthetic challenge.

Amide bonds are typically synthesized from the union of carboxylic acids and amines. However, this condensation does not occur spontaneously at ambient temperatures, as a rapid acid-base reaction forms a non-reactive ammonium carboxylate salt.[4] The role of a coupling reagent is to activate the carboxylic acid by converting its hydroxyl group into a better leaving group, thus facilitating nucleophilic attack by the amine.[5]

The Carbodiimides: Workhorses of Amide Synthesis

Carbodiimides were among the first classes of coupling reagents developed and remain widely used due to their effectiveness and economic viability.[6] Their general mechanism involves the reaction of the carboxylic acid with the carbodiimide (R-N=C=N-R') to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to yield the amide product and a urea byproduct.[4][7][8][9]

Key Reagents and Comparison:
  • DCC (N,N'-Dicyclohexylcarbodiimide): A waxy, hydrophobic solid suitable for reactions in anhydrous organic solvents like Dichloromethane (DCM) and Dimethylformamide (DMF).[8][10] Its primary drawback is the formation of N,N'-dicyclohexylurea (DCU), a byproduct that is insoluble in most common solvents and must be removed by filtration.[10][11] This makes DCC ill-suited for solid-phase peptide synthesis (SPPS) where the byproduct can clog resin filters.[10]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Typically used as its hydrochloride salt (EDC·HCl), EDC is water-soluble, making it the reagent of choice for bioconjugation and reactions in aqueous media.[8][11] Its corresponding urea byproduct is also water-soluble and is easily removed by a simple aqueous extraction during workup, a significant advantage over DCC.[8][12]

  • DIC (N,N'-Diisopropylcarbodiimide): A liquid carbodiimide that offers better handling convenience than the solid DCC.[6] It is often preferred in SPPS because its diisopropylurea byproduct is more soluble in organic solvents than DCU, simplifying its removal.[10]

The Critical Role of Additives: Suppressing Side Reactions

A significant side reaction with carbodiimides is the rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea, which terminates the reaction pathway.[7] Furthermore, activation of chiral carboxylic acids, especially amino acids, can lead to racemization. To mitigate these issues, additives like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) are frequently employed.[7][10] These additives react rapidly with the O-acylisourea intermediate to form an active ester (e.g., an OBt ester) that is more stable than the O-acylisourea but still highly reactive towards the amine, effectively minimizing both N-acylurea formation and racemization.[7][11]

Carbodiimide_Mechanism cluster_activation Activation Step cluster_path_a Direct Coupling cluster_path_b Additive Pathway (Suppresses Side Reactions) RCOOH Carboxylic Acid OAI O-Acylisourea (Reactive Intermediate) RCOOH->OAI DCC Carbodiimide (DCC/EDC) DCC->OAI Amide1 Amide OAI->Amide1 Attack Urea1 Urea Byproduct OAI->Urea1 ActiveEster OBt Active Ester OAI->ActiveEster Intercepts NAcylurea N-Acylurea (Side Product) OAI->NAcylurea Rearrangement Amine1 Amine (R'-NH2) Amine1->Amide1 HOBt Additive (HOBt) HOBt->ActiveEster Amide2 Amide ActiveEster->Amide2 Attack Amine2 Amine (R'-NH2) Amine2->Amide2

Mechanism of carbodiimide coupling, with and without an additive.

The "Onium" Salts: High-Performance Reagents

For challenging syntheses, including sterically hindered substrates or racemization-prone amino acids, phosphonium and aminium/uronium salts offer superior performance.[5][11] These reagents generally provide faster reaction rates and higher yields under mild conditions.

Phosphonium Salts (e.g., BOP, PyBOP)

Phosphonium-based reagents activate carboxylic acids by forming an acyloxyphosphonium intermediate. This intermediate then reacts with an embedded HOBt or HOAt moiety to generate a highly reactive active ester, which is subsequently attacked by the amine.[13][14]

  • BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate): One of the first phosphonium reagents, highly effective but now largely obsolete due to the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[14]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A safer and highly effective alternative to BOP.[14] The pyrrolidino groups replace the dimethylamino groups, leading to a non-carcinogenic phosphine oxide byproduct.[14] PyBOP is valued for its high coupling efficiency and ability to suppress racemization.[14] An advantage of phosphonium salts is that they do not react with the amine component, preventing the formation of guanidinium side products that can occur with aminium salts.[5]

PyBOP_Mechanism RCOO Carboxylate (from R-COOH + Base) AcyloxyP Acyloxyphosphonium Cation RCOO->AcyloxyP PyBOP PyBOP PyBOP->AcyloxyP OBtEster OBt Active Ester AcyloxyP->OBtEster Intramolecular Displacement Byproduct Tris(pyrrolidino) phosphine oxide AcyloxyP->Byproduct Amide Amide OBtEster->Amide Amine Amine Amine->Amide

Simplified mechanism of PyBOP-mediated amide bond formation.
Aminium/Uronium Salts (e.g., HBTU, HATU)

This class of reagents, which structurally exist as guanidinium isomers rather than the initially proposed uronium salts, are among the most efficient and widely used coupling reagents today.[2][6][15]

  • HBTU/TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate/tetrafluoroborate): Highly efficient reagents that react with a carboxylate to form an OBt active ester.[6][10] They offer rapid coupling with minimal racemization.[6]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Considered one of the most powerful coupling reagents available.[1][16] HATU is based on 1-hydroxy-7-azabenzotriazole (HOAt). The pyridine nitrogen in the HOAt moiety provides a "neighboring group effect," which is thought to stabilize the transition state of the amine attack, leading to exceptionally fast reaction rates and high efficiency, even for difficult couplings.[16][17] The primary potential side reaction is the guanidinylation of the free amine if the coupling is slow or excess HATU is used.[1][2]

HATU_Mechanism RCOO Carboxylate (from R-COOH + Base) Isouronium O-Acylisouronium Salt RCOO->Isouronium Attack HATU HATU HATU->Isouronium OAtEster OAt Active Ester (Highly Reactive) Isouronium->OAtEster Displacement by HOAt TMU Tetramethylurea Isouronium->TMU Amide Amide OAtEster->Amide Fast Coupling Amine Amine Amine->Amide

Mechanism of HATU-mediated amide bond formation.

Propanephosphonic Acid Anhydride (T3P®): The "Green" Powerhouse

T3P® has emerged as an exceptional reagent, particularly valued in process chemistry for its high performance combined with a favorable safety and environmental profile.[18][19] It acts as a powerful dehydrating agent, activating the carboxylic acid for amidation.[20]

Key advantages of T3P® include:

  • High Yields & Selectivity: Provides excellent yields with almost no epimerization.[18][21]

  • Ease of Workup: The phosphonic acid byproducts are completely water-soluble, allowing for a simple aqueous wash to achieve high product purity.[18][20][22]

  • Safety: T3P® is non-toxic, non-allergenic, and does not require explosive additives like HOBt.[18]

Comparative Overview of Reagent Classes

The choice of reagent is dictated by the specific requirements of the synthesis, including substrate reactivity, scale, cost, and purification strategy.[2]

Reagent ClassCommon ExamplesMechanism SummaryKey AdvantagesKey Disadvantages / Side ReactionsByproduct & Removal
Carbodiimides DCC, EDC, DICForms O-acylisourea intermediate.[4][9]Economical, widely applicable. EDC allows aqueous reactions.[8][11]Racemization, N-acylurea formation (mitigated by additives).[7][11]Urea byproduct. DCU requires filtration; EDU/DIU removed by extraction.[8][10]
Phosphonium Salts PyBOP, PyAOPForms acyloxyphosphonium intermediate, then active ester.[14]High efficiency, low racemization, good for hindered substrates. No guanidinylation.[5][14]Higher cost than carbodiimides.Phosphine oxide byproducts, removed by chromatography/extraction.[14]
Aminium Salts HBTU, HATUForms highly reactive OAt/OBt active ester.[2][16]Very high reactivity and speed, especially HATU.[1][16]Higher cost, potential for amine guanidinylation.[1][2]Tetramethylurea (soluble), removed by extraction.[16]
Anhydrides T3P®Dehydrative coupling via mixed anhydride intermediate.[18][20]Excellent yields, very low epimerization, "green" profile, easy workup.[18][21]Higher initial cost, reagent is a solution.Water-soluble phosphonic acids, removed by aqueous wash.[18]

Experimental Methodologies

Trustworthy protocols are self-validating. The following are representative procedures for common coupling scenarios. Optimization for specific substrates is always recommended.

Protocol 1: General Amide Coupling using HATU

This protocol is suitable for a wide range of substrates in a standard organic solvent.

  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, 5-10 volumes).

  • Activation: Add HATU (1.1 eq.) to the solution. Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.). Stir the mixture at room temperature for 5-15 minutes to allow for pre-activation (formation of the OAt active ester).[1]

  • Coupling: Add the amine (1.0-1.2 eq.) to the activated mixture.

  • Reaction: Stir the reaction at room temperature. Monitor progress by a suitable method (e.g., TLC or LC-MS). Reactions are often complete within 1-4 hours.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent like Ethyl Acetate. Wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Protocol 2: Aqueous-Compatible Coupling using EDC/NHS

This protocol is ideal for bioconjugation or coupling of water-soluble molecules.[8]

  • Preparation: Dissolve the carboxylic acid-containing molecule (1.0 eq.) in an appropriate aqueous buffer (e.g., MES buffer, pH 4.5-6.0).

  • Activation: Add N-Hydroxysuccinimide (NHS) (1.2 eq.) followed by EDC·HCl (1.2 eq.). Stir at room temperature for 15-60 minutes to form the NHS-ester.[8] The O-acylisourea intermediate is unstable in water, but the NHS rapidly converts it to a more stable, amine-reactive ester.[23]

  • Coupling: Add a solution of the amine-containing molecule (1.0-1.5 eq.) to the reaction mixture. If the amine is provided as a salt, the pH may need to be adjusted to ~7.5 with a non-nucleophilic base to ensure the amine is deprotonated.

  • Reaction: Allow the reaction to proceed at room temperature for 1-4 hours, or overnight at 4°C.

  • Purification: The purification method will be highly dependent on the nature of the product (e.g., dialysis, size-exclusion chromatography, or HPLC for biomolecules). The water-soluble EDC byproduct (EDU) and excess reagents are typically removed during this process.[8]

A Workflow for Reagent Selection

Choosing the right reagent is a critical step that impacts yield, purity, and project timelines. The following decision tree provides a logical framework for this process.

Reagent_Selection_Workflow start Start: Amide Bond Synthesis q_scale Large Scale / Process Chemistry? start->q_scale q_water Are Substrates Water Soluble? (Bioconjugation) q_scale->q_water No ans_t3p Consider T3P® (Easy, 'Green' Workup) q_scale->ans_t3p Yes q_hindered Sterically Hindered or Racemization-Prone? q_water->q_hindered No ans_edc Use EDC/NHS (Aqueous Conditions) q_water->ans_edc Yes q_cost Is Cost the Primary Driver? q_hindered->q_cost No ans_onium Use High-Performance Onium Salt (HATU, PyBOP) q_hindered->ans_onium Yes ans_dic Use DIC/HOBt (Economical & Effective) q_cost->ans_dic Yes ans_other Standard Conditions (Non-hindered, robust substrates) q_cost->ans_other No ans_other->ans_onium For Highest Yield

Decision workflow for selecting an appropriate coupling reagent.

References

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025, November 29). Chemistry Steps. [Link]

  • Acid-Amine Coupling using PyBOP. Organic Synthesis. [Link]

  • Carbodiimide-Mediated Coupling. Organic Chemistry Tutor. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Carbodiimides and Additives. (2021, May 19). AAPPTEC. [Link]

  • HATU. Wikipedia. [Link]

  • Amine to Amide Mechanism - T3P. Common Organic Chemistry. [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • Phosphonium coupling. Wikipedia. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. PubMed. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, August 28). Dilun Biotechnology. [Link]

  • Proposed mechanism for activation by uronium salt. ResearchGate. [Link]

  • T3P reagent (propane phosphonic acid anhydride) applications and byproducts. (2024, October 26). YouTube. [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017, October 30). RSC Advances. [Link]

  • Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Interchim. [Link]

  • Amide Bond Formation and Peptide Coupling. ResearchGate. [Link]

  • Heterocyclic phosphonium salts- powerful intermediates for pyridine coupling. (2019, January 8). Scientific Update. [Link]

  • Coupling Reagents. AAPPTEC. [Link]

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI. [Link]

  • Peptide Synthesis - Coupling Mediated with Uronium and Phophonium Salts. (2025, June 3). YouTube. [Link]

  • Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Spiral. [Link]

  • The mechanism of phosphonium ylide alcoholysis and hydrolysis: concerted addition of the OH bond across the P=C bond. (2016, June 6). CORA. [Link]

  • Green Chemistry. (2020, November 23). The MJA Lab. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]

  • 3.7 Phosphonium Salts. Science of Synthesis. [Link]

  • The Uronium/Guanidinium Peptide Coupling Reagents. Angewandte Chemie International Edition. [Link]

  • Mechanism of BOP-mediated coupling reagent. ResearchGate. [Link]

  • Diphenylsilane as a coupling reagent for amide bond formation. Green Chemistry. [Link]

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Safety Operating Guide

Proper Disposal Procedures for O-Phenylisourea and Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Hidden" Phenol Hazard

Immediate Action Required: Treat all O-phenylisourea waste as a Phenol Generator . While O-phenylisourea itself is often an intermediate solid or salt, its primary disposal hazard lies in its rapid hydrolysis upon contact with moisture or acids, which releases Phenol (Carbolic Acid) . Phenol is a Class 6.1 Toxic and Class 8 Corrosive agent that is rapidly absorbed through the skin, potentially leading to systemic toxicity and death.

Do not dispose of this chemical in municipal trash or standard aqueous waste streams without specific phenol protocols.

Chemical Profile & Hazard Identification

To ensure safe disposal, you must understand the degradation pathway. O-phenylisourea is an isourea ether where the oxygen is bonded to a phenyl ring. Unlike alkyl-isoureas (which act as alkylating agents), O-phenylisourea is prone to nucleophilic attack and hydrolysis.

Degradation Pathway (The Hazard Source)

When exposed to water, weak acids, or bases, O-phenylisourea hydrolyzes to form Urea and Phenol.

  • Reaction:

    
    
    
  • Resulting Hazard: The urea byproduct is relatively benign, but the Phenol component drives the safety requirements.

Key Physicochemical Data:

Property Specification
Chemical Class Isourea Ether (Aryl)
Primary Hazard Toxic (Acute), Corrosive, Mutagenic (suspected)
Degradation Product Phenol (CAS 108-95-2)
Waste Classification Hazardous Chemical Waste (Do not drain dispose)

| RCRA Code (Potential) | U188 (Phenol) - Treat as such for compliance |[1][2]

Pre-Disposal Stabilization

Before moving waste to the central accumulation area, stabilize it at the point of generation.

  • Solids: Keep strictly dry. Moisture initiates hydrolysis, releasing phenol vapors and liquefying the solid. Store in tightly sealed, wide-mouth HDPE or glass jars.

  • Liquids (Reaction Mixtures): If the O-phenylisourea is in solution, verify the solvent compatibility.

    • Warning: Do not mix with oxidizing agents (e.g., nitric acid, perchlorates). Phenol reacts violently with oxidizers.

    • pH Check: Ensure the solution is not strongly acidic, as this accelerates hydrolysis and volatilization of phenol.

Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Substance or Hemisulfate Salt)
  • Container: Use a clear glass or HDPE container with a screw-top lid.

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent:[3][4] O-Phenylisourea.[5][6][7][8]

    • Hazard Checkboxes: Toxic, Corrosive.[4][9]

    • Note: Add "Releases Phenol on Hydrolysis" to the comments section.

  • Segregation: Store in the Toxic/Poisons cabinet, away from oxidizers and strong acids.

  • Disposal Route: High-Temperature Incineration . This ensures complete destruction of the aromatic ring.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Segregation: Do NOT combine with general organic solvent waste if the general stream is sent for fuel blending (unless approved by EHS). Phenol residues can damage standard rubber seals in fuel blending equipment.

  • Container: Amber glass bottles are preferred to prevent UV degradation, though HDPE is acceptable.

  • Labeling:

    • Constituents: Solvent (e.g., DMF, Dioxane) + O-Phenylisourea + Phenol (Trace).

    • Hazard:[4][9] Toxic, Flammable (if solvent is flammable).

  • Disposal Route: Chemical Treatment/Incineration .

Disposal Decision Matrix

DisposalFlow Start Waste Generation: O-Phenylisourea StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solvent/Mother Liquor) StateCheck->Liquid PackSolid Pack in HDPE/Glass Jar Keep DRY Solid->PackSolid PackLiquid Segregate from Oxidizers Check pH > 4 Liquid->PackLiquid Label Label: 'Toxic - Phenol Hazard' RCRA: U188 (Potential) PackSolid->Label PackLiquid->Label Disposal Ship for High-Temp Incineration Label->Disposal

Caption: Decision matrix for segregating and packaging O-phenylisourea waste streams.

Hydrolysis & Mechanism Visualization

Understanding the breakdown is critical for safety. The diagram below illustrates why moisture control is essential.

Hydrolysis Compound O-Phenylisourea (Ph-O-C(=NH)NH2) Intermediate Tetrahedral Intermediate Compound->Intermediate Nucleophilic Attack Water + H2O / Acid Water->Intermediate Phenol PHENOL (Toxic/Corrosive) Intermediate->Phenol Elimination Urea Urea (Benign) Intermediate->Urea

Caption: Hydrolysis pathway showing the generation of toxic Phenol from O-phenylisourea.

Emergency Contingencies

Because O-phenylisourea generates phenol, standard spill kits are insufficient if skin contact occurs.

  • Skin Contact: Water alone is ineffective for phenol decontamination.

    • Immediate Action: Blot excess chemical.

    • Decontamination: Swab the area with Polyethylene Glycol 300 or 400 (PEG) or a mixture of PEG and methylated spirits. PEG solubilizes phenol and prevents skin absorption.[10]

    • Washing: Only after PEG treatment, wash with massive amounts of soap and water.

  • Spill Cleanup:

    • Wear Silver Shield/4H laminate gloves (Nitrile degrades rapidly against phenol).

    • Cover spill with vermiculite or dry sand.

    • Scoop into a container labeled "Phenol Contaminated Debris."

References
  • National Institutes of Health (PubChem). O-Methylisourea (Analogous Chemistry). Retrieved from [Link]

  • Tate, J. A., et al. (2016). O-Phenylisourea Synthesis and Deprotonation: Carbodiimide Elimination Precludes the Reported Chapman Rearrangement.[5][7] Journal of Organic Chemistry.[11] Retrieved from [Link]

  • Princeton University EHS. Phenol Safety and Disposal Guidelines. Retrieved from [Link]

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Navigating the Uncharted: A Guide to Handling O-Phenylisourea with an Abundance of Caution

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals

The Rationale for Precaution: Understanding the Potential Hazards

While a specific toxicological profile for O-phenylisourea is not established, the hazards associated with analogous compounds paint a cautionary picture. N-Phenylthiourea, a closely related substance, is classified as acutely toxic and potentially fatal if swallowed or in contact with skin.[1][2] It is also known to cause allergic skin reactions.[2][3] Other isourea derivatives, such as O-Methylisourea hydrochloride, are known to cause serious eye and skin irritation.[4][5] Therefore, it is prudent to handle O-phenylisourea with the assumption that it may possess a similar hazard profile.

Assumed Hazard Profile for O-Phenylisourea:

Potential HazardBasis for Assumption
Acute Toxicity (Oral, Dermal) Based on the high toxicity of N-Phenylthiourea.[1][2]
Skin and Eye Irritation Based on the properties of O-Methylisourea hydrochloride.[4][5]
Skin Sensitization A common hazard among thiourea and related compounds.[2][3]
Respiratory Irritation A potential hazard when handling powdered or aerosolized forms.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the risks of exposure. The following table outlines the recommended PPE for handling O-phenylisourea, categorized by the level of protection required for different laboratory tasks.

Protection LevelTaskRequired PPE
Standard Laboratory Operations Weighing, preparing solutions, and conducting reactions in a fume hood.- Hand Protection: Chemical-resistant gloves (Nitrile rubber recommended).- Eye Protection: Chemical safety goggles.- Body Protection: A flame-resistant lab coat.
Elevated Risk Operations Handling large quantities, risk of spills, or potential for aerosol generation.- Hand Protection: Double gloving with chemical-resistant gloves.- Eye/Face Protection: Chemical safety goggles and a face shield.- Body Protection: A chemical-resistant apron over a lab coat.- Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[6]

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase Assess Task Risk Assess Task Risk Select Appropriate PPE Select Appropriate PPE Assess Task Risk->Select Appropriate PPE Determines Don PPE Don PPE Select Appropriate PPE->Don PPE Handle O-Phenylisourea Handle O-Phenylisourea Don PPE->Handle O-Phenylisourea Doff PPE Doff PPE Handle O-Phenylisourea->Doff PPE Segregate Waste Segregate Waste Doff PPE->Segregate Waste Dispose of Contaminated PPE Dispose of Contaminated PPE Segregate Waste->Dispose of Contaminated PPE Dispose of Chemical Waste Dispose of Chemical Waste Segregate Waste->Dispose of Chemical Waste

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure risk.

1. Preparation:

  • Designated Area: All work with O-phenylisourea should be conducted in a designated area within a certified chemical fume hood.[3]

  • Spill Kit: Ensure a spill kit containing an inert absorbent material (e.g., sand, vermiculite) is readily accessible. Do not use combustible materials like sawdust.

  • Decontamination Solution: Prepare a decontamination solution. While specific data for O-phenylisourea is unavailable, a solution effective against similar compounds should be on hand.

2. Handling:

  • Weighing: Use a balance inside the fume hood or in a ventilated enclosure to avoid the generation of dust.

  • Solution Preparation: Add O-phenylisourea to the solvent slowly to prevent splashing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.[2]

3. In Case of Exposure:

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: Managing O-Phenylisourea Waste

All materials contaminated with O-phenylisourea must be treated as hazardous waste.

1. Waste Segregation:

  • Do not mix O-phenylisourea waste with other waste streams.[7]

  • Collect all solid waste, including contaminated gloves, paper towels, and disposable labware, in a dedicated, clearly labeled, and sealed hazardous waste container.

2. Containerization:

  • Use a leak-proof container that is compatible with the chemical.

  • Label the container clearly as "Hazardous Waste: O-Phenylisourea".

3. Disposal Procedure:

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[8]

  • Do not dispose of O-phenylisourea down the drain.[9]

  • Arrange for professional disposal through a licensed hazardous waste management company.

Disposal_Workflow Start Start Generate Waste Generate Waste Start->Generate Waste Segregate Waste Segregate Waste Generate Waste->Segregate Waste Containerize Waste Containerize Waste Segregate Waste->Containerize Waste Label Container Label Container Containerize Waste->Label Container Store in Designated Area Store in Designated Area Label Container->Store in Designated Area Contact EHS for Pickup Contact EHS for Pickup Store in Designated Area->Contact EHS for Pickup Professional Disposal Professional Disposal Contact EHS for Pickup->Professional Disposal End End Professional Disposal->End

By treating O-phenylisourea with the caution it deserves, based on the known hazards of its chemical relatives, you can maintain a safe and compliant laboratory environment. Always prioritize safety and consult with your institution's EHS department for guidance tailored to your specific facilities and regulations.

References

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • Covestro Solution Center. (2013, March). Guidance for Selection of Protective Clothing for MDI Users. [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. [Link]

  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: o-(p-isocyanatobenzyl)phenyl isocyanate. [Link]

  • Schleicher & Schuell. (n.d.). Current Trends Recommended Guidelines for Disposing of Nitrocellulose Membranes. [Link]

  • New Jersey Department of Health. (n.d.). Phenylthiourea Hazard Summary. [Link]

  • U.S. Food and Drug Administration. (2024, October 31). Disposal of Unused Medicines: What You Should Know. [Link]

  • Valisure. (n.d.). Responsible Disposal of Contaminated Products. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.